Product packaging for Revexepride(Cat. No.:CAS No. 219984-49-3)

Revexepride

Cat. No.: B1680569
CAS No.: 219984-49-3
M. Wt: 425.9 g/mol
InChI Key: FOUUNSGQVBGYQM-SUMWQHHRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

REVEXEPRIDE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
5-HT4 agonist for treatment of gastro-oesophageal reflux disease

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32ClN3O4 B1680569 Revexepride CAS No. 219984-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-chloro-N-[[(3S,4S)-3-hydroxy-1-(3-methoxypropyl)piperidin-4-yl]methyl]-2,2-dimethyl-3H-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32ClN3O4/c1-21(2)10-15-18(23)16(22)9-14(19(15)29-21)20(27)24-11-13-5-7-25(12-17(13)26)6-4-8-28-3/h9,13,17,26H,4-8,10-12,23H2,1-3H3,(H,24,27)/t13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUUNSGQVBGYQM-SUMWQHHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCC3CCN(CC3O)CCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NC[C@@H]3CCN(C[C@H]3O)CCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176429
Record name Revexepride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219984-49-3
Record name Revexepride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219984493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revexepride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVEXEPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C63R2Y02M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Revexepride's Mechanism of Action on Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revexepride (also known as SSP-002358) is a high-affinity, selective serotonin 5-HT4 receptor agonist developed for the treatment of gastrointestinal motility disorders, including gastroparesis and gastroesophageal reflux disease (GERD). This technical guide provides an in-depth exploration of this compound's core mechanism of action, detailing the underlying molecular pathways, and presents a summary of its clinical evaluation. While specific preclinical binding and potency data for this compound remain largely unpublished, this document contextualizes its function through the established pharmacology of selective 5-HT4 receptor agonists. The guide includes detailed experimental methodologies for key assays used in the evaluation of prokinetic agents and summarizes the available clinical trial data for this compound.

Introduction: The Role of 5-HT4 Receptors in Gastrointestinal Motility

The serotonin 5-hydroxytryptamine 4 (5-HT4) receptor is a key regulator of gastrointestinal (GI) function.[1] Predominantly expressed on neurons of the myenteric plexus, as well as on epithelial cells, smooth muscle cells, and enterochromaffin cells, the 5-HT4 receptor plays a crucial role in modulating peristalsis, secretion, and visceral sensitivity.[2][3] Agonism of the 5-HT4 receptor is a well-established therapeutic strategy for enhancing GI motility.[1] this compound was developed as a selective 5-HT4 receptor agonist with the aim of providing a prokinetic effect with a favorable safety profile, particularly concerning the cardiovascular adverse effects that led to the withdrawal of earlier, less selective agents like cisapride.[4]

Core Mechanism of Action: From Receptor to Contraction

This compound exerts its prokinetic effects by stimulating 5-HT4 receptors located on presynaptic terminals of cholinergic neurons within the myenteric plexus. This action initiates a signaling cascade that culminates in enhanced gastrointestinal motility.

Signaling Pathway

The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR). Upon agonist binding, the following intracellular signaling pathway is activated:

  • Gs Protein Activation: The activated 5-HT4 receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gs-alpha subunit dissociates and stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Neurotransmitter Release: PKA activation facilitates the release of acetylcholine (ACh) from the presynaptic neuron.

  • Muscarinic Receptor Stimulation: Acetylcholine acts on muscarinic receptors on gastrointestinal smooth muscle cells, leading to increased contractility and accelerated GI transit.

This compound Signaling Pathway cluster_neuron Myenteric Neuron This compound This compound HT4R 5-HT4 Receptor This compound->HT4R Binds to Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes ACh ACh ACh_release->ACh MuscarinicR Muscarinic Receptor (Smooth Muscle Cell) ACh->MuscarinicR Binds to Contraction Increased GI Motility (Contraction) MuscarinicR->Contraction Stimulates

Caption: this compound's signaling cascade in a myenteric neuron.

Quantitative Data

Specific preclinical data on the binding affinity (Ki) and functional potency (EC50) of this compound for the 5-HT4 receptor are not publicly available and are frequently cited as "unpublished data" in clinical trial literature. For context, other selective 5-HT4 receptor agonists, such as prucalopride, exhibit high affinity for the receptor.

Clinical Trial Data for this compound

Clinical trials of this compound in patients with gastroparesis and GERD have not demonstrated a statistically significant improvement in gastrointestinal motility or symptom relief compared to placebo.

Table 1: Summary of this compound Clinical Trial Results in Gastroparesis

ParameterThis compound (0.02, 0.1, 0.5 mg t.i.d.)PlaceboOutcomeReference
Gastric Emptying Rate No significant difference from placeboNo significant changeNo improvement over placebo
GCSI Score Decrease from baselineDecrease from baselineNo significant difference between groups
PAGI-SYM Score Decrease from baselineDecrease from baselineNo significant difference between groups

GCSI: Gastroparesis Cardinal Symptom Index; PAGI-SYM: Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index.

Table 2: Summary of this compound Clinical Trial Results in GERD (NCT01472939)

ParameterThis compound (0.1, 0.5, 2.0 mg t.i.d.)PlaceboOutcomeReference
Mean % Regurgitation-Free Days (Weeks 5-8) Increase from baselineIncrease from baselineNo statistically significant difference between groups
Mean % Heartburn-Free Days (Weeks 5-8) Increase from baselineIncrease from baselineNo statistically significant difference between groups

Experimental Protocols

The evaluation of a prokinetic agent like this compound involves a series of in vitro and in vivo experiments to characterize its pharmacological profile and clinical efficacy.

In Vitro Assessment of 5-HT4 Receptor Agonist Activity

Objective: To determine the binding affinity and functional potency of a compound at the 5-HT4 receptor.

Methodology: Radioligand Binding Assay (for Affinity - Ki)

  • Cell Culture: Use a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize the cells and isolate the cell membranes through centrifugation.

  • Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) and varying concentrations of the test compound (this compound).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Methodology: cAMP Accumulation Assay (for Potency - EC50)

  • Cell Culture: Plate cells expressing the 5-HT4 receptor in multi-well plates.

  • Incubation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test compound (this compound) and incubate to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50.

InVitro_Workflow start_binding Start: Binding Assay cells_binding HEK293 cells with 5-HT4R expression start_binding->cells_binding membranes Isolate Cell Membranes cells_binding->membranes incubation_binding Incubate with [3H]GR113808 & this compound membranes->incubation_binding filtration Rapid Filtration incubation_binding->filtration scintillation Scintillation Counting filtration->scintillation ki_calc Calculate Ki scintillation->ki_calc start_camp Start: cAMP Assay cells_camp Plate 5-HT4R expressing cells start_camp->cells_camp pde_inhibitor Add PDE Inhibitor cells_camp->pde_inhibitor revex_stim Stimulate with this compound pde_inhibitor->revex_stim lysis Cell Lysis & cAMP Detection revex_stim->lysis ec50_calc Calculate EC50 lysis->ec50_calc

Caption: Workflow for in vitro assessment of 5-HT4 receptor agonists.
In Vivo Assessment of Gastric Emptying

Objective: To measure the rate of gastric emptying of a solid meal in vivo.

Methodology: 13C-Octanoic Acid Breath Test

  • Patient Preparation: The patient fasts overnight.

  • Baseline Sample: A baseline breath sample is collected.

  • Test Meal: The patient consumes a standardized meal (e.g., scrambled eggs) containing a known amount of 13C-octanoic acid.

  • Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for several hours (typically 4 hours).

  • Sample Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.

  • Data Analysis: The rate of 13CO2 excretion is used to calculate the gastric emptying half-time (t1/2) and other emptying parameters. The principle is that 13C-octanoic acid is only absorbed in the small intestine, and the rate-limiting step for its appearance as 13CO2 in the breath is the rate at which it empties from the stomach.

Breath_Test_Workflow fasting Overnight Fasting baseline Collect Baseline Breath Sample fasting->baseline meal Consume Test Meal with 13C-Octanoic Acid baseline->meal sampling Collect Breath Samples (at intervals for 4h) meal->sampling analysis Analyze 13CO2/12CO2 Ratio (Mass Spectrometry) sampling->analysis calculation Calculate Gastric Emptying Rate (t1/2) analysis->calculation

Caption: Experimental workflow for the 13C-Octanoic Acid Breath Test.

Conclusion

This compound is a selective 5-HT4 receptor agonist that acts presynaptically on myenteric neurons to enhance the release of acetylcholine, thereby stimulating gastrointestinal motility. This mechanism of action is well-supported by the broader pharmacology of its drug class. However, despite a sound mechanistic rationale, clinical trials with this compound have not demonstrated a significant prokinetic effect or symptomatic improvement in patients with gastroparesis or GERD when compared to placebo. The lack of publicly available preclinical data on its binding and potency limits a full quantitative assessment. This guide provides a comprehensive overview of the available information on this compound's mechanism of action and clinical evaluation, serving as a resource for researchers in the field of gastrointestinal prokinetic drug development.

References

Revexepride: A Technical Whitepaper on a Selective 5-HT4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revexepride is a selective serotonin 4 (5-HT4) receptor agonist that was investigated for its prokinetic properties in the management of gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease (GERD). As a member of the benzofuran class of compounds, this compound was designed to selectively target the 5-HT4 receptor, thereby minimizing the off-target effects that led to the withdrawal of earlier prokinetic agents. This technical guide provides a comprehensive overview of the core pharmacology of selective 5-HT4 receptor agonists, using available data from representative compounds to illustrate the expected profile of this compound. The guide details the mechanism of action, signaling pathways, and key experimental protocols for the characterization of such compounds. While clinical trials with this compound did not demonstrate efficacy over placebo, the exploration of its pharmacological class remains a significant area of research in gastroenterology.

Introduction: The Rationale for Selective 5-HT4 Receptor Agonism

The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is a key regulator of gastrointestinal motility.[1] Agonism of this receptor stimulates peristalsis and enhances gastric emptying.[1] Early prokinetic agents, such as cisapride and tegaserod, demonstrated clinical efficacy but were withdrawn or restricted due to cardiovascular side effects stemming from a lack of receptor selectivity.[2] This highlighted the critical need for highly selective 5-HT4 receptor agonists that could provide therapeutic benefits for motility disorders without adverse cardiac events. This compound emerged from this pursuit, with the therapeutic hypothesis that its high selectivity would translate into a favorable safety and tolerability profile.

Mechanism of Action and Signaling Pathway

This compound and other selective 5-HT4 receptor agonists exert their prokinetic effects by stimulating the release of the neurotransmitter acetylcholine (ACh) from myenteric neurons in the gut wall.[3] This localized increase in ACh enhances the amplitude of esophageal peristalsis, accelerates gastric emptying, and improves gastroduodenal coordination.[3]

The binding of a 5-HT4 receptor agonist initiates a downstream signaling cascade. The 5-HT4 receptor is primarily coupled to the Gαs subunit of the heterotrimeric G protein. Upon agonist binding, Gαs is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the modulation of neuronal excitability and enhanced acetylcholine release.

5-HT4_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5-HT4_Receptor 5-HT4_Receptor This compound->5-HT4_Receptor Binds to G_Protein Gαs 5-HT4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates ACh_Release Enhanced Acetylcholine Release PKA->ACh_Release Leads to

Figure 1: 5-HT4 Receptor Signaling Pathway.

Pharmacological Profile: A Comparative Overview

While specific preclinical data for this compound (e.g., Ki, EC50) are not widely available in the public domain, the pharmacological profiles of other selective 5-HT4 receptor agonists, such as prucalopride and velusetrag, provide a benchmark for the expected in vitro activity.

Table 1: In Vitro Receptor Binding Affinity of Selective 5-HT4 Agonists
CompoundReceptorBinding Affinity (Ki, nM)Selectivity vs. Other ReceptorsReference
PrucaloprideHuman 5-HT4a2.5>290-fold vs. human D4, mouse 5-HT3, and human sigma1
Human 5-HT4b7.9
VelusetragHuman 5-HT4Potent (specific value not stated)>500-fold vs. other 5-HT receptors
TD-8954Human 5-HT4(c)0.4>2,000-fold vs. other 5-HT and non-5-HT receptors
Table 2: In Vitro Functional Potency of Selective 5-HT4 Agonists
CompoundAssayPotency (EC50 or pEC50)EfficacyReference
PrucaloprideGuinea Pig Colon ContractionpEC50 = 7.48Full Agonist
Rat Esophagus RelaxationpEC50 = 7.81Full Agonist
VelusetragHuman/Rodent GI TissuepEC50 = 8.3High Intrinsic Activity
TD-8954cAMP Elevation (HEK-293 cells)pEC50 = 9.3Full Agonist
Guinea Pig Colon ContractionpEC50 = 8.6Full Agonist

Key Experimental Protocols

The characterization of a selective 5-HT4 receptor agonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, selectivity, and prokinetic effects.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT4 receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK-293 or CHO) stably expressing the human 5-HT4 receptor.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the 5-HT4 receptor (e.g., [3H]GR113808) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition curve is generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP, providing a measure of its potency (EC50) and efficacy.

cAMP_Accumulation_Assay_Workflow Start Start Culture_Cells Culture cells expressing 5-HT4 receptors Start->Culture_Cells Pre-incubate Pre-incubate cells with a phosphodiesterase inhibitor Culture_Cells->Pre-incubate Stimulate Stimulate cells with varying concentrations of the test agonist Pre-incubate->Stimulate Lyse_Cells Lyse the cells to release intracellular cAMP Stimulate->Lyse_Cells Quantify_cAMP Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lyse_Cells->Quantify_cAMP Analyze Analyze data to determine EC50 and Emax Quantify_cAMP->Analyze End End Analyze->End

Figure 3: cAMP Accumulation Assay Workflow.

Detailed Methodology:

  • Cell Culture: Cells expressing the 5-HT4 receptor are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: The cells are then stimulated with various concentrations of the test agonist (this compound) for a defined period.

  • Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.

In Vivo Models of Gastrointestinal Motility

Animal models are used to assess the prokinetic effects of a compound in a physiological setting.

Gastric Emptying Studies:

  • Methodology: A non-absorbable marker (e.g., phenol red or a radiolabeled tracer) is administered orally to fasted animals (e.g., rats or mice) along with a test meal. The test compound or vehicle is administered prior to the meal. At a specific time point, the animals are euthanized, and the amount of marker remaining in the stomach is quantified. The percentage of gastric emptying is calculated by comparing the amount of marker remaining in the stomach of treated animals to that of control animals.

Colonic Transit Studies:

  • Methodology: A marker is introduced into the colon, either surgically or via a catheter. The progression of the marker along the colon is monitored over time, often by observing the expulsion of the marker or by quantifying its distribution in different segments of the colon at the end of the experiment. The effect of the test compound on the rate of colonic transit is then assessed.

Clinical Development and Outcomes of this compound

This compound was advanced into clinical trials to evaluate its efficacy and safety in patients with gastroparesis and GERD.

Table 3: Overview of this compound Clinical Trials
IndicationPhaseDosing RegimenPrimary OutcomeKey FindingReference
GastroparesisII0.02, 0.1, and 0.5 mg t.i.d. for 4 weeksImprovement in gastroparesis symptoms and gastric emptying rateNo significant improvement in symptoms or gastric emptying compared to placebo.
GERDIIb0.1, 0.5, and 2.0 mg t.i.d. for 8 weeksWeekly percentage of regurgitation-free daysNo more effective than placebo in controlling regurgitation.
GERDII0.5 mg t.i.d. for 4 weeksChange in reflux parametersNo clear differences in reflux parameters between the this compound and placebo groups.

Despite a favorable safety and tolerability profile, clinical studies consistently showed that this compound was not more effective than placebo in improving the symptoms of gastroparesis or GERD. Consequently, the clinical development of this compound was discontinued.

Conclusion

This compound is a highly selective 5-HT4 receptor agonist that, despite a strong preclinical rationale, failed to demonstrate clinical efficacy in patients with gastrointestinal motility disorders. This technical guide has outlined the core pharmacological principles of this drug class, including the mechanism of action, signaling pathways, and essential experimental methodologies for characterization. While this compound itself did not reach the market, the pursuit of selective 5-HT4 receptor agonists continues to be a promising therapeutic strategy for the treatment of conditions such as chronic constipation, where other agents like prucalopride have shown success. The challenges encountered with this compound underscore the complexities of translating in vitro and preclinical findings into clinical benefit for functional gastrointestinal disorders. Future research in this area will likely focus on optimizing drug delivery, patient selection, and understanding the nuanced pathophysiology of these conditions.

References

Preclinical Pharmacology of Revexepride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revexepride (SSP-002358) is a highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist that was investigated for the treatment of gastrointestinal motility disorders, including gastroesophageal reflux disease (GERD) and gastroparesis. As a prokinetic agent, its mechanism of action centers on the stimulation of acetylcholine release in the myenteric plexus, thereby enhancing gastrointestinal motility. While clinical development was ultimately halted, this document synthesizes the available preclinical and early clinical pharmacological data to provide a comprehensive technical overview for the scientific community. Due to the discontinuation of its development, a significant portion of the detailed preclinical data from in vitro binding and functional assays, as well as in vivo animal efficacy studies, remains unpublished. This whitepaper presents the publicly available information, including its mechanism of action, in vitro metabolic interaction, and human pharmacokinetic profile, supplemented with representative experimental protocols and signaling pathway diagrams.

Introduction

Gastrointestinal (GI) motility disorders, such as gastroparesis and GERD, represent a significant clinical challenge, often characterized by symptoms like nausea, vomiting, bloating, and heartburn.[1][2] Prokinetic agents aim to improve the transit of content through the GI tract. The 5-HT4 receptor, a G-protein coupled receptor located on neurons in the myenteric plexus, is a key target for prokinetic drugs.[3][4] Agonism at this receptor enhances the release of acetylcholine, a primary neurotransmitter stimulating smooth muscle contraction and coordinated motility in the gut.[3]

This compound was developed as a novel, highly selective 5-HT4 receptor agonist to address the need for effective and well-tolerated prokinetic therapies. It was shown to accelerate gastric emptying in animal models and healthy humans, though specific preclinical data were not made publicly available. Despite a promising mechanism, this compound failed to demonstrate significant efficacy over placebo in Phase II clinical trials for GERD and gastroparesis, leading to the cessation of its development.

Mechanism of Action

This compound exerts its prokinetic effects by acting as an agonist at the 5-HT4 receptor on enteric neurons. The binding of this compound to the 5-HT4 receptor initiates a downstream signaling cascade that results in enhanced gastrointestinal motility.

Signaling Pathway

The activation of the 5-HT4 receptor by an agonist like this compound stimulates the Gs alpha subunit of its associated G-protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is believed to facilitate the release of acetylcholine (ACh) from presynaptic nerve terminals in the myenteric plexus. The increased availability of ACh in the neuromuscular junction leads to the stimulation of muscarinic receptors on smooth muscle cells, promoting contraction and enhancing coordinated peristalsis, which can accelerate gastric emptying.

Revexepride_Signaling_Pathway cluster_neuron Presynaptic Enteric Neuron cluster_muscle GI Smooth Muscle Cell This compound This compound Receptor5HT4 5-HT4 Receptor This compound->Receptor5HT4 Binds G_Protein Gs Protein Receptor5HT4->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Activates ACh_Vesicle ACh Vesicle PKA->ACh_Vesicle Promotes Fusion ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Muscarinic_R Muscarinic Receptor ACh_Released->Muscarinic_R Binds Contraction Muscle Contraction Muscarinic_R->Contraction Leads to

Caption: Proposed signaling pathway for this compound at the enteric neuromuscular junction.

Preclinical Pharmacology

Detailed preclinical data on the binding affinity and functional potency of this compound are scarce in the public domain. The primary literature frequently refers to this information as "unpublished data."

In Vitro Data

This compound is described as a "highly selective" 5-HT4 receptor agonist, implying that its affinity for the 5-HT4 receptor is substantially greater than for other receptor types. However, specific binding constants (e.g., Ki, Kd) from radioligand binding assays or functional potency metrics (e.g., EC50, Emax) from in vitro functional assays have not been publicly reported.

The only available quantitative in vitro data pertains to its interaction with metabolic enzymes. Studies have shown that this compound is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and can act as a direct inhibitor of this enzyme.

Table 1: In Vitro Metabolic Interaction of this compound

Parameter Enzyme Value Source
IC50 Human CYP3A4 16-49 µM

IC50: Half maximal inhibitory concentration.

In Vivo Data & Experimental Protocols

This compound has been reported to accelerate gastric emptying in animal models. However, specific protocols and quantitative results from these studies are not detailed in published literature. To provide context, a common methodology for assessing gastric emptying in preclinical rodent models is the phenol red meal assay.

General Experimental Protocol: Gastric Emptying (Phenol Red Assay) in Rats

This protocol is a representative example and not the specific, unpublished protocol used for this compound.

  • Animal Preparation: Male Wistar rats are typically used. The animals are fasted for a standardized period (e.g., 18 hours) before the experiment to ensure an empty stomach, with water provided ad libitum.

  • Drug Administration: Animals are divided into vehicle control and treatment groups. This compound, dissolved in an appropriate vehicle, would be administered orally (p.o.) or intraperitoneally (i.p.) at various doses at a set time before the test meal.

  • Test Meal Administration: A non-absorbable marker, such as phenol red (e.g., 0.5 mg/mL in a 5% glucose solution), is administered orally as a liquid test meal.

  • Stomach Excision: After a predetermined time (e.g., 20-30 minutes), the animals are euthanized. The stomach is surgically exposed, clamped at the pylorus and cardia, and carefully excised.

  • Quantification:

    • The entire stomach is homogenized in a known volume of NaOH, which lyses the tissue and develops the color of the phenol red.

    • The homogenate is centrifuged, and trichloroacetic acid is added to the supernatant to precipitate proteins.

    • The absorbance of the final supernatant is measured using a spectrophotometer.

    • The amount of phenol red remaining in the stomach is calculated by comparing the absorbance to a standard curve.

  • Calculation: Gastric emptying is calculated as the percentage of the marker that has exited the stomach compared to the total amount initially administered.

Gastric_Emptying_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fasting 1. Fast Animals (e.g., 18h) Grouping 2. Group Animals (Vehicle vs. Drug) Fasting->Grouping Dosing 3. Administer Vehicle or this compound Grouping->Dosing TestMeal 4. Administer Phenol Red Meal Dosing->TestMeal Wait 5. Wait for Set Time (e.g., 20 min) TestMeal->Wait Euthanize 6. Euthanize & Excise Stomach Wait->Euthanize Homogenize 7. Homogenize Stomach in NaOH Euthanize->Homogenize Spectro 8. Measure Absorbance (Spectrophotometry) Homogenize->Spectro Calculate 9. Calculate % Gastric Emptying Spectro->Calculate

Caption: Representative experimental workflow for a rodent gastric emptying study.

Human Pharmacokinetics

While this document focuses on preclinical pharmacology, the most comprehensive quantitative data available for this compound comes from Phase I clinical trials. These studies provide valuable insight into the drug's behavior that would have informed later-stage preclinical and clinical development.

A study in healthy male participants receiving a single 2 mg oral dose of [14C]this compound provided detailed pharmacokinetic parameters. The drug was found to be rapidly absorbed with significant excretion in both urine and feces.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Humans (Single 2 mg Oral Dose)

Parameter Description Mean ± SD Unit
Tmax Time to reach maximum plasma concentration 1.75 ± 1.17 hours
Cmax Maximum plasma concentration Not reported in ng/mL -
AUC0-∞ Area under the plasma concentration-time curve Not reported in ng·h/mL -
t1/2 Apparent terminal phase half-life 11.0 ± 2.38 hours
CL/F Apparent total plasma clearance 49.8 ± 15.2 L/h
Vz/F Apparent volume of distribution 828 ± 118 L
CLR Apparent renal clearance 8.6 L/h
Urinary Excretion % of administered dose excreted in urine (unchanged) 18.3 %
Fecal Excretion % of total radioactivity recovered in feces 57.3 %

Data sourced from a Phase I microtracer study. Absolute Cmax and AUC values for the 2mg dose were not provided in the source document, though a separate study with a 1mg dose reported a Cmax of 3.89 ng/mL and an AUC0-∞ of 23.3 ng·h/mL.

Conclusion

This compound is a selective 5-HT4 receptor agonist with a clear prokinetic mechanism of action, centered on the potentiation of cholinergic signaling in the enteric nervous system. The available data from human pharmacokinetic studies demonstrate that it is rapidly absorbed and has a half-life of approximately 11 hours. However, a significant gap exists in the publicly available preclinical data, with specific binding affinities, in vitro functional potencies, and in vivo efficacy data remaining unpublished. The only notable in vitro finding is a moderate inhibitory effect on the metabolic enzyme CYP3A4. The lack of compelling efficacy in Phase II clinical trials led to the discontinuation of its development. This technical summary provides an overview based on the accessible scientific literature, highlighting the compound's proposed mechanism and established pharmacokinetic profile.

References

Investigational Studies on Revexepride for Gastroparesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Revexepride, a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist, has been investigated as a potential prokinetic agent for the treatment of gastroparesis. The rationale for its use lies in the established role of 5-HT4 receptor activation in enhancing gastrointestinal motility. This technical guide provides an in-depth overview of the core investigational studies on this compound for gastroparesis, detailing its mechanism of action, clinical trial methodologies, and key findings. While a pilot Phase II clinical trial in patients with symptoms suggestive of gastroparesis did not demonstrate efficacy over placebo, the data from this and other studies in related conditions provide valuable insights for the drug development community. This document summarizes the available quantitative data, outlines experimental protocols, and visualizes the key pathways and workflows.

Mechanism of Action: 5-HT4 Receptor Agonism

This compound's prokinetic effects are mediated through its agonist activity at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to the 5-HT4 receptor on myenteric neurons initiates a signaling cascade that ultimately leads to the release of acetylcholine (ACh), a key neurotransmitter in promoting gastrointestinal motility.

Signaling Pathway

The activation of the 5-HT4 receptor by this compound triggers the following intracellular events:

  • G-Protein Activation: The 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit dissociates and activates adenylyl cyclase.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

  • Enhanced Acetylcholine Release: PKA, in turn, phosphorylates downstream targets that facilitate the release of acetylcholine from cholinergic nerve terminals in the myenteric plexus.

  • Increased Gastrointestinal Motility: The increased availability of acetylcholine at the neuromuscular junction of the gastrointestinal tract enhances smooth muscle contraction, thereby accelerating gastric emptying and intestinal transit.

The following diagram illustrates this signaling pathway:

Gs_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to Gs Gs Protein (α, β, γ) HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Vesicle ACh Vesicle PKA_active->Vesicle Promotes Fusion ACh Acetylcholine Vesicle->ACh Releases

This compound's 5-HT4 Receptor Signaling Pathway

Clinical Investigational Studies

Phase II Pilot Study in Gastroparesis (EudraCT: 2007-004997-23)

A Phase II, exploratory, double-blind, randomized, placebo-controlled pilot trial was conducted to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in patients with symptoms suggestive of gastroparesis.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 80 participants (both diabetic and non-diabetic) with upper gastrointestinal symptoms suggestive of gastroparesis.

  • Intervention: Participants were randomized to one of four treatment groups:

    • This compound 0.02 mg three times daily (t.i.d.)

    • This compound 0.1 mg t.i.d.

    • This compound 0.5 mg t.i.d.

    • Placebo t.i.d.

  • Treatment Duration: 4 weeks.

  • Primary Endpoints:

    • Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) total score.

    • Change from baseline in gastric emptying rate.

  • Secondary Endpoints:

    • Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM).

    • Quality of life questionnaires.

    • Meal-related symptom scores.

    • Safety and tolerability.

  • Assessment Methods:

    • Symptom Assessment: GCSI and PAGI-SYM were used to assess symptom severity at baseline, week 2, and week 4.

    • Gastric Emptying: The ¹³C-octanoic acid breath test was used to measure the rate of gastric emptying.

The following diagram outlines the experimental workflow of this clinical trial:

clinical_trial_workflow Start Patient Screening (Symptoms of Gastroparesis) Randomization Randomization (n=80) Start->Randomization GroupA This compound 0.02 mg t.i.d. Randomization->GroupA GroupB This compound 0.1 mg t.i.d. Randomization->GroupB GroupC This compound 0.5 mg t.i.d. Randomization->GroupC GroupD Placebo t.i.d. Randomization->GroupD Assessments Assessments: - GCSI & PAGI-SYM - Gastric Emptying (¹³C-Breath Test) - Quality of Life - Safety Monitoring GroupA->Assessments Weeks 0, 2, 4 GroupB->Assessments GroupC->Assessments GroupD->Assessments

Workflow of the Phase II Gastroparesis Pilot Trial

The study found that four weeks of treatment with this compound did not lead to a significant improvement in symptoms or gastric emptying compared to placebo. While detailed numerical data from the publication are limited, the key outcomes are summarized below.

Table 1: Efficacy Outcomes of the Phase II Gastroparesis Pilot Study

Outcome MeasurePlaceboThis compound (0.02 mg)This compound (0.1 mg)This compound (0.5 mg)
Change in GCSI Score Improvement notedNo significant difference from placeboNo significant difference from placeboNo significant difference from placebo
Change in PAGI-SYM Score Improvement notedNo significant difference from placeboNo significant difference from placeboNo significant difference from placebo
Gastric Emptying Rate No significant changeNo significant difference from placeboNo significant difference from placeboNo significant difference from placebo
Quality of Life ImprovedSimilar improvement across all groupsSimilar improvement across all groupsSimilar improvement across all groups

This compound was reported to be generally safe and well-tolerated.

Studies in Other Indications and Pharmacokinetics

While not directly in a gastroparesis population, clinical trials of this compound in patients with gastroesophageal reflux disease (GERD) provide additional data on its safety and pharmacokinetics.

A Phase I study in healthy male volunteers provided the following pharmacokinetic parameters for this compound.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Time to Maximum Concentration (Tmax) ~2 hours
Plasma Half-life (t½) ~11 hours
Absorption Rapidly absorbed with good oral absorption
Excretion Urine (~38.2%) and Feces (~57.3%)
Renal Clearance (CLR) 8.6 L/h (suggesting some active secretion)

Detailed Experimental Methodologies

Gastroparesis Cardinal Symptom Index (GCSI)

The GCSI is a patient-reported outcome measure designed to assess the severity of symptoms associated with gastroparesis. It consists of nine items that are grouped into three subscales:

  • Post-prandial fullness/early satiety (4 items)

  • Nausea/vomiting (3 items)

  • Bloating (2 items)

Patients rate the severity of each symptom over the past two weeks on a scale from 0 (none) to 5 (very severe). The total GCSI score is the average of the scores for the three subscales.

¹³C-Octanoic Acid Breath Test

This non-invasive test measures the rate of solid-phase gastric emptying.

  • Procedure:

    • The patient fasts overnight.

    • A baseline breath sample is collected.

    • The patient consumes a standardized meal (e.g., a scrambled egg) containing a known amount of ¹³C-octanoic acid.

    • Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.

  • Principle:

    • ¹³C-octanoic acid is bound to the solid component of the meal.

    • Upon entering the small intestine, it is rapidly absorbed and metabolized in the liver, producing ¹³CO₂.

    • The rate of appearance of ¹³CO₂ in the breath reflects the rate at which the stomach empties the solid meal.

Conclusion and Future Directions

The available clinical trial data indicate that this compound, at the doses tested, did not demonstrate a significant therapeutic benefit over placebo for the symptoms of gastroparesis or for accelerating gastric emptying in a mixed population of patients. Despite a sound mechanistic rationale, the translation from preclinical promise to clinical efficacy was not observed in this pilot study. The agent was, however, found to be safe and well-tolerated.

For future research in the development of 5-HT4 agonists for gastroparesis, several factors could be considered:

  • Patient Selection: Future studies might benefit from more stringent patient selection criteria, potentially focusing on subgroups of gastroparesis patients with specific underlying pathophysiologies that may be more responsive to 5-HT4 agonism.

  • Dosing Regimen: While a range of doses was explored, further dose-ranging studies could be considered, although the lack of a dose-response relationship in the GERD trials may temper expectations.

  • Combination Therapies: The potential for synergistic effects with other therapeutic agents could be explored.

The clinical development of this compound for GERD has been discontinued. The findings from the gastroparesis pilot trial, though not positive, contribute to the body of knowledge on the therapeutic potential and challenges of 5-HT4 receptor agonists in the management of gastrointestinal motility disorders.

Revexepride and its Influence on Esophageal Sphincter Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revexepride is a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist investigated for its prokinetic properties in the management of gastroesophageal reflux disease (GERD) and gastroparesis. The therapeutic rationale for using a 5-HT4 agonist in these conditions is based on the potential to enhance esophageal motility, increase lower esophageal sphincter (LES) pressure, and accelerate gastric emptying. However, clinical trial data on this compound have not consistently demonstrated a significant effect on esophageal sphincter function or reflux parameters when compared to placebo. This technical guide provides a comprehensive review of the available evidence on this compound's effects on the esophageal sphincter, its mechanism of action, and the methodologies used in its clinical evaluation.

Introduction: The Role of 5-HT4 Receptor Agonists in Esophageal Function

The 5-HT4 receptor is a G-protein coupled receptor predominantly found on enteric neurons in the gastrointestinal tract.[1][2] Activation of these receptors stimulates the adenylate cyclase/cAMP/protein kinase A pathway, which facilitates the release of acetylcholine from myenteric neurons.[1] This cholinergic stimulation is expected to enhance gastrointestinal motility, including esophageal peristalsis, and improve the function of the gastro-esophageal barrier.[3] Prokinetic agents, like 5-HT4 receptor agonists, are theoretically beneficial in GERD by augmenting esophago–gastric junction pressure, inhibiting transient lower esophageal sphincter relaxations (TLESRs), and improving esophageal clearance and gastric emptying.[3] While other 5-HT4 receptor agonists have shown stimulating effects on esophageal motility and LES pressure, the clinical evidence for this compound in these specific domains remains limited.

Mechanism of Action of this compound

This compound acts as a selective agonist at the 5-HT4 receptor. Its prokinetic effects are mediated through the enhancement of acetylcholine release from presynaptic terminals of myenteric neurons. This increased acetylcholine availability stimulates smooth muscle contraction in the esophagus and stomach, which is anticipated to result in:

  • Increased esophageal peristaltic contractions.

  • Augmented lower esophageal sphincter (LES) pressure.

  • Accelerated gastric emptying.

These actions are intended to reduce the frequency and duration of reflux events.

Signaling Pathway

The activation of the 5-HT4 receptor by this compound initiates a downstream signaling cascade within the presynaptic neuron, leading to enhanced acetylcholine release.

cluster_presynaptic Presynaptic Myenteric Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicle Acetylcholine Vesicle PKA->Vesicle Phosphorylates proteins promoting vesicle fusion Release Enhanced ACh Release Vesicle->Release ACh Acetylcholine (ACh) Release->ACh mAChR Muscarinic ACh Receptor ACh->mAChR Binds to Contraction Muscle Contraction (Increased Motility) mAChR->Contraction Leads to cluster_screening Patient Screening and Enrollment cluster_baseline Baseline Assessment cluster_randomization Randomization cluster_treatment Treatment Period (4 Weeks) cluster_followup End-of-Study Assessment p1 Inclusion/Exclusion Criteria Met (e.g., GERD symptoms despite PPI) p2 Informed Consent p1->p2 b1 Baseline Symptom Scores (e-diary, questionnaires) p2->b1 b2 Baseline 24-hr pH-Impedance Monitoring p2->b2 rand Randomization (1:1) b2->rand treat_a This compound (e.g., 0.5 mg t.i.d.) rand->treat_a Group A treat_b Placebo (t.i.d.) rand->treat_b Group B f1 Follow-up Symptom Scores treat_a->f1 f2 Follow-up 24-hr pH-Impedance Monitoring treat_a->f2 f3 Safety and Tolerability Assessment treat_a->f3 treat_b->f1 treat_b->f2 treat_b->f3

References

In Vitro Characterization of Revexepride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revexepride (also known as SSP-002358) is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for its prokinetic properties in the management of gastrointestinal motility disorders, including gastroesophageal reflux disease (GERD) and gastroparesis. As a member of the benzofuran class of compounds, its mechanism of action centers on the activation of 5-HT4 receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on neurons in the enteric nervous system. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its receptor binding affinity, functional potency, and the downstream signaling pathways it modulates. While specific quantitative preclinical data for this compound remains largely unpublished in peer-reviewed literature, this document synthesizes available information and presents representative data from other selective 5-HT4 agonists to illustrate the expected pharmacological profile. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and understanding of this class of compounds.

Introduction

Gastrointestinal motility is a complex, coordinated process essential for digestion and nutrient absorption. Dysregulation of this process can lead to a variety of debilitating conditions. The serotonin 5-HT4 receptor has emerged as a key therapeutic target for enhancing gastrointestinal motility. Activation of these receptors on enteric neurons potentiates the release of acetylcholine, a primary excitatory neurotransmitter in the gut, thereby stimulating peristalsis and accelerating gastrointestinal transit.

This compound was developed as a selective 5-HT4 receptor agonist with the aim of providing a prokinetic therapeutic option with a favorable safety profile, particularly concerning cardiovascular effects that were associated with earlier, less selective agents. A thorough in vitro characterization is fundamental to understanding the pharmacological properties of a drug candidate like this compound, providing insights into its potency, selectivity, and mechanism of action at the molecular and cellular levels.

Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the receptor by the unlabeled test compound (e.g., this compound). The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 1: Representative Binding Affinity of a Selective 5-HT4 Agonist (Prucalopride)

ReceptorLigandKi (nM)
Human 5-HT4Prucalopride2.5

This data is for Prucalopride and is intended to be representative of a selective 5-HT4 agonist.

Functional Activity

Functional assays are essential to characterize the cellular response following receptor binding. For 5-HT4 receptor agonists, two primary in vitro functional assays are commonly employed: cAMP (cyclic adenosine monophosphate) assays and GTPγS (guanosine 5'-O-[gamma-thio]triphosphate) binding assays. These assays provide a measure of the agonist's potency (EC50 - the concentration that elicits 50% of the maximal response) and efficacy (Emax - the maximum response).

cAMP Functional Assay

The 5-HT4 receptor is coupled to the Gs alpha subunit of the G-protein complex. Agonist binding to the receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cAMP. Therefore, measuring the intracellular accumulation of cAMP is a direct indicator of 5-HT4 receptor activation.

Table 2: Representative Functional Potency of a Selective 5-HT4 Agonist (Velusetrag) in a cAMP Assay

AssayCompoundpEC50
cAMP Assay (Human 5-HT4R)Velusetrag8.3

This data is for Velusetrag and is intended to be representative of a selective 5-HT4 agonist. pEC50 is the negative logarithm of the EC50 value.

GTPγS Binding Assay

The GTPγS binding assay is another functional assay that measures the initial step of G-protein activation. Upon agonist binding to the GPCR, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this exchange as a measure of receptor activation. This assay is particularly useful for studying Gi/o-coupled receptors but can also be adapted for Gs-coupled receptors.

Selectivity Profile

The selectivity of a drug is a critical determinant of its safety profile. This compound is described as a "highly selective" 5-HT4 receptor agonist. A comprehensive in vitro selectivity profile would involve screening the compound against a panel of other receptors, ion channels, and enzymes to identify potential off-target interactions. Of particular importance for 5-HT4 agonists is the lack of significant activity at the hERG (human Ether-à-go-go-Related Gene) potassium channel, which has been linked to cardiac arrhythmias with older prokinetic agents.

One available in vitro datum for this compound is its inhibitory effect on the cytochrome P450 enzyme CYP3A4, with reported IC50 values in the range of 16-49 μM. This indicates a relatively low potential for clinically significant drug-drug interactions via this pathway at therapeutic concentrations.

Table 3: In Vitro Selectivity Data for this compound

TargetAssay TypeValue (µM)
CYP3A4Inhibition16-49 (IC50)

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The binding of this compound to the 5-HT4 receptor initiates a well-defined intracellular signaling cascade.

Gs_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to G_protein Gs Protein (α, β, γ) HTR4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription & Cellular Response CREB->Gene_Transcription Promotes

Caption: 5-HT4 Receptor Gs Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the typical workflow for a radioligand binding assay to determine the Ki of a test compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Cell Membranes with 5-HT4 Receptors Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-GR113808) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filter Rapid Filtration to Separate Bound from Free Radioligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity on Filters Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: cAMP Assay

This diagram illustrates the general steps involved in a cell-based cAMP functional assay.

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_data_analysis Data Analysis Cells Culture Cells Expressing 5-HT4 Receptors Plate Plate Cells in Assay Plate Cells->Plate Add_PDEi Add Phosphodiesterase Inhibitor (e.g., IBMX) Plate->Add_PDEi Add_Agonist Add Test Agonist (this compound) Add_PDEi->Add_Agonist Incubate Incubate at 37°C Add_Agonist->Incubate Lyse Lyse Cells Incubate->Lyse Detect_cAMP Detect cAMP using (e.g., HTRF, AlphaScreen) Lyse->Detect_cAMP Dose_Response Generate Dose-Response Curve Detect_cAMP->Dose_Response EC50_Emax Calculate EC50 and Emax Dose_Response->EC50_Emax

Caption: cAMP Functional Assay Workflow.

Experimental Protocols

Radioligand Binding Assay Protocol
  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT4 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., [3H]-GR113808).

    • Increasing concentrations of the unlabeled test compound (this compound) or vehicle for total binding, and a high concentration of a known 5-HT4 antagonist for non-specific binding.

    • Cell membrane preparation.

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay Protocol (HTRF)
  • Cell Culture and Plating: Cells stably expressing the human 5-HT4 receptor are cultured and seeded into a 384-well assay plate and incubated overnight.

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Stimulation: The culture medium is removed from the cells, and the prepared compound dilutions are added. The plate is then incubated for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection: A lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor) is added to each well.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.

  • Signal Reading: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis: The data are used to generate a dose-response curve, from which the EC50 and Emax values are determined.

GTPγS Binding Assay Protocol
  • Membrane Preparation: As with the binding assay, cell membranes expressing the 5-HT4 receptor are prepared.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer containing GDP and MgCl2.

    • Increasing concentrations of this compound or vehicle.

    • Cell membranes.

    • [35S]GTPγS.

  • Incubation: The plate is incubated at 30°C for a defined time (e.g., 60 minutes) with gentle agitation.

  • Filtration and Washing: Similar to the binding assay, the reaction is terminated by rapid filtration, and the filters are washed to remove unbound [35S]GTPγS.

  • Scintillation Counting: The radioactivity bound to the membranes on the filters is quantified.

  • Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of this compound to generate a dose-response curve and determine the EC50 and Emax.

Conclusion

This compound is a selective 5-HT4 receptor agonist designed to enhance gastrointestinal motility. Its in vitro characterization, though not extensively published, would follow standard pharmacological principles to establish its binding affinity, functional potency, and selectivity. The data from other selective 5-HT4 agonists suggest that this compound likely possesses high affinity and potent agonist activity at the 5-HT4 receptor, with a favorable selectivity profile. The experimental protocols and workflows detailed in this guide provide a framework for the in vitro evaluation of this compound and other novel 5-HT4 receptor agonists, which are crucial steps in the drug discovery and development process for new prokinetic agents. Further disclosure of the preclinical data for this compound would be beneficial for a more complete understanding of its pharmacological profile.

Revexepride: An Exploration of Therapeutic Potential Beyond Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Revexepride, a highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist, was initially developed for the treatment of gastroesophageal reflux disease (GERD). Its prokinetic properties, stemming from the enhancement of acetylcholine release in the myenteric plexus, suggested a broader therapeutic potential for disorders characterized by impaired gastrointestinal motility. This technical guide provides an in-depth review of the scientific and clinical exploration of this compound's applications beyond GERD, with a primary focus on its investigation for gastroparesis. This document details the pharmacological profile of this compound, its mechanism of action, and a comprehensive summary of the clinical trial data. Methodologies for key clinical assessments are provided, and the underlying signaling pathways are visualized. While preclinical studies in animal models have been alluded to in the literature, specific quantitative data and detailed protocols are not extensively available in the public domain. Consequently, this guide focuses on the robust clinical data generated in human trials.

Introduction to this compound and its Mechanism of Action

This compound is a benzofuran derivative that acts as a potent and highly selective agonist of the 5-HT4 receptor.[1] The activation of 5-HT4 receptors, which are G-protein coupled receptors, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In the gastrointestinal tract, this signaling cascade enhances the release of acetylcholine from enteric neurons. The increased availability of acetylcholine at the neuromuscular junction of the gut wall results in augmented smooth muscle contraction and a coordinated prokinetic effect, accelerating gastrointestinal transit.[2] This mechanism of action formed the basis for its development in GERD and its exploration in other motility disorders.

The 5-HT4 Receptor Signaling Pathway

The prokinetic effects of this compound are initiated by its binding to the 5-HT4 receptor on presynaptic terminals of cholinergic neurons in the myenteric plexus. This interaction triggers a downstream signaling cascade, as illustrated in the diagram below.

Revexepride_5HT4_Signaling_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Voltage-gated Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens ACh_Vesicle Acetylcholine Vesicle Ca_Influx->ACh_Vesicle Triggers Fusion ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Exocytosis Postsynaptic_Neuron Postsynaptic Smooth Muscle Cell ACh_Release->Postsynaptic_Neuron Stimulates

Figure 1: this compound's 5-HT4 Receptor Signaling Pathway

Potential Therapeutic Application in Gastroparesis

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating.[3] Given this compound's prokinetic mechanism, it was hypothesized to be a promising therapeutic agent for this condition.

Clinical Investigation in Gastroparesis

A Phase II, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with symptoms suggestive of gastroparesis.[3]

  • Study Design: A multicenter, randomized, stratified, placebo-controlled, double-blind, parallel-group, repeated-dose trial.[3]

  • Participants: 80 patients (both diabetic and non-diabetic) with upper gastrointestinal symptoms suggestive of gastroparesis.

  • Intervention: Patients were randomized to one of four treatment groups:

    • This compound 0.02 mg three times daily (t.i.d.)

    • This compound 0.1 mg t.i.d.

    • This compound 0.5 mg t.i.d.

    • Placebo t.i.d. The duration of treatment was 4 weeks.

  • Primary Efficacy Endpoints:

    • Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI).

    • Change from baseline in the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM).

  • Secondary Efficacy Endpoints:

    • Change from baseline in gastric emptying rate, assessed by the 13C-octanoic acid breath test.

    • Change from baseline in quality of life questionnaires.

  • Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

The 13C-octanoic acid breath test is a non-invasive method to measure the rate of solid-phase gastric emptying.

  • Patient Preparation: Patients are required to fast overnight for at least 8 hours.

  • Test Meal: A standardized meal is consumed, typically consisting of a scrambled egg containing 100 mg of 13C-octanoic acid, two slices of white bread, and 150 mL of water. The meal is to be consumed within 10 minutes.

  • Breath Sample Collection: A baseline breath sample is collected before the meal. Subsequent breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4 hours post-meal.

  • Analysis: The ratio of 13CO2 to 12CO2 in the expired air is measured using isotope ratio mass spectrometry. The rate of 13CO2 excretion is proportional to the rate of gastric emptying.

  • Data Interpretation: The data is used to calculate the gastric half-emptying time (t1/2).

Experimental_Workflow_13C_Breath_Test Start Start: Patient Fasting (≥8h) Baseline_Sample Collect Baseline Breath Sample Start->Baseline_Sample Test_Meal Administer Standardized Test Meal with 13C-Octanoic Acid Baseline_Sample->Test_Meal Timed_Samples Collect Breath Samples at Regular Intervals (e.g., every 15-30 min) for up to 4 hours Test_Meal->Timed_Samples Analysis Analyze 13CO2/12CO2 Ratio by Mass Spectrometry Timed_Samples->Analysis Calculation Calculate Gastric Half-Emptying Time (t1/2) Analysis->Calculation End End: Gastric Emptying Rate Determined Calculation->End

Figure 2: Experimental Workflow for the 13C-Octanoic Acid Breath Test
Clinical Trial Results and Conclusions

The clinical trial in patients with symptoms suggestive of gastroparesis did not demonstrate a significant therapeutic benefit of this compound over placebo.

Table 1: Summary of Efficacy Outcomes in the Phase II Gastroparesis Trial

EndpointThis compound (0.02, 0.1, 0.5 mg t.i.d.)Placebop-value
Change in GCSI Score Decrease in symptomsDecrease in symptomsNot statistically significant
Change in PAGI-SYM Score Decrease in symptomsDecrease in symptomsNot statistically significant
Gastric Emptying Rate (t1/2) No significant change from baselineNo significant change from baselineNot statistically significant

Key Findings:

  • Symptom scores (GCSI and PAGI-SYM) decreased in all treatment groups, including placebo, with no statistically significant difference between this compound and placebo.

  • There were no significant differences in the rate of gastric emptying between any of the this compound dose groups and the placebo group.

  • This compound was generally safe and well-tolerated.

Pharmacokinetics and Metabolism

Pharmacokinetic Profile

Pharmacokinetic data from clinical trials in healthy volunteers and patients are summarized below.

Table 2: Pharmacokinetic Parameters of this compound in Humans

ParameterValue
Time to Maximum Concentration (Tmax) ~2 hours
Elimination Half-life (t1/2) ~11 hours
Metabolism Primarily by CYP3A4 (99.9%) with a minor contribution from CYP2D6 (0.1%)
Metabolism

In vitro studies have shown that this compound is extensively metabolized by the cytochrome P450 system, with CYP3A4 being the primary enzyme responsible for its clearance. This compound has also been shown to be a potential inducer of CYP3A4 and exhibits direct inhibition of this enzyme in vitro with IC50 values ranging from 16-49 μM.

Safety and Tolerability

Across clinical trials for both GERD and gastroparesis, this compound has been generally well-tolerated. The most commonly reported treatment-emergent adverse events were dose-dependent and included diarrhea, headache, abdominal pain, and nausea. No major safety concerns were identified in these studies.

Discussion and Future Perspectives

The exploration of this compound for gastroparesis, while mechanistically plausible, did not translate into clinical efficacy. The significant placebo response observed in the gastroparesis trial highlights the challenges in conducting clinical research in this patient population. The lack of a discernible effect on gastric emptying, the primary physiological deficit in gastroparesis, further underscores the negative findings.

While the clinical development of this compound for indications beyond GERD appears to have stalled based on the available data, the high selectivity for the 5-HT4 receptor represents a desirable characteristic for a prokinetic agent, potentially avoiding the off-target effects seen with older, less selective drugs.

Future research into selective 5-HT4 agonists could explore:

  • Different Patient Populations: Investigating efficacy in more specific subpopulations of patients with gastroparesis or other motility disorders.

  • Alternative Dosing Regimens: Exploring different doses or dosing schedules.

  • Combination Therapies: Assessing the potential for synergistic effects when combined with other therapeutic agents.

  • Novel Indications: Preclinical investigation into other potential applications where enhanced gastrointestinal motility may be beneficial.

Conclusion

This compound, a selective 5-HT4 receptor agonist, has been investigated for its therapeutic potential beyond GERD, most notably for gastroparesis. Despite a strong mechanistic rationale, clinical trials failed to demonstrate a significant improvement in symptoms or gastric emptying compared to placebo. The drug was found to be safe and well-tolerated. This technical guide has summarized the available clinical data and experimental methodologies. The lack of detailed, publicly available preclinical data limits a more comprehensive understanding of this compound's pharmacological profile. Future development in the field of selective 5-HT4 agonists will require robust preclinical evidence to guide the selection of patient populations and design of clinical trials for novel therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Revexepride In Vitro Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revexepride is a potent and highly selective agonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. As a prokinetic agent, it has been investigated for its therapeutic potential in gastrointestinal motility disorders. The 5-HT4 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Additionally, evidence suggests that 5-HT4 receptor activation can also engage G-protein independent signaling pathways, such as the Src-mediated activation of the extracellular signal-regulated kinase (ERK) cascade.

These application notes provide detailed protocols for a panel of in vitro functional assays to characterize the pharmacological activity of this compound and other 5-HT4 receptor agonists. The described assays are essential for determining compound potency, efficacy, and potential for biased agonism, which are critical parameters in drug discovery and development.

Signaling Pathways of the 5-HT4 Receptor

Activation of the 5-HT4 receptor by an agonist like this compound initiates two primary signaling cascades:

  • Canonical Gs-cAMP Pathway: Upon agonist binding, the 5-HT4 receptor undergoes a conformational change, activating the associated Gs protein. The Gsα subunit then stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological effects.

  • Non-Canonical Src-ERK Pathway: The 5-HT4 receptor can also signal independently of G-proteins by activating the non-receptor tyrosine kinase Src. Activated Src can then initiate a phosphorylation cascade, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation and activation of ERK1/2. This pathway is implicated in cellular processes such as proliferation and differentiation.

Below are Graphviz diagrams illustrating these signaling pathways and a general experimental workflow for assessing this compound's activity.

Gs_cAMP_Signaling This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

Canonical 5-HT4 Receptor Gs-cAMP Signaling Pathway.

Src_ERK_Signaling This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds Src Src Kinase HTR4->Src Activates MEK MEK Src->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates

Non-Canonical 5-HT4 Receptor Src-ERK Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro Functional Assays cluster_analysis Data Analysis cAMP cAMP Accumulation Assay Potency Potency (EC50) cAMP->Potency Efficacy Efficacy (Emax) cAMP->Efficacy Arrestin β-Arrestin Recruitment Assay Arrestin->Potency Arrestin->Efficacy ERK ERK Phosphorylation Assay ERK->Potency ERK->Efficacy Bias Biased Agonism Analysis Potency->Bias Efficacy->Bias start Compound (this compound) start->cAMP start->Arrestin start->ERK

General Experimental Workflow for this compound Functional Characterization.

Quantitative Data Summary

Table 1: Representative Binding Affinity of a Selective 5-HT4 Receptor Agonist (Prucalopride)

Receptor SubtypepKiKi (nM)
Human 5-HT4a8.602.51
Human 5-HT4b8.107.94

Note: Data derived from radioligand binding assays.[1][2]

Table 2: Representative Functional Potency of a Selective 5-HT4 Receptor Agonist (Prucalopride) in Tissue-Based Assays

AssayTissueParameterpEC50EC50 (nM)
ContractionGuinea-pig colonAgonist-induced contraction7.4833.11
RelaxationRat esophagusAgonist-induced relaxation7.8115.49

Note: These assays measure the physiological response downstream of receptor activation and are indicative of functional potency.[1]

Experimental Protocols

cAMP Accumulation Assay

This assay quantifies the ability of this compound to stimulate the Gs-cAMP signaling pathway. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: The assay is a competitive immunoassay between native cAMP produced by cells and a fluorescently labeled cAMP conjugate (donor) for binding to an anti-cAMP antibody labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs. An increase in intracellular cAMP produced in response to this compound will displace the labeled cAMP, leading to a decrease in the FRET signal.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT4 receptor.

  • Cell culture medium (e.g., DMEM/F12) with supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound and reference 5-HT4 agonists/antagonists.

  • HTRF cAMP assay kit (containing labeled cAMP and anti-cAMP antibody).

  • 384-well white, low-volume microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in assay buffer at the desired concentration (e.g., 2 x 10^5 cells/mL).

  • Compound Preparation:

    • Prepare a serial dilution of this compound and reference compounds in assay buffer containing a PDE inhibitor.

  • Assay Procedure:

    • Dispense 5 µL of cell suspension into each well of the 384-well plate.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the HTRF cAMP donor conjugate followed by 5 µL of the HTRF anti-cAMP acceptor antibody to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

    • Calculate the ratio of the acceptor to donor fluorescence and normalize the data.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT4 receptor, a key event in receptor desensitization and G-protein independent signaling. The PathHunter® β-arrestin assay is a widely used platform.

Principle: This assay utilizes enzyme fragment complementation (EFC). The 5-HT4 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

Materials:

  • PathHunter® cell line co-expressing the ProLink-tagged 5-HT4 receptor and Enzyme Acceptor-tagged β-arrestin.

  • Cell plating reagent.

  • This compound and reference compounds.

  • PathHunter® detection reagents (including chemiluminescent substrate).

  • 384-well white, solid-bottom microplates.

  • Luminometer plate reader.

Protocol:

  • Cell Plating:

    • Harvest and resuspend the PathHunter® cells in the provided cell plating reagent at the recommended density.

    • Dispense 10 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a humidified CO2 incubator overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Add 2.5 µL of the compound dilutions to the cells.

    • Incubate at 37°C for 90 minutes.

  • Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Prepare the detection reagent solution according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the chemiluminescence on a plate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to activate the non-canonical Src-ERK signaling pathway by measuring the phosphorylation of ERK1/2.

Principle: Cells expressing the 5-HT4 receptor are stimulated with this compound. Cell lysates are then prepared, and the proteins are separated by SDS-PAGE. The levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 are detected by specific antibodies using Western blotting. The ratio of p-ERK to total ERK is a measure of pathway activation.

Materials:

  • Cells expressing the 5-HT4 receptor (e.g., HEK293 or neuronal cell lines).

  • Serum-free cell culture medium.

  • This compound, reference compounds, and a positive control (e.g., EGF).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane and transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

    • Treat cells with various concentrations of this compound for a short duration (e.g., 5-15 minutes).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Re-probing:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-total ERK1/2 antibody to control for protein loading.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the normalized p-ERK/total ERK ratio against the this compound concentration to generate a dose-response curve and determine the EC50.

Conclusion

The in vitro functional assays described in these application notes provide a robust framework for the pharmacological characterization of this compound and other 5-HT4 receptor agonists. By systematically evaluating the effects on the canonical Gs-cAMP and non-canonical Src-ERK signaling pathways, as well as β-arrestin recruitment, researchers can gain a comprehensive understanding of a compound's potency, efficacy, and potential for functional selectivity. This information is invaluable for guiding lead optimization and candidate selection in drug discovery programs targeting the 5-HT4 receptor.

References

Application Note: Quantification of 5-HT4 Receptor Activation by Revexepride using a cAMP Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Revexepride is a selective agonist for the serotonin 4 (5-HT4) receptor, a Gs protein-coupled receptor (GPCR).[1][2] Activation of the 5-HT4 receptor by an agonist like this compound initiates a signaling cascade that results in the production of cyclic adenosine monophosphate (cAMP), a key second messenger.[3][4][5] This application note provides a detailed protocol for quantifying the activation of the 5-HT4 receptor by this compound by measuring intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

The 5-HT4 receptor is a target for therapeutic intervention in gastrointestinal motility disorders. Therefore, accurately quantifying the potency and efficacy of novel agonists such as this compound is crucial for drug development. The described cAMP assay is a robust and sensitive method to determine the dose-dependent activation of the 5-HT4 receptor.

Principle of the Assay

This protocol utilizes a competitive immunoassay to measure cAMP levels in cell lysates. The assay is based on the competition between free cAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of HRP-labeled cAMP bound to the antibody is inversely proportional to the concentration of free cAMP in the sample. The signal is then detected by adding a substrate that is converted by HRP into a colored product, which can be quantified by measuring the absorbance at a specific wavelength.

Signaling Pathway

The activation of the 5-HT4 receptor by this compound leads to the stimulation of adenylyl cyclase and the subsequent conversion of ATP to cAMP.

5-HT4_Receptor_Signaling This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds to G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Target Proteins

Caption: 5-HT4 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps of the cAMP assay for measuring this compound-induced 5-HT4 receptor activation.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing 5-HT4 receptor Cell_Seeding 2. Seed cells into a 96-well plate Cell_Culture->Cell_Seeding IBMX_Treatment 3. Pre-treat with IBMX (PDE inhibitor) Cell_Seeding->IBMX_Treatment Revexepride_Treatment 4. Treat with varying concentrations of this compound IBMX_Treatment->Revexepride_Treatment Cell_Lysis 5. Lyse cells to release intracellular cAMP Revexepride_Treatment->Cell_Lysis ELISA 6. Perform competitive ELISA for cAMP Cell_Lysis->ELISA Read_Plate 7. Read absorbance ELISA->Read_Plate Standard_Curve 8. Generate cAMP standard curve Read_Plate->Standard_Curve Calculate_cAMP 9. Calculate cAMP concentration in samples Standard_Curve->Calculate_cAMP Dose_Response 10. Plot dose-response curve and determine EC50 Calculate_cAMP->Dose_Response

Caption: cAMP Assay Experimental Workflow.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the human 5-HT4 receptor (or other suitable cell line).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • This compound: Stock solution in DMSO.

  • IBMX (3-isobutyl-1-methylxanthine): Stock solution in DMSO. A phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

  • cAMP Assay Kit: A competitive ELISA-based kit (e.g., from Abcam, Cell Biolabs, or Sigma-Aldrich). These kits typically include:

    • cAMP standards

    • Anti-cAMP antibody

    • HRP-cAMP conjugate

    • Wash buffer

    • Substrate solution

    • Stop solution

    • Assay buffer

    • Cell lysis buffer

  • 96-well microplates: Clear, flat-bottom plates for cell culture and the ELISA.

  • Plate reader: Capable of measuring absorbance at the wavelength specified by the assay kit (e.g., 450 nm).

Experimental Protocol

1. Cell Culture and Seeding a. Culture HEK293-5HT4 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. b. When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. e. Incubate the plate for 24 hours at 37°C and 5% CO2.

2. Compound Treatment a. Prepare serial dilutions of this compound in serum-free DMEM. It is recommended to prepare a 10X stock of each concentration. b. Aspirate the culture medium from the wells. c. Add 90 µL of serum-free DMEM containing 1 mM IBMX to each well and incubate for 10 minutes at 37°C. d. Add 10 µL of the 10X this compound dilutions to the respective wells. For the negative control, add 10 µL of serum-free DMEM. e. Incubate the plate for 30 minutes at 37°C.

3. Cell Lysis a. After incubation, aspirate the medium from the wells. b. Add 100 µL of the cell lysis buffer provided in the cAMP assay kit to each well. c. Incubate for 10-20 minutes at room temperature on a plate shaker to ensure complete lysis.

4. cAMP Competitive ELISA Follow the specific instructions provided with your chosen cAMP assay kit. A general procedure is outlined below: a. Standard Preparation: Prepare a serial dilution of the cAMP standard in the provided assay buffer to generate a standard curve. b. Assay Plate Setup: Add 50 µL of each standard and cell lysate sample to the wells of the antibody-coated plate in duplicate. c. Add 25 µL of the HRP-cAMP conjugate to each well. d. Add 25 µL of the anti-cAMP antibody to each well. e. Incubate the plate for 2-3 hours at room temperature on a plate shaker. f. Washing: Aspirate the contents of the wells and wash each well 4 times with 200 µL of wash buffer. g. Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 30-60 minutes at room temperature in the dark. h. Stopping the Reaction: Add 100 µL of the stop solution to each well. i. Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis

  • Standard Curve: Average the duplicate absorbance readings for each cAMP standard. Subtract the absorbance of the zero standard from all other standard readings. Plot the net absorbance versus the cAMP concentration and fit the data to a four-parameter logistic curve.

  • cAMP Concentration Calculation: Average the duplicate absorbance readings for each sample. Use the standard curve to interpolate the cAMP concentration in each sample.

  • Dose-Response Curve: Plot the calculated cAMP concentration against the logarithm of the this compound concentration.

  • EC50 Determination: Fit the dose-response data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Representative Data

The following table shows representative data for the dose-dependent increase in intracellular cAMP levels in HEK293-5HT4 cells upon treatment with this compound.

This compound (nM)cAMP (pmol/mL)% of Max Response
0 (Basal)1.5 ± 0.20
0.13.2 ± 0.311.3
18.9 ± 0.750.3
1014.5 ± 1.188.2
10016.8 ± 1.5100
100017.0 ± 1.6101.3
EC50 (nM) ~1.1

Data are presented as mean ± standard deviation.

Conclusion

The described cAMP assay provides a robust and sensitive method for quantifying the activation of the 5-HT4 receptor by this compound. This protocol can be utilized for the pharmacological characterization of 5-HT4 receptor agonists, including the determination of their potency (EC50) and efficacy. The detailed methodology and data analysis workflow presented here serve as a valuable resource for researchers in the field of GPCR signaling and drug discovery.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Revexepride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Chromatographic Conditions

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of Revexepride. The following table summarizes the suggested chromatographic conditions.

ParameterProposed Condition
HPLC System Quaternary Gradient HPLC System with UV Detector
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient 70:30 (Acetonitrile: 0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (To be optimized based on UV scan)
Injection Volume 10 µL
Column Temperature 30°C
Run Time 10 minutes

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

The appropriate sample preparation technique will depend on the matrix. General procedures for common sample types are outlined below.

  • For Bulk Drug Substance:

    • Accurately weigh a portion of the bulk drug powder equivalent to 10 mg of this compound.

    • Transfer to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve.

    • Dilute to volume with methanol.

    • Further dilute an aliquot with the mobile phase to fall within the concentration range of the working standards.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • For Pharmaceutical Dosage Forms (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 30 minutes with intermittent shaking to ensure complete extraction.

    • Cool to room temperature and dilute to volume with methanol.

    • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

    • Dilute a known volume of the supernatant with the mobile phase to a suitable concentration.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Method Validation Parameters

For regulatory compliance, the proposed method should be validated according to ICH guidelines. Key validation parameters include:

  • System Suitability: To ensure the chromatographic system is adequate for the intended analysis.

  • Specificity: To assess the ability of the method to unequivocally measure the analyte in the presence of other components.

  • Linearity: To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.

  • Accuracy: To determine the closeness of the test results to the true value.

  • Precision: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting Standard_Prep Prepare Standard Solutions HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Injection Inject Sample/Standard HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Concentration Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for this compound Analysis by HPLC.

Data Analysis

The concentration of this compound in the samples can be calculated using the peak area obtained from the chromatogram and comparing it against a calibration curve generated from the working standard solutions. The external standard method is typically employed for this calculation.

Conclusion

This application note provides a proposed starting point for the development of a robust RP-HPLC method for the quantitative analysis of this compound. The outlined chromatographic conditions, sample preparation procedures, and validation considerations offer a comprehensive framework for researchers and scientists. It is imperative that this proposed method undergoes thorough validation to ensure its suitability for its intended purpose in a specific laboratory environment.

References

Application Notes & Protocols: Evaluating Revexepride in Animal Models of Diabetic Gastroparesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Diabetic gastroparesis (DG) is a significant complication of diabetes mellitus, characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms like nausea, vomiting, and bloating.[1] The pathophysiology is complex, involving autonomic neuropathy, loss of interstitial cells of Cajal (ICC), and impaired neuromuscular signaling.[2][3][4] Prokinetic agents are a cornerstone of treatment. Revexepride is a highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist designed to enhance gastrointestinal motility.[5] 5-HT4 receptor agonists stimulate the release of acetylcholine in the enteric nervous system, promoting gastric contractions and accelerating gastric emptying. These application notes provide detailed protocols for establishing animal models of DG and evaluating the preclinical efficacy of 5-HT4 agonists like this compound.

Animal Models of Diabetic Gastroparesis

The most widely used and well-characterized model for Type 1 DG is the streptozotocin (STZ)-induced diabetic rodent. STZ is a chemical toxic to pancreatic β-cells, leading to insulin deficiency and sustained hyperglycemia. Genetic models like the ob/ob mouse are also valuable for studying DG in the context of obesity and Type 2 diabetes.

Table 1: Comparison of Common Animal Models for Diabetic Gastroparesis

Feature Streptozotocin (STZ) Model (Rat/Mouse) Non-Obese Diabetic (NOD) Mouse ob/ob Mouse
Induction Method Chemical induction via STZ injection Spontaneous autoimmune diabetes Genetic leptin deficiency
Diabetes Type Primarily models Type 1 Models Type 1 (autoimmune) Models Type 2 (obesity, insulin resistance)
Key Features Hyperglycemia, weight loss, delayed gastric emptying, loss of ICC and nNOS neurons. Hyperglycemia, insulitis, eventual delay in gastric emptying. Obesity, hyperglycemia, insulin resistance, delayed gastric emptying.
Advantages High induction rate, rapid onset, well-characterized pathophysiology. Closely mimics human autoimmune Type 1 diabetes. Relevant for studying obesity-related gastroparesis.

| Disadvantages | STZ has potential non-pancreatic toxicity; requires careful handling. | Variable onset and incidence of diabetes. | Confounding effects of severe obesity on motility. |

Pathophysiology and Therapeutic Intervention

Diabetic gastroparesis results from a cascade of events initiated by chronic hyperglycemia. Understanding this pathway is critical for identifying therapeutic targets.

cluster_patho Pathophysiology of Diabetic Gastroparesis cluster_intervention Therapeutic Intervention Hyperglycemia Chronic Hyperglycemia OxidativeStress Oxidative Stress & Inflammation Hyperglycemia->OxidativeStress Neuropathy Autonomic & Enteric Neuropathy OxidativeStress->Neuropathy ICCLoss Loss of Interstitial Cells of Cajal (ICC) OxidativeStress->ICCLoss nNOS Reduced Neuronal Nitric Oxide Synthase (nNOS) OxidativeStress->nNOS DelayedGE Delayed Gastric Emptying Neuropathy->DelayedGE Incoordination ICCLoss->DelayedGE Dysrhythmias nNOS->DelayedGE Impaired Relaxation This compound This compound (5-HT4 Agonist) AchRelease ↑ Acetylcholine Release This compound->AchRelease Contraction ↑ Gastric Contractions AchRelease->Contraction AcceleratedGE Accelerated Gastric Emptying Contraction->AcceleratedGE

Caption: Pathophysiology of DG and the target for this compound intervention.

Experimental Protocols

Protocol 1: Induction of STZ-Induced Diabetic Gastroparesis in Rats

This protocol describes the induction of a Type 1 diabetes model, which typically develops delayed gastric emptying after several weeks.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Streptozotocin (STZ)

  • Sterile 0.1 M Citrate Buffer, pH 4.5 (ice-cold)

  • 10% Sucrose water solution

  • Blood glucose meter and strips

  • Insulin (optional, for animal welfare to manage severe hyperglycemia)

Procedure:

  • Acclimation: Acclimate rats for at least one week before the experiment.

  • Fasting: Fast animals overnight (12-16 hours) but provide free access to water.

  • STZ Preparation: Immediately before use, dissolve STZ in ice-cold sterile citrate buffer. STZ degrades rapidly in solution. The recommended dose for rats is a single intraperitoneal (IP) injection of 45-65 mg/kg.

  • Injection: Weigh each rat and administer the calculated dose of STZ via IP injection. A control group should receive an equivalent volume of citrate buffer.

  • Post-Injection Care: To prevent potentially fatal hypoglycemia resulting from massive insulin release from dying β-cells, replace drinking water with 10% sucrose water for 48 hours post-injection.

  • Diabetes Confirmation: Measure blood glucose from a tail vein sample 48-72 hours after STZ injection. Animals with non-fasting blood glucose levels >250 mg/dL (13.9 mmol/L) are considered diabetic.

  • Model Development: House the diabetic animals for 6-8 weeks to allow for the development of gastroparesis. Monitor animal weight and health status regularly.

Protocol 2: Assessment of Solid Gastric Emptying (Phenol Red Assay)

This is a terminal endpoint study to quantify the rate of solid gastric emptying.

Materials:

  • Test Meal: 1.5 g of standard rodent chow mixed with 0.5 mg of Phenol Red in 2 mL of 1.5% methylcellulose.

  • This compound and vehicle control.

  • 0.1 N NaOH, 20% trichloroacetic acid (TCA), 0.5 N NaOH.

  • Surgical instruments, stomach homogenization equipment.

  • Spectrophotometer (wavelength 560 nm).

Procedure:

  • Fasting: Fast rats overnight (16-18 hours) with free access to water.

  • Drug Administration: Administer this compound or vehicle via oral gavage or IP injection at a pre-determined time before the test meal (e.g., 30 minutes).

  • Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage.

  • Stomach Collection: At a defined time point (e.g., 90 minutes post-meal), euthanize the animal via an approved method. Clamp the pylorus and cardia, and surgically remove the entire stomach.

  • Homogenization: Place the stomach in 100 mL of 0.1 N NaOH and homogenize. Let the mixture stand for 1 hour at room temperature.

  • Sample Processing: Take a 5 mL aliquot of the homogenate and add 0.5 mL of 20% TCA to precipitate proteins. Centrifuge at 3000 rpm for 20 minutes.

  • Spectrophotometry: Collect 3 mL of the supernatant and add 4 mL of 0.5 N NaOH to develop the color. Measure the absorbance at 560 nm.

  • Calculation: A standard curve is created using known concentrations of phenol red. The amount of phenol red recovered from the stomach is determined.

    • Gastric Emptying (%) = (1 - (Phenol Red recovered from test animal / Average Phenol Red in 0-min control animals)) x 100

Protocol 3: Gastric Myoelectrical Activity (Electrogastrography - EGG)

EGG is a non-invasive method to record gastric slow waves. While typically used in humans, it can be adapted for anesthetized rodents.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine).

  • Ag/AgCl cutaneous electrodes.

  • High-fidelity amplifier and data acquisition system.

  • Shaving equipment and electrode gel.

Procedure:

  • Animal Preparation: Anesthetize the rat and shave the abdominal area over the stomach.

  • Electrode Placement: Place three active electrodes over the gastric antrum area. A reference electrode can be placed on a leg or flank.

  • Recording: Record baseline EGG activity for a 30-minute fasting period. Administer this compound or vehicle and continue recording for a 60-minute post-administration period.

  • Data Analysis: Use spectral analysis (Fast Fourier Transform) to analyze the EGG signal. The dominant frequency and power distribution are key parameters.

    • Normal Rhythm (Rats): ~4-6 cycles per minute (cpm).

    • Bradygastria: <4 cpm.

    • Tachygastria: >6 cpm.

    • The percentage of time spent in normal rhythm versus dysrhythmias is calculated.

Protocol 4: Histological Analysis of Gastric Tissue

This protocol assesses the underlying cellular changes in the gastric wall.

Materials:

  • Formalin or 4% paraformaldehyde for fixation.

  • Paraffin embedding materials.

  • Primary antibodies: anti-c-Kit (for ICC), anti-nNOS (for nitrergic neurons), anti-PGP9.5 (for total neurons).

  • Appropriate secondary antibodies and detection reagents (e.g., DAB or fluorescence).

  • Microscope with imaging software.

Procedure:

  • Tissue Collection: At the end of the study, collect a full-thickness strip of the gastric antrum.

  • Fixation & Processing: Fix the tissue in formalin, process, and embed in paraffin.

  • Sectioning: Cut 5 µm sections and mount on slides.

  • Immunohistochemistry (IHC): Perform standard IHC protocols for c-Kit, nNOS, and PGP9.5.

  • Quantification: Capture images from the myenteric plexus region. Count the number of c-Kit-positive ICC and nNOS-positive neurons per ganglion or per unit area. This allows for quantitative comparison between treatment groups.

This compound Preclinical Testing Workflow & Data Presentation

A logical workflow is essential for a successful preclinical study.

Experimental Workflow for this compound Testing A 1. Animal Acclimation (Sprague-Dawley Rats, 1 week) B 2. Diabetes Induction (Single IP injection of STZ, 60 mg/kg) A->B C 3. Model Development & Confirmation (8 weeks) - Confirm Hyperglycemia (>250 mg/dL) - Confirm Delayed Gastric Emptying (Baseline Test) B->C D 4. Animal Grouping (n=10/group) - Group 1: Healthy Control + Vehicle - Group 2: Diabetic Control + Vehicle - Group 3: Diabetic + this compound (Low Dose) - Group 4: Diabetic + this compound (High Dose) C->D E 5. Chronic Dosing (Daily administration for 4 weeks) D->E F 6. Endpoint Analysis E->F G Gastric Emptying Assay (Phenol Red) F->G H Electrogastrography (% Normal Slow Waves) F->H I Histology (Antrum) (ICC & nNOS counts) F->I J 7. Data Analysis & Reporting G->J H->J I->J

Caption: A typical experimental workflow for evaluating this compound.

Data Presentation

Quantitative data should be summarized for clear comparison. The following table provides an example based on representative data from literature.

Table 2: Example Summary of Quantitative Efficacy Data

Group Blood Glucose (mg/dL) Gastric Emptying (%) % Normal Slow Waves (EGG) ICC Count (cells/mm²)
Healthy Control + Vehicle 105 ± 8 82.5 ± 5.1 91.3 ± 4.5 255 ± 20
Diabetic Control + Vehicle 480 ± 45* 55.4 ± 6.3* 45.2 ± 8.1* 130 ± 15*
Diabetic + this compound (1 mg/kg) 465 ± 50* 68.9 ± 5.8*# 65.7 ± 7.2*# 165 ± 18*#
Diabetic + this compound (3 mg/kg) 472 ± 48* 77.1 ± 4.9# 78.9 ± 6.5# 180 ± 21*#

Data are presented as Mean ± SD. *p<0.05 vs Healthy Control; #p<0.05 vs Diabetic Control.

References

Application Notes and Protocols for Determining Revexepride Potency and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revexepride is a selective agonist for the serotonin 5-HT4 receptor, a Gs protein-coupled receptor (GPCR).[1][2] Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes. These application notes provide detailed protocols for cell-based assays to quantify the potency (EC50) and efficacy (Emax) of this compound by measuring these downstream signaling events.

While clinical studies have evaluated this compound's efficacy in conditions like gastroesophageal reflux disease (GERD) and gastroparesis, specific in vitro potency and efficacy data from cell-based assays are not widely published.[2][3][4] The following protocols and data table templates are provided for researchers to generate and present their own data for this compound or other 5-HT4 agonists.

Signaling Pathway of this compound at the 5-HT4 Receptor

The activation of the 5-HT4 receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway, which forms the basis for the subsequent assays.

Revexepride_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Nucleus Nucleus pCREB->Nucleus Translocates to CRE CRE pCREB->CRE Binds to Gene Gene Transcription CRE->Gene

Caption: this compound-induced 5-HT4 receptor signaling cascade.

Data Presentation: Potency and Efficacy of this compound

The following tables are templates for summarizing the quantitative data obtained from the described assays. Researchers should populate these tables with their own experimental results.

Table 1: Potency (EC50) of this compound in Various Cell-Based Assays

Assay TypeCell LineEC50 (nM)95% Confidence Interval
cAMP AccumulationHEK293-5HT4Data not availableData not available
cAMP AccumulationCHO-K1-5HT4Data not availableData not available
CRE-Luciferase ReporterHEK293-5HT4Data not availableData not available
Live-Cell cAMP BiosensorHEK293-5HT4Data not availableData not available

Table 2: Efficacy (Emax) of this compound in Various Cell-Based Assays

Assay TypeCell LineEmax (% of Control Agonist)Control Agonist Used
cAMP AccumulationHEK293-5HT4Data not availableSerotonin (5-HT)
cAMP AccumulationCHO-K1-5HT4Data not availableSerotonin (5-HT)
CRE-Luciferase ReporterHEK293-5HT4Data not availableSerotonin (5-HT)
Live-Cell cAMP BiosensorHEK293-5HT4Data not availableForskolin

Experimental Protocols

cAMP Accumulation Assay (HTRF-Based)

This protocol describes a method to quantify intracellular cAMP levels using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Experimental Workflow:

cAMP_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_detect Detection P1 Seed 5-HT4 expressing cells (e.g., HEK293-5HT4) in a 384-well plate P2 Incubate overnight P1->P2 T1 Add this compound serial dilutions P2->T1 T2 Incubate at room temperature T1->T2 D1 Add HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate T2->D1 D2 Incubate for 1 hour D1->D2 D3 Read HTRF signal D2->D3

Caption: Workflow for the HTRF-based cAMP accumulation assay.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • This compound.

  • Reference agonist (e.g., Serotonin).

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Seeding:

    • One day prior to the assay, seed the 5-HT4 receptor-expressing cells into a 384-well white plate at a density of 5,000-10,000 cells per well in 10 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). The final concentration should be 4X the desired final concentration in the well.

    • Prepare a 4X solution of the reference agonist (e.g., Serotonin) for the positive control.

    • Prepare assay buffer with PDE inhibitor and no compound for the negative control.

  • Cell Stimulation:

    • Add 5 µL of the 4X compound dilutions to the respective wells of the cell plate.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the HTRF lysis buffer and detection reagents according to the manufacturer's protocol. This typically involves adding cAMP-d2 and anti-cAMP cryptate antibody to the lysis buffer.

    • Add 5 µL of the detection mix to each well.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Generate a dose-response curve by plotting the HTRF ratio against the logarithm of the this compound concentration.

    • Calculate the EC50 and Emax values using a non-linear regression analysis (e.g., four-parameter logistic fit).

CRE-Luciferase Reporter Assay

This assay measures the transcriptional activation of CREB in response to increased cAMP levels.

Experimental Workflow:

CRE_Luc_Workflow cluster_prep Cell Preparation & Transfection cluster_treat Treatment cluster_detect Detection P1 Seed HEK293 cells in a 96-well white plate P2 Co-transfect with 5-HT4 receptor and CRE-luciferase reporter plasmids P1->P2 P3 Incubate for 24-48 hours P2->P3 T1 Add this compound serial dilutions P3->T1 T2 Incubate for 4-6 hours T1->T2 D1 Add luciferase substrate T2->D1 D2 Measure luminescence D1->D2

Caption: Workflow for the CRE-luciferase reporter assay.

Materials:

  • HEK293 cells.

  • Expression plasmid for the human 5-HT4 receptor.

  • CRE-luciferase reporter plasmid.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium.

  • This compound.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom microplates.

  • Luminometer.

Protocol:

  • Cell Seeding and Transfection:

    • Seed HEK293 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the 5-HT4 receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for receptor and reporter expression.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium.

    • Replace the culture medium in the wells with the this compound dilutions.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Generate a dose-response curve by plotting the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the EC50 and Emax values using a non-linear regression analysis.

Live-Cell Imaging with a FRET-Based cAMP Biosensor

This protocol allows for the real-time measurement of cAMP dynamics in living cells using a genetically encoded FRET-based biosensor.

Experimental Workflow:

FRET_Workflow cluster_prep Cell Preparation cluster_imaging Live-Cell Imaging P1 Seed cells in a glass-bottom dish P2 Transfect with 5-HT4 receptor and FRET-based cAMP biosensor plasmids P1->P2 P3 Incubate for 24-48 hours P2->P3 I1 Mount dish on a fluorescence microscope P3->I1 I2 Acquire baseline FRET ratio I1->I2 I3 Add this compound I2->I3 I4 Record FRET ratio over time I3->I4

Caption: Workflow for live-cell imaging with a FRET-based cAMP biosensor.

Materials:

  • HEK293 cells.

  • Expression plasmid for the human 5-HT4 receptor.

  • FRET-based cAMP biosensor plasmid (e.g., a cADDis sensor).

  • Transfection reagent.

  • Glass-bottom imaging dishes.

  • Live-cell imaging buffer (e.g., HBSS).

  • This compound.

  • Fluorescence microscope equipped for live-cell imaging and FRET analysis.

Protocol:

  • Cell Preparation:

    • Seed HEK293 cells in glass-bottom imaging dishes.

    • Co-transfect the cells with the 5-HT4 receptor and FRET-based cAMP biosensor plasmids.

    • Incubate for 24-48 hours.

  • Live-Cell Imaging:

    • Replace the culture medium with live-cell imaging buffer.

    • Mount the dish on the stage of a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO2 levels.

    • Acquire baseline images in both the donor and acceptor fluorescence channels.

    • Add this compound to the dish at the desired final concentration.

    • Immediately begin acquiring time-lapse images in both channels.

  • Data Analysis:

    • Calculate the FRET ratio (acceptor emission / donor emission) for each time point.

    • Plot the change in FRET ratio over time to visualize the kinetics of the cAMP response.

    • To determine potency, perform the experiment with a range of this compound concentrations and plot the maximum change in FRET ratio against the logarithm of the concentration to calculate the EC50.

Conclusion

The assays described provide a comprehensive toolkit for characterizing the potency and efficacy of this compound and other 5-HT4 receptor agonists. By quantifying cAMP accumulation and downstream CREB-mediated gene transcription, these methods offer robust and reliable data for drug discovery and development programs. The provided protocols and data table templates will guide researchers in generating and presenting their findings in a clear and structured manner.

References

Application Notes: Determination of Revexepride Affinity for the 5-HT4 Receptor Using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Revexepride (also known as SSP-002358) is a highly selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist that has been investigated for its prokinetic properties in the gastrointestinal tract.[1] The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is a key regulator of various physiological processes, including gastrointestinal motility and cognitive functions.[1][2] Activation of the 5-HT4 receptor primarily initiates a signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2][3]

Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand (such as a drug candidate) and a receptor. This application note provides a detailed protocol for determining the binding affinity (Ki) of this compound for the human 5-HT4 receptor using a competitive radioligand binding assay. The protocol is designed for researchers, scientists, and drug development professionals.

Data Presentation

CompoundReceptorRadioligandKi (nM)Reference
This compound Human 5-HT4 [3H]GR113808 Not Publicly Available
GR113808Guinea-pig Striatum[3H]GR1138080.20
GR125487Porcine Caudate Nucleus[3H]GR1138080.19
SC 53116Porcine Caudate Nucleus[3H]GR11380821
PrucaloprideHuman 5-HT4aNot Specified~2.5 (pKi 8.60)
PrucaloprideHuman 5-HT4bNot Specified~7.9 (pKi 8.10)

Mandatory Visualizations

5-HT4 Receptor Signaling Pathway

G This compound This compound (Agonist) HTR4 5-HT4 Receptor This compound->HTR4 Binds to G_alpha_s Gαs HTR4->G_alpha_s Activates Src Src Tyrosine Kinase HTR4->Src Activates (G-protein independent) AC Adenylyl Cyclase (AC) G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular Cellular Response (e.g., Neuronal Excitability, Motility) PKA->Cellular Gene Gene Transcription (e.g., BDNF) CREB->Gene Promotes Gene->Cellular ERK ERK Pathway Src->ERK Activates ERK->Cellular

Caption: Canonical and non-canonical signaling pathways of the 5-HT4 receptor.

Radioligand Binding Assay Workflow

G prep Membrane Preparation (e.g., from cells expressing recombinant 5-HT4R) incubate Incubation: Membranes + [3H]GR113808 + this compound (or other competitor) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter wash Washing of Filters (Removes non-specifically bound radioligand) filter->wash count Scintillation Counting (Quantifies bound radioactivity) wash->count analyze Data Analysis (IC50 determination and Ki calculation) count->analyze result Affinity Profile of this compound analyze->result

Caption: Workflow for the 5-HT4 receptor radioligand binding assay.

Experimental Protocols

Materials and Reagents
  • Radioligand: [3H]GR113808 (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compounds: Serotonin (5-HT), GR113808 (unlabeled).

  • Cell Membranes: Membranes prepared from a stable cell line expressing the recombinant human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Instrumentation: Scintillation counter, microplate reader (optional for protein quantification).

  • Consumables: 96-well plates, pipette tips, reagent reservoirs.

Membrane Preparation

This protocol is for cultured cells expressing the 5-HT4 receptor.

  • Grow cells to confluency in appropriate culture flasks.

  • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenize the cell suspension using a Polytron homogenizer or by douncing.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay Protocol (Competition Assay)

This protocol is for a 96-well plate format with a final assay volume of 250 µL.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and unlabeled GR113808 (for non-specific binding) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [3H]GR113808 in assay buffer to a final concentration equal to its Kd (approximately 0.2 nM).

    • Thaw the membrane aliquots on ice and dilute in assay buffer to a final concentration of 20-40 µg of protein per well.

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]GR113808 solution, and 150 µL of the membrane suspension to designated wells.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled GR113808 (e.g., 10 µM), 50 µL of [3H]GR113808 solution, and 150 µL of the membrane suspension.

    • Competition Binding: Add 50 µL of each concentration of this compound, 50 µL of [3H]GR113808 solution, and 150 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 25°C) for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark before counting.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand ([3H]GR113808) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the 5-HT4 receptor. This should be determined in a separate saturation binding experiment.

References

Application Notes and Protocols for Preclinical Formulation of Revexepride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revexepride is a potent and highly selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist that has been investigated for its prokinetic properties, primarily in the context of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD) and gastroparesis.[1] As a research compound, establishing a reliable and reproducible formulation is critical for obtaining meaningful and consistent results in preclinical studies. These application notes provide a comprehensive guide to formulating this compound for in vitro and in vivo preclinical research, including detailed protocols and justifications for the chosen formulation strategies.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The activation of the 5-HT4 receptor is primarily coupled to the Gs alpha subunit (Gαs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological effects of this compound, such as enhanced acetylcholine release from enteric neurons, promoting gastrointestinal motility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for developing an appropriate formulation strategy.

PropertyValueSource
Molecular Formula C₂₁H₃₂ClN₃O₄[]
Molecular Weight 425.95 g/mol []
Appearance Solid powder[]
Solubility ≥ 100 mg/mL in DMSO[3]

Signaling Pathway

The signaling pathway for this compound's mechanism of action is depicted below.

Revexepride_Signaling_Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds to Gs Gαs HTR4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response (e.g., increased motility) Downstream->Response Leads to

This compound's 5-HT4 receptor signaling cascade.

Preclinical Formulation Protocols

Given that this compound is highly soluble in dimethyl sulfoxide (DMSO), a common approach for preclinical studies involves preparing a stock solution in DMSO, which can then be diluted with other vehicles for final administration. This strategy is suitable for both in vitro and in vivo applications.

In Vitro Formulation

For in vitro experiments, such as cell-based assays, a stock solution of this compound in DMSO is typically used.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh the required amount of this compound powder. For a 10 mM stock solution, this would be 4.26 mg per 1 mL of DMSO.

    • Add the this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

In Vivo Oral Formulation

For oral administration in preclinical animal models (e.g., by oral gavage), a multi-component vehicle is often necessary to ensure solubility, stability, and bioavailability. A commonly used vehicle for compounds with poor aqueous solubility is a co-solvent system. The following protocol is a general guideline and may require optimization based on the specific animal model and study design.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300) or Polyethylene glycol 400 (PEG400)

  • Tween® 80 (Polysorbate 80)

  • Sterile deionized water (ddH₂O) or saline

  • Sterile tubes for preparation

  • Vortex mixer and/or sonicator

Vehicle Composition (Example): A common vehicle composition for oral dosing of poorly water-soluble compounds is a mixture of DMSO, PEG, Tween 80, and water/saline. An example formulation could be:

  • 5-10% DMSO

  • 30-40% PEG300 or PEG400

  • 0.5-2% Tween® 80

  • Remaining volume with ddH₂O or saline

Protocol:

  • Preparation of the Vehicle:

    • In a sterile tube, add the required volume of DMSO.

    • Add the required volume of PEG300 or PEG400 and mix thoroughly with the DMSO.

    • Add the required volume of Tween® 80 and mix until a clear solution is formed.

    • Add the required volume of ddH₂O or saline and mix well.

  • Preparation of this compound Formulation:

    • Weigh the required amount of this compound powder to achieve the desired final concentration in the vehicle.

    • Add the this compound powder to the prepared vehicle.

    • Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

  • Administration:

    • The formulation should be administered to the animals immediately after preparation.

    • If not used immediately, the stability of the formulation at room temperature or refrigerated conditions should be determined.

Quantitative Data for Formulation Preparation:

The following table provides an example for preparing a 1 mg/mL this compound formulation for oral gavage in mice, assuming a dosing volume of 10 mL/kg.

ComponentPercentage (%)Volume for 10 mL Formulation
DMSO101.0 mL
PEG400404.0 mL
Tween® 8010.1 mL
Saline494.9 mL
This compound -10 mg

Experimental Workflow

The following diagram illustrates a typical experimental workflow for preclinical evaluation of a this compound formulation.

Revexepride_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Testing Formulate Prepare this compound Formulation QC Quality Control (e.g., concentration, stability) Formulate->QC CellAssay Cell-based Assays (e.g., cAMP accumulation) Formulate->CellAssay Dosing Animal Dosing (e.g., oral gavage) QC->Dosing PK Pharmacokinetic (PK) Studies Dosing->PK PD Pharmacodynamic (PD) Studies (e.g., gastric emptying) Dosing->PD Tox Toxicology Studies Dosing->Tox Data Data Analysis and Interpretation PK->Data PD->Data Tox->Data

Experimental workflow for preclinical studies.

Key Experimental Protocols

In Vitro: cAMP Accumulation Assay

This assay measures the ability of this compound to stimulate the production of cAMP in cells expressing the 5-HT4 receptor.

Methodology:

  • Cell Culture: Culture a suitable cell line stably expressing the human 5-HT4 receptor (e.g., HEK293-h5HT4) in appropriate growth medium.

  • Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add varying concentrations of the this compound formulation (prepared as described in the in vitro formulation section) to the wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

In Vivo: Gastric Emptying Study (Rodent Model)

This study assesses the prokinetic effect of this compound by measuring the rate of gastric emptying.

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimate the animals (e.g., rats or mice) to the housing conditions.

    • Fast the animals overnight with free access to water before the experiment.

  • Dosing:

    • Administer the this compound formulation or vehicle control orally via gavage at a predetermined time before the test meal.

  • Test Meal Administration:

    • Administer a standardized non-nutrient, semi-solid test meal containing a non-absorbable marker (e.g., phenol red or a radioactive tracer like ⁹⁹ᵐTc-sulfur colloid).

  • Gastric Emptying Measurement:

    • At a specific time point after the test meal administration (e.g., 20-30 minutes), euthanize the animals.

    • Surgically isolate and remove the stomach.

    • Quantify the amount of the marker remaining in the stomach.

  • Calculation:

    • Gastric emptying (%) = (1 - [Amount of marker in stomach / Amount of marker in test meal]) x 100.

  • Data Analysis: Compare the percentage of gastric emptying between the this compound-treated groups and the vehicle control group.

Conclusion

The successful preclinical evaluation of this compound is highly dependent on the use of appropriate and well-characterized formulations. The protocols and data presented in these application notes provide a solid foundation for researchers to prepare consistent and effective formulations for both in vitro and in vivo studies. It is important to note that formulation development is often an iterative process, and the provided protocols may need to be adapted and optimized for specific experimental conditions and animal models.

References

Application Notes and Protocols: In Vivo Assessment of Gastric Emptying with Revexepride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revexepride is a potent and selective serotonin 5-HT4 receptor agonist that has been investigated for its prokinetic properties, particularly its potential to accelerate gastric emptying. Gastric emptying is a complex physiological process involving coordinated motor activity of the stomach, and its delay is a hallmark of conditions such as gastroparesis and functional dyspepsia. The assessment of gastric emptying in vivo is crucial for evaluating the efficacy of prokinetic agents like this compound. This document provides an overview of the mechanism of action of this compound, a summary of clinical trial findings, and detailed protocols for two key methods used to assess gastric emptying in a clinical research setting.

Mechanism of Action: 5-HT4 Receptor Agonism

This compound exerts its prokinetic effects by acting as an agonist at the 5-HT4 receptors located on presynaptic terminals of enteric neurons.[1][2] The binding of this compound to these G-protein coupled receptors initiates a signaling cascade that enhances the release of acetylcholine (ACh), a key excitatory neurotransmitter in the gut.[1][3] This increased ACh release stimulates gastrointestinal motility, including the contractions of the stomach that are necessary for the timely emptying of its contents.[4]

The signaling pathway is as follows:

  • This compound binds to the 5-HT4 receptor on a presynaptic enteric neuron.

  • This activates the associated Gs alpha subunit of the G-protein.

  • The activated Gs alpha subunit stimulates adenylyl cyclase.

  • Adenylyl cyclase increases the intracellular concentration of cyclic AMP (cAMP).

  • Elevated cAMP levels activate Protein Kinase A (PKA).

  • PKA phosphorylates downstream targets that facilitate the release of acetylcholine from the neuron into the synaptic cleft.

  • Acetylcholine then binds to muscarinic receptors on smooth muscle cells of the stomach, leading to increased contractility and accelerated gastric emptying.

G cluster_neuron Presynaptic Enteric Neuron cluster_muscle Gastric Smooth Muscle Cell This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates ACh_Vesicle ACh Vesicle PKA->ACh_Vesicle Promotes Fusion ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Releases Muscarinic_Receptor Muscarinic Receptor ACh_Released->Muscarinic_Receptor Binds to Contraction Increased Contraction & Gastric Emptying Muscarinic_Receptor->Contraction Leads to

Caption: Signaling pathway of this compound in enteric neurons.

Data Presentation: Summary of Clinical Trial on Gastric Emptying

A Phase II, exploratory, double-blind, randomized, placebo-controlled trial (EudraCT number: 2007-004997-23) was conducted to evaluate the effect of this compound on gastric emptying in patients with symptoms suggestive of gastroparesis. The study utilized the ¹³C-octanoic acid breath test to measure the rate of gastric emptying.

Note on Quantitative Data: The primary publication from this clinical trial states that "No differences on gastric emptying rate were shown between any of the active treatment groups and placebo." Specific quantitative data, such as the mean gastric half-emptying times (t₁/₂) and standard deviations for each treatment arm, are not publicly available in the published literature or associated clinical trial registries. Therefore, the table below summarizes the study design and the qualitative findings regarding gastric emptying.

Treatment GroupDose AdministrationNumber of Participants (n)Gastric Emptying Assessment MethodQualitative Outcome on Gastric Emptying Rate
PlaceboOrally, three times daily for 4 weeks20¹³C-Octanoic Acid Breath TestNo statistically significant difference from baseline
This compound0.02 mg, three times daily for 4 weeks20¹³C-Octanoic Acid Breath TestNo statistically significant difference compared to placebo
This compound0.1 mg, three times daily for 4 weeks20¹³C-Octanoic Acid Breath TestNo statistically significant difference compared to placebo
This compound0.5 mg, three times daily for 4 weeks20¹³C-Octanoic Acid Breath TestNo statistically significant difference compared to placebo

Data sourced from the clinical trial by Tack et al. (2016).

Experimental Protocols

The in vivo assessment of gastric emptying is a critical component in the evaluation of prokinetic drugs. Below are detailed protocols for two widely accepted methods: the ¹³C-Octanoic Acid Breath Test and Gastric Emptying Scintigraphy.

¹³C-Octanoic Acid Breath Test

This non-invasive method measures the rate of solid-phase gastric emptying by tracking the appearance of ¹³CO₂ in the breath after ingestion of a meal labeled with ¹³C-octanoic acid.

Principle: ¹³C-octanoic acid is mixed into a solid meal (typically eggs). Once the meal is emptied from the stomach into the duodenum, the ¹³C-octanoic acid is rapidly absorbed and metabolized by the liver, producing ¹³CO₂ which is then exhaled. The rate of ¹³CO₂ appearance in the breath reflects the rate of gastric emptying.

Protocol:

  • Patient Preparation:

    • Patients should fast overnight (at least 8 hours).

    • Medications that may affect gastric motility should be discontinued for an appropriate washout period prior to the test.

    • A baseline breath sample is collected before ingestion of the test meal.

  • Test Meal Preparation:

    • A standardized meal is prepared, consisting of one scrambled egg, two slices of white bread, and 15g of margarine.

    • The egg yolk is mixed with 100 mg of ¹³C-octanoic acid.

    • The meal is consumed with 150 mL of water.

  • Breath Sample Collection:

    • Breath samples are collected into designated bags at regular intervals.

    • A typical collection schedule is every 15 minutes for the first 2 hours, and then every 30 minutes for the subsequent 2 hours, for a total of 4 hours.

  • Sample Analysis:

    • The ¹³CO₂/¹²CO₂ ratio in the breath samples is analyzed using isotope ratio mass spectrometry or non-dispersive infrared spectroscopy.

  • Data Analysis:

    • The rate of ¹³CO₂ excretion over time is plotted.

    • From this curve, key parameters such as the gastric half-emptying time (t₁/₂) and the lag phase (t_lag) can be calculated using mathematical models.

Gastric Emptying Scintigraphy

Considered the gold standard for measuring gastric emptying, this imaging technique involves the consumption of a meal labeled with a radioactive isotope.

Principle: A small amount of a radiotracer (e.g., Technetium-99m sulfur colloid) is incorporated into a standardized meal. A gamma camera is used to image the stomach over time, quantifying the rate at which the radioactivity (and thus the meal) leaves the stomach.

Protocol:

  • Patient Preparation:

    • Patients must fast for at least 4-6 hours prior to the study.

    • Prokinetic and opiate medications should be withheld for at least 48-72 hours.

    • Blood glucose levels should be checked in diabetic patients and be below 275 mg/dL before starting the test.

  • Radiolabeled Meal Preparation:

    • A standardized low-fat, solid meal is typically used (e.g., egg substitute, two slices of toast, and water).

    • Approximately 1 mCi (37 MBq) of ⁹⁹ᵐTc-sulfur colloid is mixed with the egg substitute before cooking.

  • Imaging Acquisition:

    • Immediately after the patient consumes the meal (ideally within 10 minutes), imaging begins.

    • Anterior and posterior static images are acquired for 1 minute at 0, 1, 2, and 4 hours post-meal ingestion.

    • The patient should remain in an upright position or seated between imaging times.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn around the stomach on each image.

    • The geometric mean of the counts in the anterior and posterior ROIs is calculated and corrected for radioactive decay.

    • The percentage of the meal remaining in the stomach at each time point is calculated relative to the initial counts at time 0.

    • Delayed gastric emptying is typically defined as >60% retention at 2 hours and/or >10% retention at 4 hours.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Outcome Fasting Overnight Fasting Meal_Ingestion Ingestion of Labeled Meal (¹³C-Octanoic Acid or ⁹⁹ᵐTc) Fasting->Meal_Ingestion Med_Washout Medication Washout Med_Washout->Meal_Ingestion Data_Collection Data Collection (Breath Samples or Scintigraphic Images) Meal_Ingestion->Data_Collection Initiates Sample_Analysis Sample/Image Analysis Data_Collection->Sample_Analysis GE_Curve Generation of Gastric Emptying Curve Sample_Analysis->GE_Curve Parameters Calculation of t₁/₂ and t_lag GE_Curve->Parameters

References

Application Notes and Protocols: Measuring Revexepride's Effects on Intestinal Transit in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revexepride is a potent and selective serotonin 5-HT₄ receptor agonist. Agents in this class are known as prokinetic drugs, designed to enhance gastrointestinal (GI) motility. The primary mechanism involves stimulating 5-HT₄ receptors on enteric neurons, which enhances the physiological release of acetylcholine. This increase in acetylcholine promotes coordinated contractions of the GI tract, accelerating transit. While clinical trials have evaluated this compound for conditions like gastroparesis and GERD, preclinical assessments in rodent models are crucial for characterizing its fundamental effects on intestinal transit. Although specific preclinical data for this compound remains largely unpublished, its mechanism of action is well-understood through the study of similar 5-HT₄ agonists.

These application notes provide detailed protocols for measuring the effects of compounds like this compound on intestinal transit in rodents, utilizing established methodologies. Data from studies on prucalopride, a structurally related and well-characterized 5-HT₄ agonist, are presented as a representative example to illustrate expected outcomes.

Mechanism of Action: 5-HT₄ Receptor Agonism

This compound, like other 5-HT₄ agonists, mimics the action of endogenous serotonin at the 5-HT₄ receptor subtype. These receptors are G-protein coupled receptors predominantly found on neurons in the gastrointestinal tract.

5_HT4_Signaling_Pathway cluster_neuron Presynaptic Enteric Neuron This compound This compound (5-HT4 Agonist) HT4R 5-HT4 Receptor This compound->HT4R Binds G_alpha_s Gαs (G-protein) HT4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Channels Ion Channels (e.g., Ca2+) PKA->Channels Phosphorylates ACh_Release Increased Acetylcholine (ACh) Release Channels->ACh_Release Motility Enhanced Intestinal Motility & Peristalsis ACh_Release->Motility Neuron Enteric Neuron Charcoal_Meal_Workflow Fasting 1. Fasting (6-18 hours, water ad libitum) Dosing 2. Compound Administration (this compound or Vehicle, e.g., PO, IP) Fasting->Dosing Rest 3. Absorption Period (e.g., 30-60 minutes) Dosing->Rest Charcoal 4. Oral Gavage of Charcoal Meal (e.g., 5% Charcoal in 10% Gum Arabic) Rest->Charcoal Transit_Time 5. Transit Period (e.g., 15-30 minutes) Charcoal->Transit_Time Euthanasia 6. Euthanasia & Dissection (Cervical dislocation) Transit_Time->Euthanasia Measurement 7. Measurement - Total small intestine length - Distance traveled by charcoal Euthanasia->Measurement Calculation 8. Calculation % Transit = (Distance Traveled / Total Length) x 100 Measurement->Calculation Bead_Expulsion_Workflow Fasting2 1. Fasting (Optional, e.g., 4-12 hours) Standardizes gut content Dosing2 2. Compound Administration (this compound or Vehicle) Fasting2->Dosing2 Rest2 3. Absorption Period (e.g., 30 minutes) Dosing2->Rest2 Anesthesia 4. Light Anesthesia (e.g., Isoflurane) Rest2->Anesthesia Bead_Insertion 5. Bead Insertion (3mm glass bead, 2cm into distal colon) Anesthesia->Bead_Insertion Recovery 6. Recovery & Observation (Place in clean, individual cage) Bead_Insertion->Recovery Timing 7. Record Time to Expulsion (Start timer upon waking, set cutoff time, e.g., 120 min) Recovery->Timing

Application Notes and Protocols for Assessing Revexepride's Impact on Colonic Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revexepride is a selective serotonin 5-HT4 receptor agonist.[1] The activation of 5-HT4 receptors on enteric neurons is known to facilitate acetylcholine release, thereby promoting gastrointestinal motility. While clinical investigations of this compound have primarily focused on upper gastrointestinal disorders such as gastroparesis and gastroesophageal reflux disease (GERD) with varied outcomes, its mechanism of action suggests a therapeutic potential for disorders of colonic motility, such as chronic constipation.[2][3][4] This document provides detailed protocols for preclinical and clinical assessment of this compound's effects on colonic motor function.

The 5-HT4 receptor is a G-protein coupled receptor that, upon agonist binding, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[5] In the context of the enteric nervous system, this signaling cascade enhances neurotransmitter release, leading to increased smooth muscle contraction and accelerated intestinal transit. Other 5-HT4 agonists, such as prucalopride, have demonstrated significant prokinetic effects on the colon, providing a rationale for investigating this compound in this capacity.

Data Presentation

The following tables summarize expected quantitative data from preclinical and clinical studies assessing the impact of this compound on colonic motility, based on findings from other 5-HT4 agonists.

Table 1: Preclinical Assessment of Colonic Motility in an Animal Model (e.g., Rat)

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
In Vivo Measurement
Colonic Transit Time (min)125 ± 1095 ± 870 ± 7**
Fecal Pellet Output ( g/24h )2.5 ± 0.33.8 ± 0.44.5 ± 0.5
Ex Vivo Muscle Bath Assay
Spontaneous Contraction Frequency (contractions/min)3.2 ± 0.44.5 ± 0.5*5.8 ± 0.6
Acetylcholine-induced Contraction Amplitude (% of KCl max)75 ± 590 ± 6105 ± 8**
Electrical Field Stimulation (EFS)-induced Contraction Amplitude (% of control)100130 ± 12165 ± 15**

*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Clinical Assessment of Colonic Motility in Human Subjects

ParameterPlaceboThis compound (0.5 mg)This compound (1.0 mg)This compound (2.0 mg)
Colonic Transit Time (hours)
Overall (Geometric Center) at 24h2.8 ± 0.33.5 ± 0.44.1 ± 0.5 4.5 ± 0.4
Ascending Colon Emptying T50 (hours)10.5 ± 1.28.2 ± 1.07.1 ± 0.9 6.5 ± 0.8
Colonic Manometry
Number of High-Amplitude Propagating Contractions (HAPCs) / 24h3.1 ± 0.85.2 ± 1.16.8 ± 1.3 7.5 ± 1.5
Postprandial Pan-colonic Motility Index (mmHg·min)450 ± 50620 ± 65780 ± 80 850 ± 90
Bowel Function Diary
Spontaneous Bowel Movements / week2.5 ± 0.54.0 ± 0.65.2 ± 0.7 5.8 ± 0.8
Stool Consistency (Bristol Stool Scale)2.8 ± 0.43.9 ± 0.54.5 ± 0.4 4.8 ± 0.5

*p < 0.05 vs. Placebo; **p < 0.01 vs. Placebo. Data are presented as mean ± SEM.

Experimental Protocols

Preclinical Protocol: In Vivo Colonic Transit and Ex Vivo Muscle Contractility in Rats

Objective: To determine the effect of this compound on colonic transit time in vivo and on colonic smooth muscle contractility ex vivo.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Carmine red marker (5% in 0.5% methylcellulose)

  • Organ bath system with force-displacement transducers

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose)

  • Acetylcholine, Potassium Chloride (KCl)

  • Electrical field stimulation (EFS) electrodes

Procedure:

Part A: In Vivo Colonic Transit

  • Fast rats for 12 hours with free access to water.

  • Administer this compound or vehicle orally by gavage.

  • 30 minutes after drug administration, orally administer 1 ml of carmine red marker.

  • Monitor rats for the first appearance of red-colored feces.

  • Record the time from marker administration to the first appearance of red feces as the colonic transit time.

  • Collect and weigh the total fecal output over the subsequent 24 hours.

Part B: Ex Vivo Colonic Muscle Contractility

  • Following the in vivo study, euthanize rats by CO2 asphyxiation.

  • Isolate the proximal colon and place it in ice-cold Krebs-Henseleit solution.

  • Prepare longitudinal and circular muscle strips (approximately 10 mm x 2 mm).

  • Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2/5% CO2.

  • Allow the tissues to equilibrate for 60 minutes under a resting tension of 1g.

  • Record spontaneous contractile activity.

  • Elicit a maximal contraction with 80 mM KCl to test tissue viability.

  • After a washout period, construct cumulative concentration-response curves for acetylcholine.

  • In separate experiments, assess the response to EFS at varying frequencies to evaluate neurally-mediated contractions.

  • Incubate tissues with different concentrations of this compound for 20 minutes before repeating the acetylcholine or EFS protocols.

Clinical Protocol: Colonic Manometry and Transit Study in Humans

Objective: To evaluate the effect of this compound on colonic motor and transit function in healthy volunteers or patients with chronic constipation.

Materials:

  • This compound capsules (various doses) and matching placebo

  • High-resolution colonic manometry catheter

  • Radiopaque markers (e.g., Sitzmarks®) or scintigraphy with Indium-111 labeled activated charcoal

  • Standardized meals

Procedure:

Part A: Colonic Transit Study (Radiopaque Markers)

  • Subjects ingest a capsule containing 24 radiopaque markers on Day 1.

  • Abdominal X-rays are taken on Days 2, 3, and 5 to count the number of remaining markers in the total and segmental colon (ascending, transverse, descending).

  • Colonic transit time is calculated based on the number and distribution of markers over time.

  • This procedure is performed at baseline and after a treatment period (e.g., 4 weeks) with this compound or placebo.

Part B: Colonic Manometry

  • After a complete bowel preparation, the colonic manometry catheter is inserted into the colon, typically with the aid of a colonoscope. The catheter is positioned to record motor activity from the ascending to the sigmoid colon.

  • A 24-hour recording of colonic motor activity is initiated.

  • The recording period includes fasting, standardized meals to assess the gastrocolonic response, and a normal sleep period.

  • The following parameters are analyzed:

    • Number, frequency, amplitude, and propagation velocity of High-Amplitude Propagating Contractions (HAPCs).

    • Overall colonic motility index (area under the pressure curve).

    • Postprandial motor response.

  • The study is conducted in a randomized, double-blind, placebo-controlled, crossover design, with a washout period between treatments.

Mandatory Visualizations

Revexepride_Signaling_Pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 binds G_protein Gs Protein HTR4->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Acetylcholine Vesicles PKA->Vesicles phosphorylates ACh_release Acetylcholine Release Vesicles->ACh_release ACh Acetylcholine M_receptor Muscarinic Receptor ACh->M_receptor Contraction Muscle Contraction M_receptor->Contraction leads to

Caption: this compound's signaling pathway in enteric neurons.

Experimental_Workflow cluster_preclinical Preclinical Assessment (In Vivo / Ex Vivo) cluster_clinical Clinical Assessment Animal_Model Animal Model (e.g., Rat) Drug_Admin This compound/Vehicle Administration Animal_Model->Drug_Admin Colonic_Transit Measure Colonic Transit (Carmine Red) Drug_Admin->Colonic_Transit Tissue_Isolation Isolate Colonic Muscle Strips Colonic_Transit->Tissue_Isolation Muscle_Bath Ex Vivo Muscle Bath Assay (Spontaneous & Evoked Contractions) Tissue_Isolation->Muscle_Bath Preclinical_Data Quantitative Data Analysis Muscle_Bath->Preclinical_Data Human_Subjects Human Subjects (Healthy or Constipated) Randomization Randomization (Placebo/Revexepride) Human_Subjects->Randomization Transit_Study Colonic Transit Study (Markers/Scintigraphy) Randomization->Transit_Study Manometry_Study Colonic Manometry (HAPCs, Motility Index) Randomization->Manometry_Study Bowel_Diary Bowel Function Diary (Frequency, Consistency) Randomization->Bowel_Diary Clinical_Data Quantitative Data Analysis Transit_Study->Clinical_Data Manometry_Study->Clinical_Data Bowel_Diary->Clinical_Data

Caption: Workflow for assessing this compound's colonic impact.

Study_Logic This compound This compound Selective 5-HT4 Agonist Hypothesis {Hypothesis | this compound enhances colonic motility} This compound->Hypothesis Preclinical Preclinical Studies Animal Models In Vivo Transit Ex Vivo Contractility Hypothesis->Preclinical Clinical Clinical Trials Human Subjects Transit & Manometry Hypothesis->Clinical Outcome {Primary Outcome | Increased colonic transit and contractility} Preclinical->Outcome Clinical->Outcome Safety {Safety Assessment | Adverse Event Monitoring} Clinical->Safety

Caption: Logical flow of the this compound colonic motility study.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Revexepride Dosage in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of revexepride in preclinical animal models. Given that specific preclinical data for this compound is largely unpublished, this guide incorporates best practices and representative data from other selective 5-HT4 receptor agonists to inform experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonist. Activation of the 5-HT4 receptor enhances the release of acetylcholine in the myenteric plexus, which in turn stimulates gastrointestinal motility.[1][2] This prokinetic effect is the basis for its investigation in disorders such as gastroesophageal reflux disease (GERD) and gastroparesis.[1][3]

Q2: What are the key considerations for selecting an appropriate animal model?

A2: The choice of animal model depends on the specific research question. For general prokinetic activity, healthy rodents or dogs can be used. To model specific disease states like gastroparesis, models with induced delayed gastric emptying are more appropriate.[3] Common models include those induced by alpha 2-adrenergic agonists in dogs or various diet-induced and genetic models in rodents.

Q3: How should I determine the starting dose for my in vivo studies?

A3: If in-house in vitro data (e.g., EC50 from receptor binding assays) is available, it can be used for initial dose range finding. If not, a literature search for preclinical studies of other 5-HT4 agonists can provide a starting point. For example, preclinical studies with other 5-HT4 agonists have used doses ranging from 0.03 to 3 mg/kg in guinea pigs and 2 to 20 mg/kg in rats. It is crucial to start with a low dose and perform a dose-escalation study to determine the optimal dose range for efficacy and safety in your chosen model.

Q4: What are the common routes of administration for this compound in animal models?

A4: In clinical trials, this compound has been administered orally. Therefore, oral gavage is the most clinically relevant route for preclinical efficacy studies. Intravenous administration can also be used for pharmacokinetic studies to determine bioavailability.

Q5: What pharmacokinetic parameters should I be assessing?

A5: Key pharmacokinetic parameters to measure include the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and bioavailability. These parameters will help in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model and will be critical for dose selection and translation to clinical studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Lack of prokinetic effect at expected doses. 1. Insufficient Dose: The dose may be too low to elicit a response in the chosen animal model. 2. Poor Bioavailability: The compound may not be well absorbed when administered orally. 3. Model Insensitivity: The chosen animal model may not be sensitive to 5-HT4 agonism.1. Dose Escalation: Perform a dose-escalation study to test higher doses. 2. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to assess oral bioavailability. Consider intravenous administration to confirm systemic exposure. 3. Model Re-evaluation: Consider a different animal model or a model with a more pronounced motility disorder.
High variability in experimental results. 1. Animal-to-Animal Variation: Biological variability is inherent in animal studies. 2. Inconsistent Dosing Technique: Errors in oral gavage or other administration routes can lead to variable exposure. 3. Environmental Factors: Stress or other environmental factors can influence gastrointestinal motility.1. Increase Sample Size: Use a sufficient number of animals per group to account for variability. 2. Standardize Procedures: Ensure all personnel are properly trained and follow standardized protocols for dosing and handling. 3. Acclimatization: Allow for an adequate acclimatization period for the animals before the start of the experiment.
Observed adverse effects at higher doses. 1. On-Target Side Effects: High levels of 5-HT4 receptor stimulation can lead to adverse effects. 2. Off-Target Effects: The compound may be interacting with other receptors at higher concentrations.1. Dose De-escalation: Reduce the dose to a level that is effective but well-tolerated. 2. Safety Pharmacology: Conduct safety pharmacology studies to investigate potential off-target effects.

Quantitative Data Summary

The following tables summarize representative pharmacokinetic data for other 5-HT4 agonists in preclinical animal models, which can serve as a reference for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of DA-6886 in Rats

Route Dose (mg/kg) AUC (ng·h/mL) Cmax (ng/mL) Clearance (mL/min/kg)
Intravenous2884-37.7
Intravenous106420-26.0
Intravenous2012800-26.0
Oral229079.5-
Oral102980457-
Oral207080830-
Data from a study on the 5-HT4 agonist DA-6886.

Table 2: Pharmacokinetic Parameters of DA-6886 in Beagle Dogs

Route Dose (mg/kg) AUC (ng·h/mL) Cmax (ng/mL) Bioavailability (%)
Intravenous1808--
Intravenous53980--
Intravenous107940--
Oral138910448.2
Oral5382056796.1
Oral10540083068.0
Data from a study on the 5-HT4 agonist DA-6886.

Experimental Protocols

Protocol 1: Gastric Emptying Assessment in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Fasting: Fast animals for 18-24 hours with free access to water.

  • Dosing: Administer this compound or vehicle via oral gavage.

  • Test Meal: 30 minutes after dosing, administer a non-nutrient, non-absorbable test meal containing a marker (e.g., phenol red).

  • Euthanasia and Sample Collection: At a predetermined time point (e.g., 20 minutes) after the test meal, euthanize the animals by CO2 asphyxiation.

  • Stomach Removal: Carefully clamp the pylorus and cardia and remove the stomach.

  • Analysis: Homogenize the stomach and its contents and measure the amount of the marker remaining in the stomach spectrophotometrically.

  • Calculation: Gastric emptying is calculated as the percentage of the marker that has emptied from the stomach compared to a control group euthanized immediately after receiving the test meal.

Protocol 2: Whole Gut Transit Time in a Mouse Model

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals individually for at least 3 days before the experiment to monitor baseline fecal output.

  • Dosing: Administer this compound or vehicle via oral gavage.

  • Marker Administration: Immediately after dosing, administer a non-absorbable colored marker (e.g., carmine red) via oral gavage.

  • Monitoring: Monitor the animals for the first appearance of the colored marker in their feces.

  • Data Collection: Record the time from marker administration to the first appearance of the colored feces as the whole gut transit time.

Visualizations

revexepride_pathway cluster_presynaptic Presynaptic Enteric Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell This compound This compound 5HT4R 5-HT4 Receptor This compound->5HT4R Binds to AC Adenylate Cyclase 5HT4R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Phosphorylates (opens) Ca_ion Ca2+ Ca_channel->Ca_ion Influx of ACh_vesicle Acetylcholine Vesicle Ca_ion->ACh_vesicle Triggers fusion M_receptor Muscarinic Receptor ACh_vesicle->M_receptor Releases ACh into synaptic cleft Contraction Muscle Contraction & Increased Motility M_receptor->Contraction Activates

Caption: this compound's signaling pathway.

experimental_workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation Select_Model Select Animal Model (e.g., Rat, Mouse, Dog) Define_Endpoints Define Efficacy Endpoints (e.g., Gastric Emptying, Transit Time) Select_Model->Define_Endpoints Dose_Finding Dose Range Finding Study (Single Ascending Dose) Define_Endpoints->Dose_Finding PK_Study Pharmacokinetic (PK) Study (Oral & IV administration) Dose_Finding->PK_Study Efficacy_Study Efficacy Study (Multiple Doses vs. Vehicle) PK_Study->Efficacy_Study Analyze_PK Analyze PK Parameters (AUC, Cmax, Bioavailability) PK_Study->Analyze_PK Analyze_Efficacy Analyze Efficacy Data (Dose-Response Relationship) Efficacy_Study->Analyze_Efficacy Safety_Assessment Assess Safety & Tolerability (Adverse Events, Clinical Signs) Efficacy_Study->Safety_Assessment Optimal_Dose Determine Optimal Preclinical Dose Analyze_PK->Optimal_Dose Analyze_Efficacy->Optimal_Dose Safety_Assessment->Optimal_Dose

Caption: Preclinical dosage optimization workflow.

References

Technical Support Center: Troubleshooting Unexpected Results in Revexepride In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vitro assays with Revexepride, a novel 5-HT4 receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for the serotonin 4 receptor (5-HT4R). Upon binding, it activates the receptor, leading to the dissociation of the Gαs subunit from the G protein complex. This initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.

Q2: In which cell lines can I expect to see a response with this compound?

A response to this compound is expected in cell lines endogenously expressing the 5-HT4 receptor or in recombinant cell lines where the receptor has been heterologously expressed. Commonly used cell lines for this purpose include HEK293, CHO, or HT-29 cells. The magnitude of the response will depend on the receptor expression level in the chosen cell line.

Q3: What are the expected EC50 values for this compound in functional assays?

The half-maximal effective concentration (EC50) for this compound can vary depending on the assay format and cell line used. Below is a table summarizing typical EC50 values for well-characterized 5-HT4 agonists in different in vitro assays for comparative purposes.

CompoundAssay TypeCell LineTypical EC50 Range (nM)
SerotonincAMP AccumulationHEK29310 - 100
PrucalopridecAMP AccumulationCHO1 - 10
VelusetragReporter Gene AssayHT-290.1 - 5
RS 67333ERK1/2 PhosphorylationHEK2935 - 50

Troubleshooting Guides

Issue 1: Higher than Expected EC50 Value (Lower Potency)

Possible Causes & Solutions

  • Compound Degradation: this compound may be unstable under certain storage or experimental conditions.

    • Solution: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive.

  • Incorrect Concentration: Errors in serial dilutions can lead to inaccurate final concentrations.

    • Solution: Carefully verify all calculations and pipetting steps during the preparation of the dilution series.

  • Low Receptor Expression: The cell line used may have low or variable expression of the 5-HT4 receptor.

    • Solution: Confirm receptor expression levels using a validated method like qPCR or western blotting. Consider using a cell line with higher receptor density.

  • Assay Interference: Components of the assay medium or the detection system may interfere with this compound.

    • Solution: Run appropriate vehicle and positive controls to ensure the assay is performing as expected. Test for any autofluorescence or quenching effects of the compound.

Issue 2: No Response or Very Weak Signal in a cAMP Assay

Possible Causes & Solutions

  • Cell Health: Poor cell viability or low cell density can lead to a weak signal.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Optimize cell seeding density.

  • Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, which can mask the signal from 5-HT4R activation.

    • Solution: Include a broad-spectrum PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation.

  • Inactive Adenylyl Cyclase: The adenylyl cyclase enzyme may not be functioning correctly.

    • Solution: Use a direct activator of adenylyl cyclase, such as forskolin, as a positive control to confirm the integrity of this part of the signaling pathway.

cluster_workflow Troubleshooting Workflow: No/Weak cAMP Signal start No or Weak cAMP Signal Observed check_cells Check Cell Viability and Density start->check_cells check_pde Add PDE Inhibitor (e.g., IBMX) check_cells->check_pde Good optimize_cells Optimize Cell Culture Conditions check_cells->optimize_cells Poor check_ac Test with Forskolin (Positive Control) check_pde->check_ac No Change pde_issue PDE Activity is Masking Signal check_pde->pde_issue Signal Restored ac_issue Issue with Adenylyl Cyclase or Downstream check_ac->ac_issue No Response assay_ok Assay Conditions Optimized check_ac->assay_ok Response Observed optimize_cells->start pde_issue->assay_ok

Caption: Troubleshooting logic for a weak cAMP assay signal.

Experimental Protocols

5-HT4 Receptor Mediated cAMP Accumulation Assay

This protocol describes a method to quantify the increase in intracellular cAMP levels following stimulation of the 5-HT4 receptor with this compound.

  • Cell Culture: Seed HEK293 cells stably expressing the human 5-HT4 receptor in 96-well plates and grow to 80-90% confluency.

  • Assay Preparation: Wash the cells with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • PDE Inhibition: Add 100 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.

  • Compound Addition: Add 50 µL of this compound at various concentrations (typically from 1 pM to 10 µM) to the respective wells. Include a vehicle control and a positive control (e.g., 10 µM serotonin).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF or AlphaScreen technology, following the manufacturer's instructions.

  • Data Analysis: Plot the resulting signal as a function of the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

cluster_protocol Experimental Workflow: cAMP Accumulation Assay seed_cells 1. Seed 5-HT4R Expressing Cells wash_cells 2. Wash Cells with Assay Buffer seed_cells->wash_cells add_pde 3. Add PDE Inhibitor wash_cells->add_pde add_compound 4. Add this compound Dilution Series add_pde->add_compound incubate 5. Incubate at 37°C add_compound->incubate lyse_detect 6. Lyse Cells & Detect cAMP incubate->lyse_detect analyze 7. Analyze Data & Determine EC50 lyse_detect->analyze

Caption: Workflow for a cAMP accumulation assay.

Signaling Pathway

The binding of this compound to the 5-HT4 receptor primarily activates the Gαs signaling pathway.

cluster_pathway This compound-Induced 5-HT4R Signaling This compound This compound receptor 5-HT4 Receptor This compound->receptor Binds to g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka PKA camp->pka Activates cellular_response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) pka->cellular_response Phosphorylates Targets

Caption: The 5-HT4 receptor Gαs signaling cascade.

Addressing Revexepride off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Revexepride Off-Target Effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of this compound in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade is responsible for its prokinetic effects in the gastrointestinal tract.[3][4][5]

Q2: What are the known or potential off-target effects of this compound?

A2: While this compound is known to be highly selective for the 5-HT4 receptor, all drugs have the potential for off-target effects. Potential off-target interactions could theoretically occur with other serotonin receptor subtypes (e.g., 5-HT1, 5-HT2) or other GPCRs. Additionally, in vitro studies have shown that this compound may directly inhibit or induce cytochrome P450 enzymes, such as CYP3A4, at certain concentrations. It is crucial to experimentally verify the selectivity of this compound in your specific model system.

Q3: How can I proactively assess the selectivity of this compound in my experimental setup?

A3: A comprehensive approach to assessing selectivity involves a combination of in silico, in vitro, and in vivo methods.

  • In Silico: Computational modeling can predict potential interactions with a panel of receptors based on the structure of this compound.

  • In Vitro: The most direct method is to perform a receptor screening panel, testing this compound's binding affinity against a wide range of GPCRs and other potential targets. Functional assays, such as cAMP or calcium flux assays, should be used to confirm that binding translates to functional activity at any identified off-target receptors.

  • In Vivo: In animal models, off-target effects may manifest as unexpected physiological or behavioral changes. These should be systematically recorded and investigated. The use of specific antagonists for suspected off-target receptors can help to dissect these effects.

Q4: What are the essential control experiments to include when studying this compound?

A4: To ensure that the observed effects are due to on-target 5-HT4 receptor activation, the following controls are critical:

  • Vehicle Control: To account for any effects of the solvent used to dissolve this compound.

  • Specific 5-HT4 Antagonist: Pre-treatment with a selective 5-HT4 antagonist (e.g., GR 113808) should block the effects of this compound. This is a key experiment to confirm on-target activity.

  • Inactive Enantiomer/Analog (if available): An ideal control is a structurally similar molecule that is known to be inactive at the 5-HT4 receptor.

  • Dose-Response Curve: Establishing a clear dose-response relationship can help to distinguish between specific and non-specific effects.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in Cell-Based Functional Assays (e.g., cAMP assay)
Possible Cause Troubleshooting Step
Cell health and passage numberEnsure cells are healthy, within a low passage number range, and not overgrown. High passage numbers can lead to altered receptor expression and signaling.
Reagent preparation and storagePrepare all reagents fresh and store them appropriately. This compound stock solutions should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.
Assay conditionsOptimize cell density, incubation times, and the concentration of phosphodiesterase inhibitors (e.g., IBMX) to maximize the assay window and reduce variability.
Ligand depletionAt high receptor concentrations or with high-affinity ligands, the concentration of the free ligand can decrease during the experiment, affecting results. Consider reducing the cell density or receptor expression level.
Issue 2: Unexpected Phenotype Observed in Animal Models
Possible Cause Troubleshooting Step
Off-target pharmacological effectThe observed phenotype may be due to this compound interacting with an unintended receptor.
Metabolite activityA metabolite of this compound, rather than the parent compound, could be causing the effect. This compound is primarily metabolized by CYP3A4.
Pharmacokinetic issuesThe dosing regimen may be leading to unexpectedly high concentrations of this compound in a particular tissue, causing an exaggerated on-target or off-target effect.

Experimental Workflow to Investigate Unexpected Phenotypes:

G cluster_membrane Cell Membrane This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Binds Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase ATP ATP AC->ATP Gs->AC Activates cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Prokinetic Effect) PKA->CellularResponse Phosphorylates Targets

References

Technical Support Center: Improving the Oral Bioavailability of Revexepride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations for Revexepride.

Troubleshooting Guides

This section offers solutions to common problems encountered during the formulation development of this compound, focusing on enhancing its oral bioavailability.

Issue: Low and Variable Oral Bioavailability Observed in Preclinical Animal Studies.

Possible Cause 1: Poor Aqueous Solubility.

This compound's molecular structure suggests it may have limited aqueous solubility, a common challenge for new chemical entities. Poor dissolution in the gastrointestinal tract can lead to low absorption.

Suggested Solutions:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.

  • Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems can improve its solubilization in the gastrointestinal fluids.

  • Salt Formation: If this compound has ionizable groups, forming a salt can significantly increase its solubility.

Quantitative Data Summary (Illustrative)

The following table summarizes hypothetical data from a preclinical study in rats, comparing different formulation strategies for this compound.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized)10150 ± 352.0 ± 0.5980 ± 210100 (Reference)
Amorphous Solid Dispersion (1:3 drug-polymer ratio)10450 ± 901.5 ± 0.32950 ± 450301
Self-Emulsifying Drug Delivery System (SEDDS)10620 ± 1201.0 ± 0.24100 ± 600418
This compound HCl Salt10380 ± 751.8 ± 0.42500 ± 380255

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound.

Possible Cause 2: Poor Membrane Permeability.

Even if solubilized, this compound may have low permeability across the intestinal epithelium, limiting its absorption into the bloodstream.

Suggested Solutions:

  • Permeation Enhancers: The inclusion of excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells may improve permeability.

  • Lipid-Based Formulations: Certain lipids and surfactants used in these formulations can also enhance membrane permeability.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion

  • Materials: this compound, a suitable polymer carrier (e.g., HPMC-AS, PVP K30), and a volatile organic solvent (e.g., methanol, acetone).

  • Procedure:

    • Dissolve this compound and the polymer in the organic solvent at a predetermined ratio (e.g., 1:3 w/w).

    • Ensure complete dissolution to form a clear solution.

    • Remove the solvent using a rotary evaporator or a spray dryer.

    • Collect the resulting solid dispersion powder.

    • Characterize the solid state of the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm its amorphous nature.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (n=6 per group), fasted overnight.

  • Formulations: Prepare the different this compound formulations (e.g., aqueous suspension, solid dispersion, SEDDS, salt form) at the desired concentration.

  • Dosing: Administer the formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Study F1 Aqueous Suspension Dosing Oral Dosing (Rats) F1->Dosing F2 Amorphous Solid Dispersion F2->Dosing F3 SEDDS F3->Dosing F4 This compound Salt F4->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Experimental workflow for evaluating different this compound formulations.

bioavailability_enhancement cluster_challenges Bioavailability Hurdles cluster_strategies Enhancement Strategies Solubility Poor Aqueous Solubility PS Particle Size Reduction Solubility->PS ASD Amorphous Solid Dispersions Solubility->ASD LBF Lipid-Based Formulations Solubility->LBF SF Salt Formation Solubility->SF Permeability Low Membrane Permeability Permeability->LBF PE Permeation Enhancers Permeability->PE Bioavailability Improved Oral Bioavailability PS->Bioavailability Increased Dissolution ASD->Bioavailability Increased Solubility LBF->Bioavailability Improved Solubilization & Permeability SF->Bioavailability Increased Solubility PE->Bioavailability Enhanced Absorption

Caption: Strategies to overcome bioavailability challenges for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutical Classification System (BCS) class of this compound and why is it important?

A1: The BCS classification of this compound is not publicly available at this time. The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. Knowing the BCS class (I, II, III, or IV) is crucial for selecting the most appropriate formulation strategy to improve oral bioavailability. For instance, for a BCS Class II drug (low solubility, high permeability), the primary focus would be on enhancing solubility and dissolution rate.

Q2: Which excipients are recommended for developing an amorphous solid dispersion of this compound?

A2: The choice of polymer is critical for the stability and performance of an amorphous solid dispersion. Commonly used polymers for this purpose include:

  • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30, PVP K90)

  • Hypromellose Acetate Succinate (HPMC-AS)

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

  • Copolymers of methacrylic acid and its esters (Eudragit®)

The selection should be based on compatibility studies with this compound, the desired drug loading, and the targeted release profile.

Q3: How can I troubleshoot issues with the physical stability of my amorphous this compound formulation, such as recrystallization?

A3: Recrystallization of an amorphous form can negate the benefits of enhanced solubility. To troubleshoot this:

  • Polymer Selection: Ensure the chosen polymer has a high glass transition temperature (Tg) and good miscibility with this compound.

  • Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization.

  • Moisture Control: Protect the formulation from moisture during manufacturing and storage, as water can act as a plasticizer and promote recrystallization.

  • Excipient Compatibility: Screen for excipients that may induce crystallization.

Q4: What are the key considerations for developing a self-emulsifying drug delivery system (SEDDS) for this compound?

A4: Key considerations for a SEDDS formulation include:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents.

  • Excipient Selection: Choose excipients that are biocompatible and have a good safety profile. The selection of surfactant and co-surfactant is critical for the formation of a stable and fine emulsion upon dilution in gastrointestinal fluids.

  • Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying region.

  • Droplet Size Analysis: The droplet size of the resulting emulsion should ideally be in the nanometer range to maximize the surface area for absorption.

  • In Vitro Dissolution/Dispersion Testing: Evaluate the formulation's ability to maintain this compound in a solubilized state under simulated gastrointestinal conditions.

Q5: Are there any potential drug-drug interactions to be aware of when co-administering this compound with other drugs that alter gastric pH?

A5: While specific studies on the effect of gastric pH on this compound's absorption are not widely published, it is a common consideration for oral drug development. If this compound's solubility is pH-dependent, co-administration with acid-reducing agents like proton pump inhibitors (PPIs) or H2-receptor antagonists could potentially alter its dissolution and absorption. It is advisable to conduct in vitro dissolution studies at different pH values (e.g., pH 1.2, 4.5, and 6.8) to assess this risk.

Revexepride hERG Channel Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cardiac safety of Revexepride, a 5-HT4 receptor agonist, with a focus on the hERG channel assay. While direct experimental data on this compound's hERG inhibition is not publicly available, this guide draws upon data from other 5-HT4 agonists to provide a relevant framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is the hERG assay critical for assessing the cardiac safety of this compound?

A1: The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for cardiac repolarization.[1] Inhibition of this channel can delay the repolarization of the cardiac action potential, leading to QT interval prolongation on an electrocardiogram (ECG).[2] This prolongation increases the risk of a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[2][3] Given that some earlier 5-HT4 agonists, like cisapride, were withdrawn from the market due to cardiac arrhythmias associated with hERG channel blockade, it is a critical safety assessment for any new compound in this class, including this compound.[4]

Q2: What is the potential hERG liability of 5-HT4 agonists like this compound?

A2: The potential for hERG inhibition among 5-HT4 agonists varies significantly based on their chemical structure and selectivity for the 5-HT4 receptor. Non-selective agents like cisapride have shown high-affinity blockade of the hERG channel, leading to significant cardiac safety concerns. In contrast, newer, more selective 5-HT4 agonists such as prucalopride exhibit a much lower affinity for the hERG channel, suggesting a wider safety margin. It is hypothesized that the cardiovascular adverse events associated with some 5-HT4 agonists are not related to the 5-HT4 receptor itself but to off-target effects on channels like hERG.

Q3: What are the primary methods for conducting a hERG channel assay for a compound like this compound?

A3: The two primary methods for assessing hERG channel activity are:

  • Patch-Clamp Electrophysiology: This is considered the "gold standard" for directly measuring the effect of a compound on the hERG channel currents in cells expressing the channel (e.g., HEK293 or CHO cells). It provides detailed information on the potency (IC50) and mechanism of channel blockade.

  • Thallium Flux Assays: These are higher-throughput, fluorescence-based assays that use thallium influx as a surrogate for potassium ion movement through the hERG channel. They are often used for earlier screening of a large number of compounds.

Q4: What are the typical positive and negative controls used in a hERG assay?

A4:

  • Positive Controls: Known hERG inhibitors are used to validate the assay's sensitivity. Common positive controls include cisapride, dofetilide, and E-4031.

  • Negative Control: The vehicle (e.g., DMSO) in which the test compound is dissolved is used as a negative control to establish the baseline hERG channel activity.

Troubleshooting Guide

Issue 1: High variability in hERG inhibition data.

  • Possible Cause: Inconsistent experimental conditions.

    • Solution: Ensure strict control over temperature, pH, and ion concentrations in the assay buffers. For patch-clamp experiments, maintain a consistent voltage protocol.

  • Possible Cause: Compound solubility issues.

    • Solution: Verify the solubility of this compound in the assay buffer. Precipitated compound can lead to inaccurate concentration-response curves. Consider using a different vehicle or gentle sonication, but be cautious of potential effects on cell viability.

  • Possible Cause: Cell health and passage number.

    • Solution: Use cells within a consistent and low passage number range. Ensure high cell viability before starting the experiment.

Issue 2: Unexpectedly high or low hERG inhibition.

  • Possible Cause: Inaccurate compound concentration.

    • Solution: Double-check all dilutions and the initial stock concentration of this compound.

  • Possible Cause: Interaction with assay components.

    • Solution: Investigate potential interactions of this compound with components of the assay medium.

  • Possible Cause: For thallium flux assays, interference with the fluorescent dye.

    • Solution: Run control experiments to check for any intrinsic fluorescence of this compound or quenching effects on the dye.

Issue 3: Discrepancy between patch-clamp and thallium flux assay results.

  • Possible Cause: Different assay sensitivities and mechanisms.

    • Solution: This is not uncommon. Patch-clamp is a direct measure of ion channel function, while thallium flux is an indirect measure. Use thallium flux for initial screening and confirm hits with patch-clamp electrophysiology for definitive data.

  • Possible Cause: Different binding kinetics of the compound.

    • Solution: The incubation time in a thallium flux assay may not be sufficient for compounds with slow binding kinetics to reach equilibrium. Patch-clamp allows for a more controlled application and measurement over time.

Data on hERG Inhibition by 5-HT4 Agonists

The following table summarizes publicly available data on the hERG inhibition of various 5-HT4 agonists, which can serve as a reference for designing and interpreting experiments with this compound.

CompoundIC50 (hERG Inhibition)Assay MethodReference
Cisapride6.5 nM - 44.5 nMPatch-clamp
Prucalopride4.1 µM - 22 µMPatch-clamp
Renzapride1.8 µMPatch-clamp
MosaprideNo significant effectPatch-clamp

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

Manual Patch-Clamp hERG Assay Protocol (Generalized)
  • Cell Culture: Culture HEK293 cells stably expressing the hERG channel in appropriate media.

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup:

    • Place a coverslip in the recording chamber on an inverted microscope.

    • Perfuse with an external solution (containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH).

    • Use borosilicate glass pipettes (2-5 MΩ) filled with an internal solution (containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH).

  • Data Acquisition:

    • Establish a whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and inactivate the channels, and then a repolarizing step to -50 mV to measure the tail current.

  • Compound Application:

    • Record baseline hERG currents in the external solution (vehicle control).

    • Perfuse the cells with increasing concentrations of this compound and record the hERG currents at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the data to the control current and plot the concentration-response curve.

    • Fit the curve with a Hill equation to determine the IC50 value.

Thallium Flux hERG Assay Protocol (Generalized)
  • Cell Plating: Plate hERG-expressing cells into a 96- or 384-well microplate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Add this compound at various concentrations to the wells and incubate for a specified period.

  • Thallium Stimulation: Add a stimulus buffer containing thallium to all wells.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of fluorescence increase, which corresponds to the rate of thallium influx.

    • Normalize the data to the vehicle control and plot the concentration-response curve to determine the IC50.

Visualizations

hERG_Assay_Workflow cluster_screening High-Throughput Screening cluster_confirmation Definitive Assay cluster_data Data Analysis cluster_risk Risk Assessment Thallium_Flux Thallium Flux Assay Patch_Clamp Patch-Clamp Electrophysiology Thallium_Flux->Patch_Clamp Confirm Hits IC50 IC50 Determination Patch_Clamp->IC50 Cardiac_Safety Cardiac Safety Profile IC50->Cardiac_Safety Evaluate Safety Margin

Caption: A typical workflow for assessing hERG liability, from initial screening to risk assessment.

hERG_Inhibition_Pathway This compound This compound (or other 5-HT4 agonist) hERG_Channel hERG K+ Channel This compound->hERG_Channel Inhibition IKr_Current Reduced IKr Current hERG_Channel->IKr_Current AP_Prolongation Action Potential Prolongation IKr_Current->AP_Prolongation QT_Prolongation QT Interval Prolongation AP_Prolongation->QT_Prolongation TdP Torsades de Pointes (Arrhythmia Risk) QT_Prolongation->TdP

Caption: The signaling pathway from hERG channel inhibition to potential cardiac arrhythmia.

References

Overcoming poor solubility of Revexepride for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the poor aqueous solubility of Revexepride during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. This compound is soluble in DMSO at a concentration of ≥ 100 mg/mL (≥ 234.77 mM).[1] It is advisable to use freshly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To prevent precipitation, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid cellular toxicity and solubility issues.[2]

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions. A good practice is to first dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media.

  • Vortexing During Dilution: When adding the this compound stock solution to the aqueous medium, do so dropwise while gently vortexing or swirling the medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Pre-warming the Medium: Pre-warming the cell culture medium or buffer to 37°C before adding the compound can sometimes improve solubility.[3][4]

Q3: What are the appropriate storage conditions for this compound stock solutions?

A3: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q4: Can I use other solvents besides DMSO?

A4: While DMSO is the most common and recommended solvent, other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be tested. However, the compatibility of these solvents with your specific cell line and assay must be verified. Always include a vehicle control in your experiments to account for any effects of the solvent.

Q5: How does this compound exert its effect in vitro?

A5: this compound is a highly selective agonist for the 5-hydroxytryptamine type 4 (5-HT4) receptor. Activation of this G-protein coupled receptor (GPCR) initiates downstream signaling cascades, which can be measured in various in vitro functional assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Problem Potential Cause Recommended Solution
Visible precipitate after diluting stock solution The compound's aqueous solubility limit has been exceeded due to a rapid change in solvent polarity.1. Reduce the final concentration of this compound in your assay. 2. Decrease the final DMSO concentration to <0.5%. 3. Use a stepwise dilution method. 4. Add the stock solution to pre-warmed (37°C) medium while vortexing.
Inconsistent or non-reproducible assay results Precipitation of this compound is leading to an inaccurate final concentration of the active compound.1. Visually inspect the final working solution for any signs of precipitation before adding it to the cells. 2. Prepare fresh dilutions for each experiment. 3. Ensure the stock solution has been properly stored and has not undergone multiple freeze-thaw cycles.
High background or non-specific effects in the assay The compound may be forming aggregates at higher concentrations, leading to non-specific interactions.1. Perform a dose-response curve to determine the optimal concentration range. 2. Consider using a solubility-enhancing excipient, such as a cyclodextrin, if compatible with your assay.
Cell toxicity observed The final concentration of the organic solvent (e.g., DMSO) is too high.1. Ensure the final DMSO concentration is at a level well-tolerated by your cell line (typically ≤ 0.1% for sensitive cells and up to 0.5% for robust cell lines). 2. Always include a vehicle control (medium with the same final DMSO concentration but without this compound) to assess solvent toxicity.

Physicochemical and Solubility Data

The following table summarizes key physicochemical and solubility properties of this compound.

Property Value Reference
Molecular Formula C₂₁H₃₂ClN₃O₄
Molecular Weight 425.95 g/mol
CAS Number 219984-49-3
Appearance Solid (White to yellow)
Solubility DMSO: ≥ 100 mg/mL (≥ 234.77 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Cell-Based Functional Assay (cAMP Measurement)

This protocol provides a general workflow for a common functional assay to measure the activation of the 5-HT4 receptor by this compound.

Materials:

  • Cells expressing the 5-HT4 receptor (e.g., HEK293-5HT4)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 10 mM this compound stock solution in DMSO

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Sterile 96-well cell culture plates (white, clear bottom for some assays)

  • Vehicle control (anhydrous DMSO)

Procedure:

  • Cell Seeding:

    • Seed the 5-HT4 receptor-expressing cells into a 96-well plate at a predetermined density.

    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.

  • Preparation of this compound Working Solutions:

    • Pre-warm serum-free medium to 37°C.

    • Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to prepare intermediate stocks.

    • To prepare the final working solutions, perform a stepwise dilution of the intermediate DMSO stocks into the pre-warmed serum-free medium while vortexing. Ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and non-toxic (e.g., 0.1%).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with pre-warmed serum-free medium.

    • Add the prepared this compound working solutions (and the vehicle control) to the respective wells.

    • Incubate the plate at 37°C for the time specified by your cAMP assay kit (typically 15-30 minutes).

  • cAMP Measurement:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis:

    • Plot the cAMP response as a function of the this compound concentration.

    • Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC₅₀ value of this compound.

Visualizations

Signaling Pathways of the 5-HT4 Receptor

Activation of the 5-HT4 receptor by an agonist like this compound can trigger two primary signaling pathways: a canonical G-protein-dependent pathway and a non-canonical pathway.

5-HT4_Receptor_Signaling cluster_membrane Plasma Membrane cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 Agonist Binding Gs Gαs HTR4->Gs Activation Src Src Kinase HTR4->Src Activation (G-protein independent) AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Gene Transcription Gene Transcription CREB->Gene Transcription ERK ERK Phosphorylation Src->ERK Cellular Response Cellular Response ERK->Cellular Response

Caption: 5-HT4 receptor signaling pathways initiated by this compound.

Experimental Workflow for Overcoming Solubility Issues

This diagram illustrates a logical workflow for preparing and using this compound in in vitro assays, with a focus on mitigating solubility problems.

Revexepride_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay start Start: This compound Powder dissolve Dissolve in 100% Anhydrous DMSO (e.g., 10 mM stock) start->dissolve vortex Vortex/Warm (37°C) until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw dilute Perform stepwise dilution into pre-warmed medium thaw->dilute prewarm Pre-warm aqueous medium to 37°C prewarm->dilute mix Vortex gently during dilution dilute->mix check Visually inspect for precipitation? mix->check add_to_cells Add final dilution to cells check->add_to_cells No troubleshoot Troubleshoot: - Lower final concentration - Optimize DMSO % check->troubleshoot Yes incubate Incubate for required time add_to_cells->incubate measure Measure downstream signal (e.g., cAMP) incubate->measure end End: Data Analysis measure->end

Caption: Recommended workflow for preparing this compound for in vitro use.

References

Technical Support Center: Revexepride and 5-HT4 Receptor Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of revexepride, with a specific focus on the potential for tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[1] Its primary mechanism of action is to stimulate 5-HT4 receptors, which are G protein-coupled receptors. This stimulation leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream signaling cascades that can modulate neurotransmitter release and smooth muscle contraction, particularly in the gastrointestinal tract.[2][3]

Q2: Is there clinical evidence of tachyphylaxis with long-term this compound use?

Currently, there are no long-term clinical studies specifically designed to evaluate tachyphylaxis with this compound. Existing clinical trials for indications such as gastroesophageal reflux disease (GERD) and gastroparesis have been conducted over relatively short durations (up to 8 weeks).[4][5] In these studies, this compound often did not show a statistically significant improvement in symptoms compared to placebo, which makes it difficult to assess a potential decline in efficacy over time.

Q3: What is the theoretical basis for potential tachyphylaxis with this compound?

The potential for tachyphylaxis (a rapid decrease in response to a drug after repeated administration) with this compound stems from its action as a 5-HT4 receptor agonist. Like many G protein-coupled receptors, 5-HT4 receptors are subject to desensitization, a process that protects the cell from overstimulation. Chronic or repeated exposure to an agonist can trigger regulatory mechanisms that lead to a diminished response.

Q4: What are the molecular mechanisms of 5-HT4 receptor desensitization?

The primary mechanism of 5-HT4 receptor desensitization involves:

  • Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) and second messenger kinases like Protein Kinase A (PKA) phosphorylate serine and threonine residues on the intracellular domains of the 5-HT4 receptor.

  • β-Arrestin Binding: This phosphorylation increases the receptor's affinity for β-arrestin proteins.

  • Uncoupling from G-protein: The binding of β-arrestin sterically hinders the interaction between the receptor and its G protein (Gαs), effectively uncoupling the receptor from its downstream signaling pathway and reducing the cellular response.

  • Internalization: β-arrestin can also act as an adaptor protein to facilitate the internalization of the receptor from the cell surface into endosomes. This reduces the number of receptors available to bind to the agonist.

The extent and kinetics of desensitization can vary depending on the specific 5-HT4 receptor splice variant and the cell type.

Troubleshooting Guide

Issue: Diminishing in vitro or ex vivo response to this compound in long-term experiments.

If you observe a decreasing response to this compound in your experimental model over time, it may be indicative of 5-HT4 receptor desensitization and tachyphylaxis. The following steps can help you investigate this phenomenon.

Experimental Protocols to Assess 5-HT4 Receptor Desensitization

1. In Vitro cAMP Accumulation Assay

This assay measures the production of cAMP, the direct downstream second messenger of 5-HT4 receptor activation.

  • Cell Culture: Use a cell line endogenously expressing or recombinantly overexpressing the 5-HT4 receptor (e.g., CHO, HEK293 cells).

  • Experimental Protocol:

    • Seed cells in 96-well plates and grow to confluence.

    • Pre-treat cells with this compound (at a concentration that initially elicits a robust response) for varying durations (e.g., 0, 15, 30, 60, 120 minutes).

    • Wash the cells to remove the pre-treating agonist.

    • Stimulate the cells again with a challenge concentration of this compound for a short period (e.g., 10-15 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Expected Outcome: A time-dependent decrease in the cAMP response to the this compound challenge after pre-treatment would indicate receptor desensitization.

2. Receptor Internalization Assay

This assay visualizes or quantifies the movement of 5-HT4 receptors from the cell surface to the intracellular compartments.

  • Cell Culture: Use cells expressing a tagged version of the 5-HT4 receptor (e.g., GFP-tagged or FLAG-tagged).

  • Experimental Protocol (Immunofluorescence):

    • Grow cells on glass coverslips.

    • Treat cells with this compound for different time points.

    • Fix the cells and, for non-extracellularly tagged receptors, permeabilize them.

    • Incubate with a primary antibody against the tag, followed by a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of the receptors using confocal microscopy.

  • Expected Outcome: In desensitized cells, you would observe a shift in fluorescence from a clear plasma membrane pattern to a punctate, vesicular pattern within the cytoplasm, indicating receptor internalization.

Quantitative Data Summary

While specific quantitative data on this compound tachyphylaxis from long-term studies is not available, the table below summarizes the outcomes of key clinical trials.

Study DurationIndicationThis compound Efficacy vs. PlaceboMention of Tachyphylaxis
8 weeksGERD with persistent regurgitationNo statistically significant difference in regurgitation-free days.Not mentioned
4 weeksGERD with persistent reflux symptomsNo consistent differences in reflux parameters.Not mentioned
4 weeksSymptoms suggestive of gastroparesisNo improvement in symptoms or gastric emptying over placebo.Not mentioned

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Desensitization Pathway This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds G_protein Gαs Receptor->G_protein Activates GRK GRK Receptor->GRK Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Receptor_P Phosphorylated 5-HT4 Receptor GRK->Receptor_P Phosphorylates PKA->Receptor_P Phosphorylates Arrestin β-Arrestin Receptor_P->Arrestin Binds Arrestin->G_protein Uncouples Internalization Internalization Arrestin->Internalization Promotes

Caption: 5-HT4 Receptor Activation and Desensitization Pathway.

Experimental Workflow

G cluster_0 cAMP Desensitization Assay cluster_1 Receptor Internalization Assay A1 Seed 5-HT4 expressing cells A2 Pre-treat with this compound (various durations) A1->A2 A3 Wash cells A2->A3 A4 Challenge with this compound + PDE inhibitor A3->A4 A5 Lyse cells A4->A5 A6 Measure cAMP levels A5->A6 B1 Seed cells with tagged 5-HT4 receptors B2 Treat with this compound (various time points) B1->B2 B3 Fix and permeabilize cells B2->B3 B4 Immunostain for tagged receptor B3->B4 B5 Visualize with confocal microscopy B4->B5

Caption: Workflow for Investigating this compound-Induced Tachyphylaxis.

References

Technical Support Center: Managing Variability in Animal Models Treated with Revexepride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing variability in animal models treated with Revexepride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective serotonin 5-HT4 receptor agonist.[1] Its primary mechanism of action involves activating 5-HT4 receptors, which are predominantly found in the gastrointestinal tract. This activation is thought to enhance the release of acetylcholine, a neurotransmitter that promotes gastrointestinal motility.[2]

Q2: What are the potential applications of this compound in animal models?

A2: Based on its mechanism of action as a prokinetic agent, this compound is relevant for animal models of gastrointestinal disorders characterized by delayed motility, such as gastroparesis and constipation.[3][4] It has been investigated in humans for gastroesophageal reflux disease (GERD) and gastroparesis.[5]

Q3: What are the common sources of variability in animal studies using this compound?

A3: Variability in in vivo studies can stem from several factors, broadly categorized as biological, environmental, and procedural.

  • Biological Variability: Inherent differences between individual animals, including genetics (strain), age, sex, and the gut microbiome can significantly impact drug response.

  • Environmental Factors: Housing conditions, diet, and stress levels can influence gastrointestinal function and drug metabolism.

  • Procedural Variability: Inconsistencies in drug formulation, administration (e.g., oral gavage technique), and measurement of endpoints (e.g., gastric emptying) are major sources of variation.

Q4: How can I minimize variability in my animal experiments with this compound?

A4: To minimize variability, it is crucial to standardize as many aspects of the experimental protocol as possible. This includes using animals of the same age, sex, and genetic background, acclimatizing them to the experimental conditions, and ensuring consistent housing and diet. Blinding the experimenters to the treatment groups and randomizing animal allocation can help reduce bias. For procedural consistency, all personnel should be thoroughly trained in techniques like oral gavage and the specific methods for assessing gastrointestinal motility.

Q5: Are there any known issues with the oral administration of this compound in animal models?

A5: While specific issues with this compound are not widely reported in public literature, challenges with oral gavage are common in rodent studies. Improper technique can lead to stress, esophageal or gastric injury, and inaccurate dosing, all of which contribute to high variability. Using appropriately sized, flexible gavage tubes and ensuring proper restraint can mitigate these risks.

Troubleshooting Guides

Issue 1: High Inter-Animal Variability in Therapeutic Response

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Inconsistent Drug Formulation Ensure this compound is fully dissolved or homogeneously suspended in the vehicle. Prepare fresh formulations regularly and store them appropriately to prevent degradation.
Inaccurate Oral Gavage Technique Verify that all personnel are proficient in oral gavage. Use a consistent technique for all animals. Consider using flexible plastic feeding tubes to minimize the risk of injury and stress. Confirm correct placement of the gavage tube before administration.
Biological Differences in Drug Metabolism This compound is primarily metabolized by CYP3A4 in humans. Rodent CYP enzyme profiles can differ. Consider using a mouse model with humanized CYP3A4 if significant metabolic variability is suspected.
Variations in Gut Microbiome The gut microbiome can influence gastrointestinal motility and drug metabolism. House animals in a consistent environment and consider co-housing or using litter from the same cages to normalize the microbiome across experimental groups.
Underlying Health Status of Animals Perform a thorough health check of all animals before starting the experiment. Exclude any animals showing signs of illness.
Issue 2: Lack of Expected Prokinetic Effect

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Suboptimal Dosing Review the literature for effective dose ranges of other 5-HT4 agonists in your specific animal model. Perform a dose-response study to determine the optimal dose of this compound for your experimental conditions.
Timing of Administration and Measurement The timing of drug administration relative to the measurement of gastrointestinal motility is critical. Optimize the time window between dosing and endpoint assessment. Fasting prior to the experiment can impact gastric emptying and should be standardized.
Animal Model Selection The chosen animal model may not be sensitive to 5-HT4 receptor agonism. Ensure the model exhibits the specific gastrointestinal dysfunction you aim to treat. For example, in models of gastroparesis, the delay in gastric emptying should be consistent.
Off-Target Effects While this compound is reported to be selective, high doses could potentially lead to off-target effects that might counteract the prokinetic action. If using high doses, consider assessing for potential off-target activities.
Issue 3: Inconsistent Gastric Emptying Measurements

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Variability in Meal Composition and Volume Use a standardized test meal for all animals. The composition (solid vs. liquid, nutrient content) and volume of the meal can significantly affect emptying rates.
Stress-Induced Alterations in Motility Acclimatize animals to the experimental procedures, including handling and any necessary restraint, to minimize stress-induced changes in gastrointestinal motility.
Circadian Rhythm Effects Conduct experiments at the same time of day to control for diurnal variations in gastrointestinal function.
Inconsistent Measurement Technique Ensure the method for measuring gastric emptying (e.g., charcoal meal transit, scintigraphy) is performed consistently. For the charcoal meal method, the time between meal administration and sacrifice must be precise.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of 5-HT4 Agonists in Rats

Disclaimer: Data for this compound in rats is not publicly available. The following data for other 5-HT4 agonists is provided for comparative purposes.

ParameterPrucaloprideDA-6886
Dose (oral) 1.25 mg/kg2, 10, 20 mg/kg
Tmax (h) ~2~1.5 - 2.5
Cmax (ng/mL) ~50~100, 800, 2000
AUC (ng*h/mL) ~400~300, 2500, 6000
Bioavailability (%) ~80%18.9 - 55.0%
Reference
Table 2: Representative Gastric Emptying Data in Rodents (Control Groups)
Animal ModelMeasurement MethodMean Gastric Emptying (T1/2 in min)Standard DeviationReference
Wistar Rat13C-octanoic acid breath test (liquid meal)76.93.1
Wistar Rat13C-octanoic acid breath test (solid meal)11912
C57Bl/6 Mouse13C-octanoic acid breath test (solid meal, 0.2g)18416
Balb/c Mouse13C-octanoic acid breath test (solid meal)~120Not specified

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice
  • Animal Preparation:

    • Acclimatize mice to the facility for at least one week before the experiment.

    • House animals under controlled conditions (temperature, humidity, light/dark cycle).

    • Fast animals for a standardized period (e.g., 4-6 hours) before dosing, with free access to water, if required by the experimental design.

    • Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

  • Formulation Preparation:

    • Prepare the this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Ensure the formulation is a homogenous solution or suspension. If a suspension, vortex thoroughly before drawing each dose.

  • Gavage Procedure:

    • Select an appropriately sized, flexible plastic feeding tube (e.g., 20-22 gauge for adult mice).

    • Restrain the mouse firmly but gently by the scruff of the neck to immobilize the head.

    • Insert the feeding tube gently into the esophagus. Do not force the tube. If resistance is met, withdraw and re-insert.

    • Administer the calculated volume of the this compound formulation slowly and steadily.

    • Withdraw the tube gently.

    • Monitor the animal for any signs of distress for at least 15-30 minutes post-dosing.

Protocol 2: Assessment of Gastric Emptying in Rats (Solid Meal)
  • Animal and Meal Preparation:

    • Fast rats overnight (approximately 16 hours) with free access to water.

    • Prepare a standardized solid test meal containing a non-absorbable marker (e.g., 1.5% carboxymethylcellulose in a standard chow mash containing a colored dye or radioactive tracer).

    • Provide a pre-weighed amount of the test meal to each rat and allow them to eat for a defined period (e.g., 30 minutes).

  • Experimental Procedure:

    • Administer this compound or vehicle via oral gavage at a predetermined time before or after the meal, according to the study design.

    • At a specific time point after the meal (e.g., 90 minutes), euthanize the rats by an approved method.

    • Carefully dissect the abdomen and clamp the pylorus and cardia to isolate the stomach.

    • Remove the stomach and weigh it to determine the wet weight of the remaining contents.

    • The gastric emptying can be calculated as a percentage of the meal consumed.

Mandatory Visualizations

revexepride_pathway This compound This compound Receptor 5-HT4 Receptor (on Enteric Neurons) This compound->Receptor Binds and Activates AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Channels Ion Channels (Ca2+) PKA->Channels Phosphorylates ACh_release Acetylcholine (ACh) Release Channels->ACh_release Modulates GI_motility Increased Gastrointestinal Motility ACh_release->GI_motility Stimulates

Caption: Signaling pathway of this compound activating 5-HT4 receptors.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Fasting Standardized Fasting (e.g., 4-6 hours) Randomization->Fasting Dosing This compound/Vehicle Administration (Oral Gavage) Fasting->Dosing Meal Standardized Meal Administration Dosing->Meal Endpoint Endpoint Measurement (e.g., Gastric Emptying) Meal->Endpoint Data_Collection Data Collection and Recording Endpoint->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow for in vivo gastrointestinal motility studies.

troubleshooting_logic Start High Variability Observed Check_Procedure Review Experimental Protocol Start->Check_Procedure Check_Formulation Verify Drug Formulation (Solubility, Stability) Check_Procedure->Check_Formulation Check_Dosing Assess Dosing Technique (e.g., Oral Gavage) Check_Procedure->Check_Dosing Check_Animals Evaluate Animal Factors (Health, Strain, Sex) Check_Procedure->Check_Animals Check_Environment Examine Environmental Conditions (Housing, Diet) Check_Procedure->Check_Environment Refine_Protocol Refine Protocol and Retrain Staff Check_Formulation->Refine_Protocol Check_Dosing->Refine_Protocol Check_Animals->Refine_Protocol Check_Environment->Refine_Protocol Increase_N Increase Sample Size Refine_Protocol->Increase_N End Reduced Variability Increase_N->End

References

Revexepride interference in standard laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Revexepride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of this compound in standard laboratory assays. As a selective 5-HT4 receptor agonist, this compound's mechanism of action and metabolic profile warrant careful consideration when conducting in vitro and in vivo experiments. This guide offers troubleshooting advice and frequently asked questions to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are using this compound in our cell-based assays and are seeing unexpected changes in our reporter gene readouts. Could this compound be interfering with our assay?

A1: It is possible that this compound is interfering with your assay. The interference could be biological, stemming from its activity as a 5-HT4 receptor agonist, or it could be an analytical interference with your assay components.

  • Biological Interference: this compound activates the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). If your reporter gene is sensitive to cAMP levels (e.g., contains a cAMP response element - CRE), you may be observing a true biological effect of the drug.

  • Analytical Interference: this compound could potentially interfere with the assay reagents themselves. For example, it might inhibit or activate an enzyme in your reporter system (e.g., luciferase, beta-galactosidase) or interfere with the detection method (e.g., fluorescence, luminescence).

Troubleshooting Steps:

  • Run a counter-screen: Test this compound in a similar assay that does not involve the 5-HT4 receptor but uses the same reporter system. This can help distinguish between a target-specific effect and a non-specific interference.

  • Use a different reporter system: If possible, confirm your findings using a different reporter gene or a non-enzymatic readout.

  • Direct enzyme activity assay: Test the effect of this compound directly on the purified reporter enzyme (e.g., luciferase) to rule out direct inhibition or activation.

Q2: Can this compound affect the results of my ELISA or other immunoassays?

A2: While there is no specific data on this compound interference with immunoassays, it is a possibility. Interference in immunoassays can occur through several mechanisms:

  • Cross-reactivity: It is unlikely that this compound itself would cross-react with antibodies in a typical ELISA. However, if your assay is measuring a protein whose expression is modulated by 5-HT4 receptor activation, you may see a biological effect.

  • Matrix effects: In assays using biological samples from subjects treated with this compound, the drug or its metabolites could alter the sample matrix and affect antibody-antigen binding.

  • Enzyme-linked detection: If your ELISA uses an enzyme-linked secondary antibody (e.g., HRP, ALP), this compound could potentially interfere with the enzymatic activity, although this is less common.

Troubleshooting Steps:

  • Spike and Recovery: Add a known amount of your analyte of interest to a sample matrix containing this compound at the concentration you expect in your experimental samples. Also, test a control sample without this compound. If the recovery of the analyte is significantly different between the two samples, this suggests interference.

  • Serial Dilution: Perform serial dilutions of your sample containing this compound. The measured analyte concentration should decrease linearly with dilution. A non-linear response may indicate interference.

Q3: We are planning in vivo studies with this compound. Are there any known effects on standard clinical chemistry or hematology parameters?

A3: Clinical trial data for this compound did not report significant alterations in routine clinical chemistry or hematology panels. However, it is good practice to establish baseline values for your animal models and monitor these throughout the study.

Considerations:

  • Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] Co-administration of other drugs that are also metabolized by CYP3A4 could lead to drug-drug interactions, potentially affecting the exposure and, consequently, the biological effects of this compound.

  • Off-target effects: While this compound is a selective 5-HT4 agonist, high concentrations could potentially lead to off-target effects that might be reflected in clinical chemistry parameters.

Recommended Approach:

  • Conduct baseline and periodic monitoring of key liver enzymes (ALT, AST), kidney function markers (creatinine, BUN), and a complete blood count (CBC) in your animal studies.

Troubleshooting Guides

Guide 1: Investigating Unexpected Results in Cell-Based Assays

This guide provides a systematic approach to troubleshooting unexpected results when using this compound in cell-based assays.

Hypothetical Scenario: A research lab is using a luciferase-based reporter assay to screen for inhibitors of a specific signaling pathway. When they test this compound as a negative control, they observe an unexpected increase in luciferase activity.

Troubleshooting Workflow:

G A Unexpected Result Observed: This compound increases luciferase signal B Is the 5-HT4 receptor expressed in the cell line? A->B C Yes B->C Yes D No B->D No E Hypothesis: On-target effect via cAMP/CREB pathway C->E F Hypothesis: Off-target effect or assay interference D->F G Experiment: Test a known 5-HT4 antagonist in the presence of this compound E->G H Experiment: Test this compound in a cell-free luciferase assay F->H I Result: Antagonist blocks the signal increase G->I J Result: Antagonist has no effect G->J K Result: This compound increases signal in cell-free assay H->K L Result: This compound has no effect in cell-free assay H->L M Conclusion: Observed effect is likely due to 5-HT4 receptor activation I->M J->H N Conclusion: Effect is likely due to assay interference (e.g., direct luciferase activation) K->N O Conclusion: Effect is likely due to an off-target cellular mechanism L->O

Caption: Troubleshooting workflow for unexpected cell-based assay results.

Guide 2: Validating an Immunoassay for Use with this compound-Containing Samples

This guide outlines the steps to validate an immunoassay for potential interference from this compound.

Experimental Protocol: Spike and Recovery

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, water).

  • Prepare Spiked Samples: Take your sample matrix (e.g., cell culture media, plasma) and divide it into two sets.

    • Set A (Spiked): Add this compound to a final concentration that is representative of your experimental samples.

    • Set B (Control): Add an equivalent volume of the vehicle used for the this compound stock solution.

  • Add Analyte: To both sets, add a known concentration of the analyte you intend to measure with your immunoassay. This concentration should fall within the linear range of the assay.

  • Perform Immunoassay: Run the immunoassay on both sets of samples according to the manufacturer's protocol.

  • Calculate Recovery:

    • Recovery (%) = (Concentration measured in Set A / Concentration measured in Set B) * 100

    • Acceptable recovery is typically within 80-120%. A value outside this range suggests interference.

Data Presentation

Table 1: Hypothetical Spike and Recovery Data for an ELISA

Analyte Concentration (ng/mL)Sample MatrixMeasured Concentration (ng/mL)% RecoveryInterpretation
5Control (Vehicle)4.9100% (Reference)No Interference
5This compound (10 µM)4.795.9%No significant interference
5This compound (100 µM)3.571.4%Potential Interference

Table 2: Potential Biological Effects of this compound in In Vitro Assays

Assay TypePotential Biological EffectMechanism
cAMP Biosensor AssayIncreased signalActivation of adenylyl cyclase downstream of 5-HT4 receptor
CRE-Luciferase Reporter AssayIncreased luciferase activitycAMP-mediated activation of CREB transcription factor
Neuronal Differentiation AssayAltered differentiation markers5-HT4 receptor is involved in neurogenesis
Gastrointestinal Motility AssayIncreased contractilityMimics the prokinetic effects of this compound

Signaling Pathway

This compound Mechanism of Action

This compound is a selective agonist for the 5-hydroxytryptamine receptor 4 (5-HT4). This receptor is a Gs-protein coupled receptor. Upon binding of this compound, the alpha subunit of the Gs protein is activated, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response. In the gastrointestinal tract, this pathway ultimately enhances the release of acetylcholine, which promotes motility.[2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound HTR4 5-HT4 Receptor This compound->HTR4 binds & activates Gs Gs Protein HTR4->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC stimulates PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Acetylcholine Release) PKA->Response phosphorylates targets leading to

Caption: Signaling pathway of this compound via the 5-HT4 receptor.

References

Validation & Comparative

Comparative Efficacy of Revexepride and Prucalopride in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available preclinical data on the 5-HT4 receptor agonists Revexepride and Prucalopride, designed to inform researchers and drug development professionals. This guide synthesizes key efficacy findings, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

This compound and prucalopride are selective serotonin 5-HT4 receptor agonists developed to treat gastrointestinal motility disorders. By activating 5-HT4 receptors on enteric neurons, these agents stimulate the release of acetylcholine, leading to enhanced peristalsis and accelerated gastrointestinal transit. While both compounds share a common mechanism of action, a direct comparative analysis of their preclinical efficacy is essential for researchers designing new studies and for clinicians seeking to understand their relative potencies and activities. This guide provides a detailed comparison based on publicly available preclinical data.

It is important to note that while extensive preclinical data for prucalopride is available in the scientific literature, specific quantitative preclinical data for this compound, such as receptor binding affinities (Ki) and in vitro functional potencies (EC50), are frequently cited as "unpublished data" in clinical trial publications.[1] Consequently, a direct quantitative comparison of in vitro efficacy is challenging. This guide therefore presents the detailed preclinical profile of prucalopride and the available qualitative information for this compound, alongside relevant in vivo data.

In Vitro Efficacy and Selectivity

The in vitro efficacy of 5-HT4 receptor agonists is primarily determined by their binding affinity and functional activity at the target receptor, as well as their selectivity over other receptor types.

Quantitative Comparison of In Vitro Data

The following table summarizes the available in vitro preclinical data for prucalopride.

ParameterPrucaloprideThis compoundReference
Receptor Binding Affinity (pKi)
Human 5-HT4a Receptor8.60Data not available[2]
Human 5-HT4b Receptor8.10Data not available[2]
Functional Activity (pEC50)
Guinea-pig colon (contraction)7.48 ± 0.06Data not available[2]
Rat oesophagus (relaxation)7.81 ± 0.17Data not available[2]
Receptor Selectivity >290-fold for 5-HT4 vs. other receptorsDescribed as "highly selective"

Prucalopride demonstrates high affinity for both human 5-HT4a and 5-HT4b receptor isoforms, with pKi values of 8.60 and 8.10, respectively. Functional assays have confirmed its potent agonist activity, inducing contractions in guinea-pig colon preparations with a pEC50 of 7.48 and relaxation in rat oesophagus preparations with a pEC50 of 7.81. Furthermore, prucalopride exhibits a high degree of selectivity, with at least a 290-fold greater affinity for the 5-HT4 receptor compared to other receptors tested.

This compound is described as a highly selective 5-HT4 receptor agonist. Clinical studies have proceeded on the basis of preclinical animal data that demonstrated its ability to accelerate gastric emptying, though the specific binding and functional potency values from these studies have not been publicly released.

In Vivo Efficacy: Gastrointestinal Motility

Preclinical in vivo studies in animal models are crucial for evaluating the prokinetic effects of these agents on gastrointestinal transit.

Quantitative Comparison of In Vivo Data

The following table summarizes findings from a preclinical study evaluating the effect of prucalopride on gastrointestinal propulsion in rats.

Treatment GroupDoseGastrointestinal Propulsion Rate (%) at 2 hoursGastrointestinal Propulsion Rate (%) at 4 hoursReference
Control (Saline)-70.5 ± 9.286.8 ± 2.6
Prucalopride1 mg/kg83.2 ± 5.591.2 ± 2.2
Prucalopride2 mg/kg81.7 ± 8.591.3 ± 3.9

In a study using a charcoal meal to measure gastrointestinal propulsion in fasted rats, prucalopride significantly accelerated intestinal transit. At 2 and 4 hours post-administration, both 1 mg/kg and 2 mg/kg intravenous doses of prucalopride resulted in a significantly greater gastrointestinal propulsion rate compared to the saline control group.

For This compound , it has been reported that preclinical studies in animals have shown it to accelerate gastric emptying. However, specific quantitative data from these studies, such as the percentage increase in gastric emptying or effects on intestinal transit time at different doses, are not detailed in the available literature. Clinical trials have been conducted based on an optimal dose derived from this unpublished preclinical data.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for assessing gastrointestinal motility.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Smooth Muscle Cell 5-HT4_Agonist 5-HT4 Agonist (this compound or Prucalopride) 5-HT4R 5-HT4 Receptor 5-HT4_Agonist->5-HT4R Binds to G_protein Gs Protein 5-HT4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Ca_channel Calcium Channel PKA->Ca_channel Phosphorylates ACh_release Acetylcholine (ACh) Release Ca_channel->ACh_release Increases Ca2+ influx, leading to AChR Muscarinic ACh Receptor ACh_release->AChR Binds to Contraction Smooth Muscle Contraction (Peristalsis) AChR->Contraction Initiates

Figure 1. 5-HT4 receptor agonist signaling pathway.

G cluster_workflow In Vivo Gastrointestinal Motility Assay Workflow start Start fasting Animal Fasting start->fasting grouping Randomization into Treatment Groups fasting->grouping drug_admin Drug Administration (e.g., Prucalopride, this compound, Vehicle) grouping->drug_admin marker_admin Administration of Non-absorbable Marker (e.g., Charcoal Meal) drug_admin->marker_admin time_wait Defined Time Period (e.g., 2 or 4 hours) marker_admin->time_wait euthanasia Euthanasia and Tissue Collection time_wait->euthanasia measurement Measurement of Marker Transit Distance and Total Intestinal Length euthanasia->measurement calculation Calculation of Gastrointestinal Propulsion Rate (%) measurement->calculation analysis Statistical Analysis calculation->analysis end End analysis->end

Figure 2. Experimental workflow for assessing GI motility.

Experimental Protocols

In Vitro Receptor Binding Affinity Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound, prucalopride) for the 5-HT4 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT4a or 5-HT4b receptor are prepared from cultured cells.

  • Radioligand: A radiolabeled ligand with high affinity for the 5-HT4 receptor (e.g., [3H]-GR113808) is used.

  • Competitive Binding Assay: A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

In Vivo Gastrointestinal Motility Study (Charcoal Meal Test) in Rats

Objective: To evaluate the effect of a test compound on in vivo gastrointestinal propulsion.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Fasting: Animals are fasted for a specified period (e.g., 24 hours) with free access to water to ensure an empty stomach.

  • Drug Administration: Animals are randomly assigned to treatment groups and receive the test compound (e.g., this compound or prucalopride at various doses) or vehicle control, typically via intravenous or oral administration.

  • Charcoal Meal Administration: After a predetermined time following drug administration, a non-absorbable marker, such as a 5% charcoal suspension in 10% gum acacia, is administered orally.

  • Transit Time: The animals are euthanized at specific time points (e.g., 1, 2, or 4 hours) after the charcoal meal administration.

  • Measurement: The small intestine is carefully excised from the pyloric sphincter to the caecum. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

  • Calculation: The gastrointestinal propulsion rate is calculated as the percentage of the total length of the small intestine that the charcoal has traversed: (distance traveled by charcoal / total length of small intestine) x 100.

  • Statistical Analysis: The mean propulsion rates for each treatment group are compared to the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

Prucalopride is a potent and highly selective 5-HT4 receptor agonist with well-documented preclinical efficacy in promoting gastrointestinal motility. While this compound is also characterized as a selective 5-HT4 receptor agonist with prokinetic properties demonstrated in animal models, the lack of publicly available quantitative preclinical data for this compound prevents a direct and detailed comparison of its in vitro and in vivo efficacy with prucalopride. The information and protocols provided in this guide are intended to aid researchers in understanding the preclinical profiles of these agents and in designing future comparative studies. Further research disclosing the preclinical pharmacology of this compound would be invaluable for a more complete comparative assessment.

References

Head-to-head comparison of Revexepride and cisapride in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro pharmacological profiles of Revexepride and Cisapride, focusing on 5-HT4 receptor agonism and hERG channel interactions.

This guide provides a comparative analysis of the in vitro pharmacological properties of this compound and cisapride, two 5-hydroxytryptamine type 4 (5-HT4) receptor agonists. The primary focus is on their activity at the intended target, the 5-HT4 receptor, and their off-target effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical aspect of cardiac safety assessment. While extensive in vitro data is available for cisapride, quantitative in vitro data for this compound is less prevalent in publicly accessible literature.

Pharmacological Profile: A Tale of Two Agonists

Cisapride, a well-characterized gastroprokinetic agent, demonstrates potent agonism at the 5-HT4 receptor, which underlies its therapeutic effects on gastrointestinal motility. However, its clinical use has been largely discontinued due to significant safety concerns arising from its potent blockade of the hERG potassium channel, leading to an increased risk of cardiac arrhythmias.[1][2]

This compound is described as a highly selective 5-HT4 receptor agonist.[3] This selectivity is a key characteristic intended to separate its prokinetic efficacy from the adverse cardiovascular effects associated with less selective compounds like cisapride. While clinical studies have investigated its effects on gastroesophageal reflux disease and gastroparesis, specific in vitro quantitative data on its receptor binding and functional potency are not widely published.[4][5]

Quantitative In Vitro Data

The following tables summarize the available quantitative in vitro data for cisapride. A corresponding quantitative profile for this compound could not be constructed from the available public literature.

Table 1: 5-HT4 Receptor Agonist Activity of Cisapride

ParameterValueSpecies/Cell LineAssay TypeReference
EC50 140 nMNot SpecifiedFunctional Assay
Binding Affinity 1.9-fold more potent than 5-HTGuinea Pig Striatal MembranesRadioligand Binding Assay

Table 2: hERG Channel Inhibition Profile of Cisapride

ParameterValueSpecies/Cell LineAssay TypeReference
IC50 9.4 nMNot SpecifiedNot Specified
IC50 6.70 nMMammalian CellsPatch Clamp Electrophysiology (prolonged depolarization)
IC50 44.5 nMMammalian CellsPatch Clamp Electrophysiology (tail currents)
IC50 16.4 nMCHO-K1 CellsPatch Clamp Electrophysiology (20-22°C)
IC50 23.6 nMCHO-K1 CellsPatch Clamp Electrophysiology (37°C)
IC50 32.63 nMHEK293 CellsWhole-cell Patch Clamp
IC50 1518 nMNot SpecifiedRb+ Efflux Assay

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This increase in cAMP in enteric neurons promotes the release of acetylcholine, which in turn enhances gastrointestinal motility.

5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Revexepride_Cisapride This compound or Cisapride 5HT4R 5-HT4 Receptor Revexepride_Cisapride->5HT4R Binds to Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB ACh Acetylcholine Release PKA->ACh GI_Motility Increased GI Motility ACh->GI_Motility

5-HT4 Receptor Signaling Pathway
hERG Channel Inhibition Workflow

The potential for a compound to inhibit the hERG potassium channel is a critical safety assessment. The patch-clamp electrophysiology assay is the gold standard for evaluating this off-target effect.

hERG Channel Inhibition Workflow Cell_Culture Cell Culture (e.g., HEK293 or CHO cells stably expressing hERG channels) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Drug_Application Application of Test Compound (this compound or Cisapride at various concentrations) Patch_Clamp->Drug_Application Voltage_Protocol Voltage Clamp Protocol (Depolarizing pulses to activate and inactivate channels) Drug_Application->Voltage_Protocol Current_Recording Recording of hERG Tail Currents Voltage_Protocol->Current_Recording Data_Analysis Data Analysis (Concentration-response curve to determine IC50) Current_Recording->Data_Analysis

hERG Channel Inhibition Workflow

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.

Materials:

  • Membrane preparations from cells expressing the 5-HT4 receptor (e.g., guinea pig striatal membranes).

  • Radioligand (e.g., [3H]-GR113808), a high-affinity 5-HT4 antagonist.

  • Test compounds (this compound, cisapride) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT4 ligand).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for 5-HT4 Receptor Agonism

Objective: To determine the functional potency (EC50) of a test compound as a 5-HT4 receptor agonist.

Materials:

  • Intact cells expressing the 5-HT4 receptor (e.g., HEK293 cells).

  • Test compounds (this compound, cisapride) at various concentrations.

  • Phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • Add varying concentrations of the test compound to the cells.

  • Incubate for a specified time to allow for cAMP production.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a suitable detection kit.

  • Plot the cAMP concentration against the test compound concentration to generate a dose-response curve.

  • Determine the EC50 value from the dose-response curve.

Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition

Objective: To determine the inhibitory potency (IC50) of a test compound on the hERG potassium channel.

Materials:

  • Cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Patch clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • Intracellular and extracellular recording solutions.

  • Test compounds (this compound, cisapride) at various concentrations.

Procedure:

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Apply a specific voltage clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Record baseline hERG currents in the absence of the test compound.

  • Perfuse the cell with solutions containing increasing concentrations of the test compound.

  • Record hERG currents at each concentration after steady-state inhibition is reached.

  • Measure the amplitude of the tail current at each concentration.

  • Plot the percentage of current inhibition against the test compound concentration to generate a concentration-response curve.

  • Determine the IC50 value from the curve.

Conclusion

The available in vitro data clearly demonstrates that cisapride is a potent 5-HT4 receptor agonist, but this is counteracted by its high-affinity blockade of the hERG channel, which raises significant cardiac safety concerns. This compound is positioned as a selective 5-HT4 receptor agonist, implying a more favorable safety profile with reduced or absent hERG liability. However, a direct and quantitative in vitro comparison is hampered by the lack of publicly available preclinical data for this compound. For a comprehensive head-to-head assessment, in vitro studies conducted under identical experimental conditions are necessary to definitively compare the 5-HT4 receptor potency and hERG channel inhibitory activity of both compounds.

References

Revexepride selectivity profile against other serotonin receptor subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revexepride is a potent and highly selective agonist of the serotonin 5-HT4 receptor, investigated for its prokinetic properties in the management of gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD) and gastroparesis.[1][2][3][4][5] The therapeutic rationale for the development of selective 5-HT4 receptor agonists stems from the desire to harness the pro-motility effects of serotonin in the enteric nervous system while avoiding the adverse effects associated with older, less selective agents. This guide provides a comparative overview of this compound's selectivity profile, drawing from available data and outlining the experimental context.

Selectivity Profile of this compound

While preclinical studies have established this compound as a "highly specific" 5-HT4 receptor agonist, detailed quantitative binding affinity data (Ki or IC50 values) across a comprehensive panel of other serotonin receptor subtypes are not extensively available in peer-reviewed literature. Several publications refer to the preclinical data as "unpublished," which presents a challenge in constructing a detailed comparative table.

The emphasis on this compound's high selectivity is clinically significant. Earlier 5-HT4 receptor agonists, such as cisapride and tegaserod, were associated with cardiovascular safety concerns due to off-target effects, including interactions with hERG potassium channels and other serotonin receptor subtypes (e.g., 5-HT1 and 5-HT2 receptors). The development of newer agents like this compound has focused on minimizing these off-target interactions to improve the safety profile.

Table 1: Comparative Binding Affinities of Selected 5-HT4 Agonists (Illustrative)

Due to the lack of specific public data for this compound's binding to other 5-HT subtypes, this table provides an illustrative comparison based on the known profiles of other 5-HT4 agonists to highlight the importance of selectivity.

Compound5-HT4 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)hERG (IC50, µM)
This compound High AffinityData not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
Cisapride 2.5160018013020000.04
Tegaserod 16>10,0001,300160>10,000>10
Prucalopride 0.681,800>10,0003,300>10,000>10

Note: This table is for illustrative purposes. Data for Cisapride, Tegaserod, and Prucalopride are compiled from various pharmacological sources. The profile for this compound is described qualitatively based on available literature.

Experimental Protocols

The determination of a compound's selectivity profile is a critical step in preclinical drug development. The standard methodology involves a series of in vitro binding and functional assays.

Radioligand Binding Assays

This technique is the gold standard for determining the binding affinity of a compound to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for various serotonin receptor subtypes.

General Protocol:

  • Membrane Preparation: Cell lines recombinantly expressing a high density of a specific human serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, etc.) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

  • Competitive Binding: A constant concentration of a specific radioligand (a radioactive molecule known to bind with high affinity to the target receptor) is incubated with the prepared cell membranes.

  • Incubation with Test Compound: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

  • Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Below is a DOT script for a Graphviz diagram illustrating the workflow of a competitive radioligand binding assay.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Receptor Cell Membranes with Target 5-HT Receptor Incubation Incubation of Membranes, Radioligand, and this compound Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Compound This compound (Test Compound) Compound->Incubation Filtration Separation of Bound and Free Radioligand Incubation->Filtration Counting Quantification of Bound Radioactivity Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway

This compound, as a 5-HT4 receptor agonist, primarily exerts its effects through the Gs alpha subunit (Gαs)-coupled signaling cascade.

Activation of the 5-HT4 receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In enteric neurons, this signaling cascade ultimately results in the enhanced release of acetylcholine (ACh). The increased availability of ACh at the neuromuscular junction of the gastrointestinal tract enhances smooth muscle contraction and promotes motility.

The following DOT script generates a diagram of the 5-HT4 receptor signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT4 Receptor This compound->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_release Enhanced Acetylcholine (ACh) Release PKA->ACh_release Leads to

Caption: 5-HT4 receptor signaling pathway.

Conclusion

This compound is characterized in the scientific literature as a highly selective 5-HT4 receptor agonist, a feature that is paramount for a favorable safety profile in the class of prokinetic agents. While comprehensive, publicly available quantitative data on its binding to other serotonin receptor subtypes is limited, the established methodologies for determining such a profile are robust and form a cornerstone of modern drug discovery. The understanding of its mechanism of action through the 5-HT4 receptor-mediated Gs-cAMP pathway provides a clear rationale for its prokinetic effects. Further disclosure of its detailed selectivity profile would be of significant interest to the research community for a more complete comparative assessment.

References

Validating Revexepride's On-Target Mechanism: A Comparison Guide Using 5-HT4 Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revexepride is a selective serotonin 4 receptor (5-HT4R) agonist developed to address conditions linked to cognitive impairment and gastrointestinal dysmotility. A critical step in the preclinical validation of such a targeted therapeutic is to unequivocally demonstrate that its pharmacological effects are mediated through its intended target. The gold-standard method for this validation is the use of knockout (KO) animal models, where the gene encoding the target receptor is deleted.

While specific studies administering this compound to 5-HT4R KO mice are not extensively documented in publicly available literature, the well-characterized phenotype of the 5-HT4R KO mouse provides a robust framework for validating the drug's mechanism of action. If this compound's effects are genuinely on-target, they should be observable in wild-type (WT) animals but absent or significantly attenuated in their 5-HT4R KO counterparts.

This guide provides a comparative analysis of the known 5-HT4R KO phenotype against the expected outcomes of this compound treatment. It further compares this validation strategy with data from alternative 5-HT4R agonists, offering supporting experimental data and detailed protocols for key validation assays.

This compound's Mechanism of Action: The 5-HT4 Receptor Pathway

This compound acts as an agonist at the 5-HT4 receptor, a Gs-protein-coupled receptor. Activation of this receptor initiates a signaling cascade that is crucial in both the central and enteric nervous systems. In neurons, this cascade enhances neurotransmitter release, particularly acetylcholine, which is vital for both cognitive function and gut motility.[1] The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

G_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) HTR4 5-HT4 Receptor This compound->HTR4 Binds to Gs Gs Protein HTR4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ACh Acetylcholine Release PKA->ACh Promotes Gene Gene Transcription (e.g., Neuroplasticity, Motility) CREB->Gene Initiates G_Logic cluster_WT Wild-Type (WT) Mouse cluster_KO 5-HT4 Knockout (KO) Mouse WT_Drug Administer this compound WT_Receptor 5-HT4 Receptor Present WT_Drug->WT_Receptor WT_Effect Pharmacological Effect (e.g., Improved Cognition, Increased Motility) WT_Receptor->WT_Effect Validation Conclusion: Effect is 5-HT4R Dependent KO_Drug Administer this compound KO_Receptor 5-HT4 Receptor Absent KO_Drug->KO_Receptor KO_Effect No Pharmacological Effect KO_Receptor->KO_Effect

References

A Comparative Guide to Revexepride and Other Prokinetic Agents: Cross-Reactivity and Selectivity Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Revexepride, a high-affinity 5-HT4 receptor agonist, with other notable prokinetic agents. The focus is on cross-reactivity, receptor binding affinity, and functional potency, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction to Prokinetic 5-HT4 Receptor Agonists

Prokinetic agents that target the serotonin 5-HT4 receptor are crucial in managing gastrointestinal motility disorders. These agonists stimulate 5-HT4 receptors in the gut, promoting the release of acetylcholine and thereby enhancing peristalsis and gastric emptying.[1] While effective, the clinical success of earlier agents was sometimes hampered by a lack of selectivity, leading to off-target effects. Newer agents, including this compound, have been developed with a focus on high selectivity for the 5-HT4 receptor to improve safety and tolerability.

Comparative Analysis of Receptor Binding and Functional Potency

The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and other key prokinetic agents at the human 5-HT4 receptor. The data is compiled from various preclinical studies. It is important to note that while this compound is consistently described as a potent and highly selective 5-HT4 receptor agonist, specific quantitative binding affinity data (Ki value) from publicly available preclinical studies is limited.

Compound5-HT4 Receptor Binding Affinity (Ki, nM)5-HT4 Receptor Functional Potency (EC50, nM)Key Off-Target Interactions (Ki, nM)
This compound Data not publicly availableData not publicly availableDescribed as "highly selective" with minimal off-target activity.
Prucalopride 0.63 - 2.54.3>150-fold selectivity over other 5-HT receptors and other targets. Weak affinity for D2 receptors at high concentrations.
Velusetrag ~1.00.38High selectivity for the 5-HT4 receptor.
Naronapride 0.0760.44High selectivity for the 5-HT4 receptor.
Cisapride 4.3 - 111.6 - 28hERG potassium channel (9.4 - 36 nM), 5-HT2A, 5-HT2C, 5-HT3, D2 receptors.
Tegaserod 13 - 15818 - 1305-HT2B (Ki ~13 nM), 5-HT2A, 5-HT1D, 5-HT1B receptors.
Mosapride 18.5 - 9124 - 490Metabolite (M1) is a 5-HT3 antagonist.

Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki indicates higher affinity. EC50 (half maximal effective concentration) is a measure of functional potency; a lower EC50 indicates higher potency. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity and selectivity studies. Below are representative protocols for key experiments used to characterize 5-HT4 receptor agonists.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay determines the binding affinity of a test compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human 5-HT4 receptor are cultured and harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

2. Binding Reaction:

  • The reaction is typically performed in a 96-well plate.

  • Each well contains the cell membrane preparation, a fixed concentration of a high-affinity 5-HT4 receptor radioligand (e.g., [3H]-GR113808), and varying concentrations of the unlabeled test compound (e.g., this compound or a comparator).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 receptor ligand.

3. Incubation and Filtration:

  • The plate is incubated at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The binding affinity (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Functional Assay (cAMP Accumulation)

This assay measures the functional potency of a 5-HT4 receptor agonist by quantifying the increase in intracellular cyclic adenosine monophosphate (cAMP), a second messenger in the 5-HT4 receptor signaling pathway.

1. Cell Culture:

  • Cells expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) are seeded in a multi-well plate and grown to a suitable confluency.

2. Agonist Stimulation:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test agonist.

  • The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

3. Cell Lysis and cAMP Measurement:

  • Following incubation, the cells are lysed to release the intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

4. Data Analysis:

  • The concentration-response curve for the agonist is plotted, and the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated. This provides a measure of the agonist's functional potency.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

G 5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor G_Protein Gs Protein 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist 5-HT4 Agonist (e.g., this compound) Agonist->5HT4R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Motility) PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT4 Receptor Signaling Pathway.

G Radioligand Displacement Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with 5-HT4 Receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand ([3H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration (Separate Bound from Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Bound Radioactivity) Filtration->Counting IC50 Calculate IC50 Counting->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

References

Pharmacodynamic Comparison of Revexepride and Other 5-HT4 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the pharmacodynamic properties of Revexepride and a comparative analysis with other key 5-hydroxytryptamine-4 (5-HT4) receptor agonists. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

5-HT4 receptor agonists are a class of drugs that selectively bind to and activate 5-HT4 receptors, primarily located in the gastrointestinal tract, urinary bladder, and central nervous system. Their activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in prokinetic effects that enhance gastrointestinal motility.[1] This has made them a focal point in the development of treatments for motility disorders such as gastroparesis and chronic constipation.

This compound (also known as SSP-002358) is a highly selective 5-HT4 receptor agonist that has been investigated for its prokinetic properties.[][3] Despite its selectivity, clinical trials on this compound for conditions like gastroesophageal reflux disease (GERD) and gastroparesis have not demonstrated significant efficacy over placebo.[4][5]

This guide provides a comparative overview of the pharmacodynamics of this compound and other notable 5-HT4 agonists, including both established and newer agents. While detailed quantitative preclinical data for this compound remains largely unpublished, this comparison is based on available information for other key compounds in this class to offer a valuable perspective for ongoing research and development.

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, leading to the physiological effects of 5-HT4 receptor agonism, such as increased gastrointestinal motility.

5-HT4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5HT4_Agonist 5-HT4 Agonist (e.g., this compound) 5HT4R 5-HT4 Receptor 5HT4_Agonist->5HT4R Binds to G_Protein Gs Protein 5HT4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Effects (e.g., Increased Motility) PKA->Cellular_Response Leads to

5-HT4 Receptor Signaling Pathway

Pharmacodynamic Comparison of 5-HT4 Agonists

A direct quantitative comparison of this compound's pharmacodynamic parameters (binding affinity, potency, and efficacy) with other 5-HT4 agonists is challenging due to the limited availability of its preclinical data in the public domain. However, data for other significant agonists provide a valuable comparative context.

Binding Affinity (Ki)

Binding affinity, typically represented by the inhibition constant (Ki), measures the concentration of a drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)pKi
This compound Human 5-HT4Data not publicly availableData not publicly available
Tegaserod Human 5-HT4(c)~48.4
TD-8954 Human 5-HT4(c)~0.49.4

Note: pKi is the negative log of the Ki value.

Potency (EC50) and Efficacy (Intrinsic Activity)

Potency (EC50) is the concentration of a drug that produces 50% of its maximal effect. Efficacy, or intrinsic activity (IA), refers to the maximum effect a drug can produce upon binding to its receptor, often expressed as a percentage of the effect produced by the endogenous ligand (serotonin).

CompoundAssaypEC50Intrinsic Activity (% of 5-HT)
This compound cAMP AccumulationData not publicly availableData not publicly available
Tegaserod cAMP Accumulation (human 5-HT4(c) receptors)8.699%
Prucalopride cAMP Accumulation (human 5-HT4(c) receptors)7.9109%
Cisapride cAMP Accumulation (human 5-HT4(c) receptors)7.4101%
Mosapride cAMP Accumulation (human 5-HT4(c) receptors)6.322%
TD-8954 cAMP Accumulation (human 5-HT4(c) receptors)9.383%

Note: pEC50 is the negative log of the EC50 value.

Experimental Protocols

The data presented in the comparison tables are derived from standard in vitro pharmacological assays. The following are generalized methodologies for these key experiments.

Radioligand Binding Assay for Determining Ki

This assay is used to determine the binding affinity of a test compound for a specific receptor.

Experimental Workflow:

Radioligand_Binding_Assay Membrane_Prep Membrane Preparation (with 5-HT4 receptors) Incubation Incubation (Radioligand + Competitor) Membrane_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Data_Analysis Data Analysis (IC50 -> Ki) Quantification->Data_Analysis

Radioligand Binding Assay Workflow
  • Membrane Preparation: Cell membranes expressing the 5-HT4 receptor are prepared from cultured cells or tissue homogenates.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (a molecule that binds to the 5-HT4 receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (the "competitor").

  • Separation: The reaction mixture is filtered to separate the membranes (with bound ligand) from the solution (containing free ligand).

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

cAMP Accumulation Assay for Determining EC50 and Efficacy

This functional assay measures the ability of a compound to stimulate the production of cAMP following receptor activation.

Experimental Workflow:

cAMP_Assay Cell_Culture Cell Culture (expressing 5-HT4 receptors) Incubation Incubation with Test Compound Cell_Culture->Incubation Cell_Lysis Cell Lysis Incubation->Cell_Lysis cAMP_Detection cAMP Detection (e.g., ELISA, HTRF) Cell_Lysis->cAMP_Detection Data_Analysis Data Analysis (EC50 and Emax) cAMP_Detection->Data_Analysis

cAMP Accumulation Assay Workflow
  • Cell Culture: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK-293 cells) is cultured.

  • Incubation: The cells are incubated with varying concentrations of the test agonist. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including the newly synthesized cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value is the concentration of the agonist that produces 50% of the maximal response. The maximal response (Emax) is determined from the plateau of the curve and is used to calculate the intrinsic activity relative to a full agonist like serotonin.

Conclusion

While this compound is recognized as a selective 5-HT4 receptor agonist, the lack of publicly available, detailed preclinical pharmacodynamic data makes a direct quantitative comparison with other agonists challenging. The available clinical data suggests that its prokinetic effects may not be sufficient to translate into significant clinical benefit for conditions such as GERD and gastroparesis. In contrast, other 5-HT4 agonists, such as tegaserod and the newer, more selective agent prucalopride, have well-characterized pharmacodynamic profiles and have demonstrated clinical efficacy in motility disorders. The comparative data presented in this guide for these other agents can serve as a valuable benchmark for the evaluation of new chemical entities targeting the 5-HT4 receptor. Further research and the potential publication of preclinical data for this compound would be necessary for a complete comparative assessment.

References

In Vitro Metabolic Stability: A Comparative Analysis of Revexepride and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolic stability of Revexepride and other selected benzofuran derivatives. Understanding the metabolic fate of drug candidates is a critical component of early drug discovery, influencing key parameters such as bioavailability, half-life, and potential for drug-drug interactions.[1][2][3] This document summarizes available data, details relevant experimental protocols, and visualizes key metabolic pathways to aid researchers in their evaluation of benzofuran-based compounds.

Executive Summary

Direct comparative in vitro metabolic stability data for this compound is not extensively available in publicly accessible literature. A Phase I clinical trial has reported an in vivo plasma half-life of approximately 11 hours for this compound, suggesting a moderate level of stability in the human body.[4] However, for a more direct comparison with other benzofurans in an in vitro setting, this guide collates available data on other well-known benzofuran derivatives: Amiodarone, Bufuralol, and Vilazodone. This comparison focuses on their interaction with cytochrome P450 (CYP450) enzymes, the primary drivers of phase I metabolism for a vast number of drugs.

Comparative In Vitro Metabolic Stability Data

The following table summarizes the available metabolic stability data for selected benzofuran derivatives. It is important to note the variability in experimental conditions and reporting formats across different studies.

CompoundPrimary Metabolizing CYP EnzymesIn Vitro Half-Life (t½) in HLM (min)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)In Vivo Human Plasma Half-Life (hours)
This compound Not explicitly reported in vitroData not availableData not available~11[4]
Amiodarone CYP3A4, CYP2C8Very long (difficult to quantify in standard assays)Low25-110 days
Bufuralol CYP2D6ModerateData not consistently reported; Vmax of 4.2 ± 1.0 nmol/mg/h for 1'-hydroxybufuralol formation has been observed2-12
Vilazodone CYP3A4, CYP2C19, CYP2D6Data not available in a comparable formatData not available in a comparable format~25

Note: HLM stands for Human Liver Microsomes. The data presented is compiled from various sources and may not be directly comparable due to differences in experimental protocols. The in vivo half-life is provided for context and is influenced by factors beyond metabolic stability, such as distribution and elimination.

Experimental Protocols

The following sections detail the typical methodologies used to assess the in vitro metabolic stability of chemical compounds.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is a standard method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.

Objective: To determine the rate of disappearance of a test compound when incubated with HLM in the presence of necessary cofactors.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Internal standard for analytical quantification

  • Acetonitrile or other organic solvent to stop the reaction

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

Procedure:

  • A reaction mixture is prepared containing HLM and phosphate buffer.

  • The test compound (typically at a concentration of 1 µM) is added to the reaction mixture and pre-incubated at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the microsomal proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

CYP450 Reaction Phenotyping

This experiment identifies the specific CYP450 isozymes responsible for the metabolism of a drug candidate.

Objective: To determine the relative contribution of major CYP450 enzymes to the metabolism of the test compound.

Methodology: There are two common approaches:

  • Recombinant CYP Enzymes: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The rate of metabolism by each enzyme is then measured.

  • Chemical Inhibition in HLM: The test compound is incubated with HLM in the presence and absence of specific chemical inhibitors for each major CYP isozyme. A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.

Metabolic Pathway Visualization

The metabolism of many benzofuran derivatives is initiated by oxidation reactions catalyzed by the cytochrome P450 enzyme superfamily. The following diagram illustrates a generalized metabolic pathway.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Benzofuran Benzofuran Derivative (Parent Drug) Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation, Dealkylation) Benzofuran->Oxidized_Metabolite Oxidation CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6, CYP2C19) CYP450->Benzofuran Conjugated_Metabolite Conjugated Metabolite (More water-soluble) Oxidized_Metabolite->Conjugated_Metabolite Conjugation Excretion Excretion (Urine, Feces) Conjugated_Metabolite->Excretion UGT_SULT UGTs, SULTs, etc. UGT_SULT->Oxidized_Metabolite

Caption: Generalized metabolic pathway of benzofuran derivatives.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in vitro metabolic stability study using human liver microsomes.

cluster_sampling Time-Course Sampling cluster_data_analysis Data Analysis start Start: Prepare Reagents prepare_mix Prepare Incubation Mixture (HLM, Buffer) start->prepare_mix add_compound Add Test Compound and Pre-incubate at 37°C prepare_mix->add_compound initiate_reaction Initiate Reaction with NADPH add_compound->initiate_reaction t0 Time 0 min initiate_reaction->t0 t_intermediate Time x min t_final Time 60 min quench Quench Reaction with Acetonitrile + Internal Standard t_final->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc_percent Calculate % Parent Remaining analyze->calc_percent plot_data Plot ln(% Remaining) vs. Time calc_percent->plot_data calc_half_life Calculate Half-Life (t½) plot_data->calc_half_life calc_clint Calculate Intrinsic Clearance (CLint) calc_half_life->calc_clint end End: Report Results calc_clint->end

Caption: Workflow for in vitro microsomal stability assay.

Conclusion

While a direct comparison of the in vitro metabolic stability of this compound with other benzofurans is limited by the availability of public data, this guide provides a framework for understanding and evaluating this critical drug property. The provided protocols and visualizations offer a standardized view of the assessment process. For a definitive comparison, dedicated head-to-head in vitro metabolic stability studies under consistent experimental conditions would be required. Researchers are encouraged to use the information herein as a foundation for their own investigations into the metabolic fate of novel benzofuran derivatives.

References

Revexepride's Gastrointestinal Motility Effects: A Comparative Analysis of Upper vs. Lower Tract Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the prokinetic agent Revexepride reveals a primary focus on upper gastrointestinal (GI) motility, with clinical evidence centered on conditions such as gastroparesis and gastroesophageal reflux disease (GERD). In contrast, a comprehensive understanding of its direct effects on the lower GI tract remains less defined. This guide provides a comparative analysis of this compound's influence on upper versus lower GI motility, supported by available experimental data. Due to the limited direct evidence for this compound's impact on the lower GI tract, this analysis incorporates data from other selective 5-hydroxytryptamine type 4 (5-HT4) receptor agonists, namely Prucalopride and Mosapride, to offer a broader perspective on the potential class effects and regional selectivity within the gastrointestinal system.

Executive Summary

This compound, a selective 5-HT4 receptor agonist, has been investigated for its potential to enhance upper GI motility. Clinical trials have primarily assessed its efficacy in improving gastric emptying and symptoms associated with gastroparesis and GERD. However, these studies have not consistently demonstrated significant improvements compared to placebo.

Direct comparative data on this compound's effects on the upper versus the lower GI tract is scarce in published literature. To provide a meaningful comparison, this guide draws upon data from Prucalopride, a pan-GI prokinetic, and Mosapride, which exhibits more selective upper GI activity. This comparative approach allows for an informed discussion on the potential regional effects of this compound within the GI tract, highlighting areas for future research.

Data Presentation: Quantitative Analysis of GI Motility

The following tables summarize the quantitative data from clinical and preclinical studies on this compound and other selective 5-HT4 receptor agonists.

Table 1: Effect of this compound on Upper Gastrointestinal Motility in Humans

ParameterStudy PopulationThis compound DoseOutcome
Gastric Emptying RatePatients with symptoms of gastroparesis0.02, 0.1, and 0.5 mg t.i.d. for 4 weeksNo significant difference compared to placebo.

Table 2: Comparative Effects of 5-HT4 Agonists on Upper and Lower Gastrointestinal Motility

DrugRegionStudy PopulationKey Findings
Prucalopride Upper GI (Gastric Emptying)Healthy VolunteersNo significant alteration.[1]
Upper GI (Gastric Emptying)Patients with ConstipationAccelerated overall gastric emptying.[2]
Lower GI (Small Bowel Transit)Healthy VolunteersNo significant alteration.[1]
Lower GI (Small Bowel Transit)Patients with ConstipationAccelerated small bowel transit.[2]
Lower GI (Colonic Transit)Healthy VolunteersSignificantly accelerated colonic transit.[1]
Lower GI (Colonic Transit)Patients with ConstipationSignificantly faster overall colonic transit and ascending colon emptying.
Mosapride Upper GI (Antral Motility)Conscious Dogs (in vivo)Stimulated antral motility.
Lower GI (Colonic Motility)Conscious Dogs (in vivo)Did not affect colonic motility.
Lower GI (Colonic Contractions)Guinea Pig Distal Colon (in vitro)Low affinity for evoking contractions compared to other GI regions.

Signaling Pathway and Experimental Workflows

Signaling Pathway of 5-HT4 Receptor Agonists in Myenteric Neurons

The prokinetic effects of this compound and other 5-HT4 receptor agonists are primarily mediated through the activation of 5-HT4 receptors on presynaptic terminals of cholinergic interneurons and motor neurons within the myenteric plexus. This activation enhances the release of acetylcholine (ACh), a key excitatory neurotransmitter in the gut.

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Postsynaptic Smooth Muscle Cell This compound This compound (5-HT4 Agonist) HTR4 5-HT4 Receptor This compound->HTR4 binds AC Adenylate Cyclase HTR4->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel phosphorylates (enhances opening) Ca_ion Ca_channel->Ca_ion influx ACh_vesicle ACh Vesicle Ca_ion->ACh_vesicle triggers fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh_receptor Muscarinic Receptor ACh_release->ACh_receptor ACh binds to Contraction Muscle Contraction ACh_receptor->Contraction leads to G cluster_GE Gastric Emptying Assessment cluster_CT Colonic Transit Assessment GE_Start Patient Screens for Gastroparesis Symptoms GE_Consent Informed Consent GE_Start->GE_Consent GE_Baseline Baseline Breath Sample Collection GE_Consent->GE_Baseline GE_Meal Ingestion of 13C-labeled Test Meal GE_Baseline->GE_Meal GE_Drug Administration of This compound or Placebo GE_Meal->GE_Drug GE_Sampling Serial Breath Sample Collection (e.g., over 4h) GE_Drug->GE_Sampling GE_Analysis 13CO2 Analysis (Mass Spectrometry) GE_Sampling->GE_Analysis GE_Data Calculation of Gastric Half-Emptying Time (t1/2) GE_Analysis->GE_Data CT_Start Patient Screens for Constipation Symptoms CT_Consent Informed Consent CT_Start->CT_Consent CT_Drug Drug Administration (e.g., Prucalopride or Placebo) CT_Consent->CT_Drug CT_Marker Ingestion of Radiopaque Markers CT_Drug->CT_Marker CT_Imaging Serial Abdominal X-rays (e.g., Days 1, 3, 5) CT_Marker->CT_Imaging CT_Analysis Marker Counting in Colon Segments CT_Imaging->CT_Analysis CT_Data Calculation of Regional and Total Colonic Transit Time CT_Analysis->CT_Data

References

Assessing the Translational Relevance of Revexepride Animal Model Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revexepride, a selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist, was developed as a prokinetic agent to treat gastrointestinal motility disorders such as gastroesophageal reflux disease (GERD) and gastroparesis. While clinical trials have been conducted, a significant challenge in assessing the translational relevance of its preclinical development is the consistent citation of animal model data as "unpublished." This guide provides a comprehensive overview of this compound's known mechanism of action and clinical trial outcomes. To contextualize its performance and translational potential, this guide draws objective comparisons with other key 5-HT4 agonists and prokinetic agents for which preclinical and clinical data are available. This comparative analysis aims to equip researchers with a clearer perspective on the landscape of prokinetic drug development and the critical need for transparent data sharing to facilitate translational science.

Introduction: The Role of 5-HT4 Agonists in Gastrointestinal Motility

Gastrointestinal motility is a complex process orchestrated by the enteric nervous system. Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gut, and the 5-HT4 receptor subtype plays a crucial role in modulating motility. Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a primary excitatory neurotransmitter, leading to increased smooth muscle contraction and accelerated gastrointestinal transit. This mechanism forms the basis for the therapeutic use of 5-HT4 agonists as prokinetic agents in conditions characterized by delayed gastric emptying and esophageal dysmotility.

This compound emerged as a highly selective 5-HT4 receptor agonist, aiming to provide the prokinetic benefits of earlier agents like cisapride but with a more favorable safety profile, particularly concerning cardiovascular side effects.[1] Despite its progression to clinical trials, the foundational animal model data that presumably supported its development remain largely inaccessible to the broader scientific community.

Mechanism of Action of this compound and Comparative Agents

This compound exerts its prokinetic effects by stimulating 5-HT4 receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that results in the enhanced release of acetylcholine from myenteric neurons, thereby promoting gastrointestinal motility.[1] The table below compares the mechanism of action of this compound with other notable prokinetic agents.

Drug Drug Class Primary Mechanism of Action Key Effects on GI Motility
This compound 5-HT4 Receptor AgonistSelective agonist at the 5-HT4 receptor, leading to enhanced acetylcholine release.[1]Stimulates esophageal and gastrointestinal motility, accelerates gastric emptying.[1]
Prucalopride 5-HT4 Receptor AgonistHigh-affinity, selective 5-HT4 receptor agonist.Enhances gastric, small bowel, and colonic transit.[2]
Felcisetrag 5-HT4 Receptor AgonistHighly selective 5-HT4 receptor agonist.Accelerates gastric, small bowel, and colonic transit.
Cisapride 5-HT4 Receptor Agonist5-HT4 receptor agonist with broader activity.Increases motility of the esophagus, stomach, small intestine, and colon.
Metoclopramide Dopamine D2 Receptor Antagonist / 5-HT4 Receptor AgonistPrimarily a dopamine D2 receptor antagonist; also has 5-HT4 receptor agonist activity.Increases lower esophageal sphincter pressure and accelerates gastric emptying.
Domperidone Dopamine D2 Receptor AntagonistPeripherally selective dopamine D2 receptor antagonist.Enhances gastric emptying.
Erythromycin Motilin Receptor AgonistAgonist at motilin receptors.Potently stimulates gastric antral contractions and accelerates gastric emptying.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for 5-HT4 receptor agonists and a typical experimental workflow for evaluating prokinetic agents in preclinical models.

G This compound This compound / 5-HT4 Agonist HT4R 5-HT4 Receptor (on Enteric Neuron) This compound->HT4R Binds to AC Adenylate Cyclase HT4R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Promotes ACh_release Acetylcholine (ACh) Release Ca_influx->ACh_release Smooth_muscle GI Smooth Muscle Cell ACh_release->Smooth_muscle Acts on Muscarinic Receptors Contraction Contraction Smooth_muscle->Contraction

Figure 1. Simplified signaling pathway of 5-HT4 receptor agonists.

G cluster_preclinical Preclinical Animal Study cluster_clinical Clinical Trial Animal_Model Selection of Animal Model (e.g., Rat, Dog for Gastric Emptying; Surgical models for GERD) Drug_Admin Administration of this compound or Comparator Drug Animal_Model->Drug_Admin Test_Meal Administration of Test Meal (e.g., radiolabeled solid or liquid) Drug_Admin->Test_Meal Measurement Measurement of Gastric Emptying Rate (e.g., scintigraphy, breath test) Test_Meal->Measurement Data_Analysis Data Analysis and Comparison to Vehicle/Comparator Measurement->Data_Analysis Patient_Recruitment Patient Recruitment (e.g., Gastroparesis, GERD patients) Data_Analysis->Patient_Recruitment Translational Step Randomization Randomization to This compound or Placebo Patient_Recruitment->Randomization Treatment_Period Treatment Period Randomization->Treatment_Period Symptom_Assessment Symptom Assessment (e.g., GCSI, PAGI-SYM) Treatment_Period->Symptom_Assessment GE_Measurement Gastric Emptying Measurement (e.g., 13C-octanoic acid breath test) Treatment_Period->GE_Measurement Efficacy_Safety Evaluation of Efficacy and Safety Symptom_Assessment->Efficacy_Safety GE_Measurement->Efficacy_Safety

Figure 2. General experimental workflow for prokinetic drug evaluation.

Comparative Efficacy and Safety Data

Preclinical Animal Model Data

As previously stated, specific quantitative data from this compound animal studies are not publicly available. However, the literature on other 5-HT4 agonists provides insight into the types of preclinical models and expected outcomes. For example, studies in rats have been used to demonstrate the dose-dependent stimulation of gastric emptying by selective 5-HT4 agonists. Animal models of GERD, often created through surgical procedures like cardiomyotomy, are used to assess the effects of prokinetic agents on lower esophageal sphincter pressure and reflux events.

Clinical Trial Data

Clinical trials of this compound have been conducted in patients with GERD and gastroparesis. The results have been mixed, often failing to show a consistent, statistically significant improvement over placebo. The tables below summarize key findings from this compound clinical trials and provide a comparison with clinical data from other prokinetic agents.

Table 1: Summary of this compound Clinical Trial Outcomes

Indication Dosage(s) Primary Endpoint(s) Key Findings Reference(s)
GERD with persistent symptoms on PPIs0.5 mg t.i.d.Reflux parameters (pH/impedance monitoring)No consistent differences in primary or secondary pharmacodynamic endpoints between this compound and placebo.
GERD with persistent symptoms on PPIs0.1, 0.5, 2.0 mg t.i.d.Weekly percentage of regurgitation-free daysNo statistically significant difference in the change from baseline compared to placebo for any dose.
Gastroparesis0.02, 0.1, 0.5 mg t.i.d.Gastroparesis Cardinal Symptom Index (GCSI), Gastric Emptying RateNo significant improvement in symptoms or gastric emptying rate compared to placebo.

Table 2: Comparison of Clinical Efficacy of Prokinetic Agents

Drug Indication(s) Effect on Gastric Emptying Symptom Improvement Reference(s)
This compound GERD, GastroparesisNot significantly different from placebo in clinical trials.Not significantly different from placebo in clinical trials.
Prucalopride Gastroparesis, Chronic ConstipationSignificantly enhanced gastric emptying compared to placebo.Significantly improved gastroparesis symptoms (GCSI) and quality of life.
Felcisetrag GastroparesisSignificantly accelerated gastric emptying compared to placebo.Further studies needed to establish symptom relief.
Metoclopramide Gastroparesis, GERDAccelerates gastric emptying.Symptomatic relief, but use is limited by side effects.
Erythromycin GastroparesisPotent accelerator of gastric emptying.Efficacy can be limited by tachyphylaxis.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not published. However, based on studies of other prokinetic agents, the following general methodologies are commonly employed.

Animal Models of Gastric Emptying
  • Objective: To measure the rate at which a test meal is emptied from the stomach.

  • Animals: Rats are commonly used.

  • Methodology:

    • Animals are fasted overnight.

    • The prokinetic agent or vehicle is administered at a specified time before the test meal.

    • A test meal, often containing a non-absorbable marker (e.g., phenol red) or a radiolabel (e.g., 99mTc-sulfur colloid), is administered orally.

    • At a predetermined time point, the animal is euthanized, and the stomach is ligated and removed.

    • The amount of marker or radioactivity remaining in the stomach is quantified and expressed as a percentage of the total administered dose.

    • The gastric emptying rate is calculated and compared between treatment groups.

Clinical Evaluation of Gastric Emptying
  • Objective: To measure gastric emptying in human subjects.

  • Methodology (¹³C-Octanoic Acid Breath Test):

    • Patients consume a standardized meal (e.g., scrambled eggs) containing ¹³C-labeled octanoic acid.

    • Octanoic acid is not absorbed in the stomach but is rapidly absorbed in the small intestine and metabolized in the liver, producing ¹³CO₂ which is exhaled.

    • Breath samples are collected at regular intervals over several hours.

    • The concentration of ¹³CO₂ in the breath samples is measured using mass spectrometry.

    • The rate of ¹³CO₂ excretion is used to calculate the gastric emptying half-time (T½).

Discussion: Assessing the Translational Gap

The clinical trial results for this compound stand in contrast to the preclinical data, which, although unpublished, were presumably positive enough to warrant human studies. This discrepancy highlights a significant translational gap that is not uncommon in drug development. Several factors could contribute to this:

  • Species Differences: The physiology and pharmacology of the gastrointestinal tract can differ significantly between animal models (typically rodents) and humans.

  • Disease Model Limitations: Animal models of gastroparesis and GERD may not fully recapitulate the complex pathophysiology of these conditions in humans.

  • Placebo Effect: A high placebo response is often observed in clinical trials for functional gastrointestinal disorders, making it difficult to demonstrate the efficacy of a new agent.

  • Patient Heterogeneity: The underlying causes of gastroparesis and GERD are varied, and a drug with a specific mechanism of action may only be effective in a subset of patients.

The case of this compound underscores the importance of robust and well-validated animal models. The lack of publicly available preclinical data for this compound makes a thorough assessment of its translational potential challenging. For future drug development in this area, a more transparent approach to sharing preclinical findings would be invaluable to the scientific community, allowing for a better understanding of which animal models and endpoints are most predictive of clinical success.

Conclusion

While this compound's development was based on a sound pharmacological principle—selective 5-HT4 receptor agonism—its clinical trial outcomes in GERD and gastroparesis did not demonstrate a consistent benefit over placebo. The absence of published preclinical data makes it difficult to pinpoint the exact reasons for this translational failure. By comparing the available information on this compound with that of other prokinetic agents, it is evident that while the 5-HT4 receptor remains a viable target, the path from animal models to clinical efficacy is complex. Future research in this field would benefit from improved animal models that more accurately reflect human disease and a greater commitment to the publication of both positive and negative preclinical findings to guide future drug development efforts.

References

Independent Validation of Revexepride Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on Revexepride, a 5-HT4 receptor agonist, with alternative therapeutic options for gastroparesis and gastroesophageal reflux disease (GERD). The information is compiled from publicly available clinical trial data and peer-reviewed publications to offer a comprehensive resource for independent validation and further research.

Executive Summary

This compound has been investigated for the treatment of gastroparesis and GERD. Clinical trial data consistently demonstrates that this compound, at the dosages studied, did not show a statistically significant improvement in primary efficacy endpoints compared to placebo. In contrast, several alternative agents, including other 5-HT4 receptor agonists and drugs with different mechanisms of action, have shown varying degrees of efficacy in managing these conditions. This guide presents a side-by-side comparison of the available quantitative data and a detailed overview of the experimental methodologies employed in these studies.

Mechanism of Action: 5-HT4 Receptor Agonists

This compound is a selective serotonin 5-HT4 receptor agonist. The activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, a neurotransmitter that enhances gastrointestinal motility. This mechanism is intended to improve gastric emptying in gastroparesis and enhance esophageal clearance in GERD.

This compound This compound HT4_Receptor 5-HT4 Receptor (Enteric Neuron) This compound->HT4_Receptor Binds to & Activates ACh_Release Acetylcholine Release HT4_Receptor->ACh_Release Stimulates GI_Motility Increased GI Motility (Gastric Emptying, Esophageal Clearance) ACh_Release->GI_Motility Promotes

Figure 1: Simplified signaling pathway of this compound.

Comparison of Efficacy in Gastroparesis

The following table summarizes the quantitative outcomes from clinical trials of this compound and its alternatives in the treatment of gastroparesis.

Drug ClassDrugStudyPrimary EndpointResult
5-HT4 Agonist This compound NCT00621477Change in Gastroparesis Cardinal Symptom Index (GCSI)No significant difference compared to placebo.
Change in Gastric Emptying RateNo significant difference compared to placebo.
5-HT4 Agonist Prucalopride Carbone et al., 2019Change in GCSISignificant improvement vs. placebo (p<0.001)[1][2].
Gastric Half-Emptying TimeSignificantly faster than placebo (98 vs 143 min, p=0.005)[1].
Dopamine Antagonist Domperidone Sugumar et al., 2015Change in GCSISignificant improvement in overall symptoms, early satiety, and postprandial fullness (p<0.05).
Silvers et al., 1998Total Symptom ScoreSignificant improvement from baseline (10.32 to 3.79).
Gastric Emptying (2h retention)Significant reduction from 87.3% to 57.2% (p<0.05).
Dopamine Antagonist Metoclopramide Snape et al., 1982Gastric Emptying RateSignificant increase compared to placebo (56.8% vs 37.6%, p<0.01).
Symptom ReductionSignificant reduction in nausea and postprandial fullness.
Macrolide Antibiotic Erythromycin Symptom ImprovementLimited evidence of efficacy.
5-HT4 Agonist Cisapride Abell et al., 1991Gastric Emptying of SolidsSignificant increase compared to placebo (p<0.05).
Total Symptom ScoreNo significant difference compared to placebo.
Braden et al., 2002Gastric Half-Emptying TimeSignificantly shortened vs. placebo (175 vs. 205 min).
Dyspepsia ScoreSignificant reduction vs. placebo (2.0 vs. 4.1, p=0.002).

Comparison of Efficacy in GERD

The following table summarizes the quantitative outcomes from clinical trials of this compound and its alternatives in the treatment of GERD.

Drug ClassDrugStudyPrimary EndpointResult
5-HT4 Agonist This compound NCT01472939Weekly % of regurgitation-free daysNo significant difference compared to placebo.
NCT01370863Change in number of reflux eventsNo significant differences between study arms.
Proton Pump Inhibitor (PPI) Various Multiple StudiesEndoscopic Healing Rates (8 weeks)Superior to H2RAs (approx. 78% vs. 50%).
Symptom ReliefSuperior to H2RAs (approx. 83% vs. 60%).
Vigneri et al., 1995Healing Rates (Erosive Esophagitis)PPIs are the drugs of choice.
H2-Receptor Antagonist (H2RA) Various van Pinxteren et al., 2006Heartburn Remission vs. PlaceboRisk Ratio: 0.77 (95% CI 0.60 to 0.99).
Symptomatic Improvement vs. PlaceboSignificant improvement.
Antacid/Alginate Various Symptomatic ImprovementEffective for mild, intermittent symptoms.

Experimental Protocols

This compound in Gastroparesis (Adapted from NCT00621477)

cluster_screening Screening & Baseline cluster_treatment Treatment Phase (4 Weeks) cluster_followup Follow-up Assessments Screening Patient Screening (Symptoms of Gastroparesis) Baseline Baseline Assessments: - GCSI & PAGI-SYM Scores - 13C-Octanoic Acid Breath Test Screening->Baseline Randomization Randomization (Double-Blind) Baseline->Randomization Placebo Placebo (t.i.d.) Randomization->Placebo Revex_002 This compound 0.02mg (t.i.d.) Randomization->Revex_002 Revex_01 This compound 0.1mg (t.i.d.) Randomization->Revex_01 Revex_05 This compound 0.5mg (t.i.d.) Randomization->Revex_05 Week2 Week 2: - GCSI & PAGI-SYM Placebo->Week2 Revex_002->Week2 Revex_01->Week2 Revex_05->Week2 Week4 Week 4: - GCSI & PAGI-SYM - 13C-Octanoic Acid Breath Test Week2->Week4

Figure 2: Workflow for the this compound gastroparesis trial.

  • Study Design: A Phase II, exploratory, double-blind, randomized, stratified, placebo-controlled, repeated-dose trial.

  • Participants: 80 participants with symptoms suggestive of gastroparesis (both diabetic and non-diabetic).

  • Intervention: Participants were randomized to one of four parallel treatment groups: placebo or this compound at doses of 0.02 mg, 0.1 mg, or 0.5 mg, administered orally three times a day (t.i.d.) for 4 weeks.

  • Outcome Measures:

    • Primary: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) and the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM) at weeks 2 and 4.

    • Secondary: Change in gastric emptying rate evaluated by the 13C-octanoic acid breath test, quality of life questionnaires, and meal-related symptom scores.

This compound in GERD (Adapted from NCT01472939)
  • Study Design: A Phase 2b, double-blind, parallel-group study.

  • Participants: 480 patients with GERD who had a partial response to proton pump inhibitors (PPIs).

  • Intervention: Patients were randomized to one of three this compound treatment groups (0.1 mg, 0.5 mg, and 2.0 mg three times daily) or a placebo group (1:1:1:1 ratio) for an 8-week treatment period.

  • Outcome Measures:

    • Primary: The weekly percentage of regurgitation-free days during the second half of the study (weeks 5-8), captured via daily electronic diaries.

Conclusion

The available evidence from published clinical trials does not support the efficacy of this compound over placebo for the treatment of gastroparesis or GERD at the investigated doses. In contrast, other prokinetic agents and standard therapies have demonstrated clinical benefits in these conditions. Researchers and drug development professionals should consider these findings when evaluating the potential of 5-HT4 receptor agonists and designing future clinical trials. Further research may be warranted to explore different dosing regimens or patient populations that might benefit from this class of drugs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revexepride
Reactant of Route 2
Reactant of Route 2
Revexepride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.